3-(n-Morpholino) propanesulfonic acid sodium salt
説明
BenchChem offers high-quality 3-(n-Morpholino) propanesulfonic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(n-Morpholino) propanesulfonic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H15NNaO4S |
|---|---|
分子量 |
232.26 g/mol |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |
InChIキー |
PDEVDOMFPQQDKO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCS(=O)(=O)O.[Na] |
関連するCAS |
117961-20-3 71119-22-7 |
製品の起源 |
United States |
Foundational & Exploratory
Chemical Properties and Application Profile of MOPS Sodium Salt
Executive Summary: The Strategic Selection of MOPS Sodium
In the landscape of Good’s buffers, MOPS Sodium Salt (3-(N-Morpholino)propanesulfonic acid sodium salt) represents a critical tactical choice for experimental designs requiring precise pH control between 6.5 and 7.9 . Unlike its free acid counterpart, the sodium salt form provides high solubility and immediate anionic buffering capacity, allowing for "Zero-Chloride" buffer formulation when paired with MOPS free acid—a crucial advantage in systems sensitive to ionic strength or halide interference.
This guide dissects the physicochemical architecture of MOPS Sodium, its thermodynamic behavior, and its rigorous application in proteomic and genomic workflows.
Physicochemical Architecture
MOPS is a zwitterionic N-substituted aminosulfonic acid. Its structural integrity relies on the morpholine ring, which dictates its pKa, and the sulfonate group, which ensures high aqueous solubility.
Structural Dynamics & Equilibrium
The buffering mechanism operates via the protonation/deprotonation of the tertiary amine within the morpholine ring. The sulfonate group remains negatively charged throughout the physiological pH range, maintaining the molecule's solubility.
Critical Physicochemical Data
| Property | Value / Characteristic | Relevance |
| CAS Number | 71119-22-7 | Identity verification |
| Molecular Weight | 231.25 g/mol | Stoichiometric calculations |
| pKa (25°C) | 7.20 | Ideal for mammalian cell culture & RNA work |
| dpKa/dT | -0.015 pH units/°C | High Stability: Minimal pH shift vs. temperature compared to Tris (-0.028) |
| Solubility (Water) | > 500 g/L (approx.[1][2] 2.1 M) | Allows preparation of high-concentration stocks (e.g., 10X, 50X) |
| UV Absorbance | Negligible at 260 nm / 280 nm | Interference-Free: Safe for DNA/Protein quantification |
| Metal Binding | Negligible | Suitable for metalloprotein assays (unlike Tris/Phosphate) |
Stability & Handling: The "Yellowing" Phenomenon
A frequent concern in MOPS handling is the discoloration of solutions upon sterilization.
-
Autoclave Instability: MOPS solutions often turn yellow when autoclaved.[3] While the exact identity of the degradation product remains chemically ambiguous in literature, it is generally accepted that this degradation does not significantly alter the pH of the buffer [1].
-
Glucose Interaction: In the presence of glucose, autoclaving MOPS leads to significant degradation and caramelization-like reactions.
-
Best Practice: Filter sterilization (0.22 µm) is the mandatory standard for MOPS buffers to ensure integrity, especially for cell culture and RNA electrophoresis.
Applications & Assay Compatibility[4][5][6][7]
Protein Quantification (BCA vs. Lowry)
-
BCA Assay: MOPS Sodium is compatible with the Bicinchoninic Acid (BCA) assay.[4] It does not reduce Cu²⁺ to Cu⁺, unlike reducing agents (DTT, BME) or buffers with primary amines [2].
-
Lowry/Folin: MOPS can interfere with the Folin-Ciocalteu reagent, leading to erroneous protein estimations.
Electrophoresis (RNA)
MOPS is the standard buffer for formaldehyde-agarose gel electrophoresis of RNA. Its high buffering capacity at pH 7.0 prevents the pH drift caused by the accumulation of Schiff bases during the run, preserving RNA integrity.
Experimental Protocol: The "Zero-Chloride" Buffer System
Objective: Prepare a 0.1 M MOPS Buffer at pH 7.4 without introducing high ionic strength chloride ions (which occurs when titrating MOPS Sodium with HCl).
Principle: By mixing MOPS Free Acid (acidic) and MOPS Sodium Salt (basic) in calculated molar ratios, you achieve the target pH solely using the buffering species. This maintains a lower, more controlled ionic strength.
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A (Acid): Prepare 100 mL of 0.1 M MOPS Free Acid (2.09 g/100 mL).
-
Solution B (Base): Prepare 100 mL of 0.1 M MOPS Sodium Salt (2.31 g/100 mL).
-
-
Titration:
-
Place Solution A on a magnetic stirrer with a calibrated pH probe.
-
Slowly add Solution B to Solution A.
-
Note: For pH 7.2 (pKa), the ratio is roughly 1:1. For pH 7.4, you will use slightly more Solution B (Salt).
-
-
Validation (Self-Validating Step):
-
Sterilization:
-
Pass through a 0.22 µm PES (Polyethersulfone) filter.
-
Store at 4°C in the dark. Shelf life: 6 months.
-
References
-
Good, N. E., et al. (1966).[3] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[3] Retrieved from [Link]
Sources
Technical Guide: 3-(N-Morpholino)propanesulfonic Acid Sodium Salt
Structure, Synthesis, and Critical Applications in Biologics
Abstract
This technical guide provides a comprehensive analysis of 3-(N-Morpholino)propanesulfonic acid sodium salt (MOPS-Na), a zwitterionic buffering agent critical to upstream bioprocessing and molecular diagnostics.[1] Unlike generic buffer overviews, this document focuses on the structural mechanistics that define its pKa stability, the industrial synthesis pathway involving 1,3-propane sultone, and the specific physicochemical properties that make it superior for RNA electrophoresis and mammalian cell culture.
Introduction: The "Good" Buffer Standard
MOPS is one of the original "Good's buffers" developed by Norman Good in the 1960s to address the limitations of traditional phosphate and Tris buffers. The sodium salt form (MOPS-Na) enhances solubility and simplifies pH adjustment in aqueous systems.[1]
Its critical value lies in its structural inertness .[1] Unlike phosphate buffers, MOPS does not precipitate with calcium or magnesium ions, making it indispensable for culture media and enzyme assays dependent on metal cofactors.
Chemical Structure & Physicochemical Properties
Structural Analysis
MOPS-Na (C₇H₁₄NO₄SNa) consists of three distinct functional domains that dictate its behavior:
-
Morpholine Ring: Provides the secondary amine function, contributing to the basicity and buffering capacity.[1]
-
Propane Linker: A three-carbon spacer that separates the amine from the sulfonate, preventing inductive effects that would drastically shift the pKa.[1]
-
Sulfonate Group: A strongly acidic group that remains ionized at physiological pH, ensuring high water solubility and zwitterionic character.[1]
Key Parameters:
-
Molecular Weight: 231.25 g/mol [2]
Structural Visualization
The following diagram illustrates the functional decomposition of the MOPS-Na molecule.
Figure 1: Functional decomposition of the MOPS-Na molecule highlighting the roles of specific chemical moieties.[1]
Synthesis & Manufacturing Pathway
The industrial synthesis of MOPS-Na typically involves the ring-opening alkylation of morpholine with 1,3-propane sultone.[1] This pathway is preferred for its high yield and atom economy, though it requires strict safety controls due to the toxicity of propane sultone.
Reaction Mechanism[1]
-
Nucleophilic Attack: The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the 1,3-propane sultone ring.
-
Ring Opening: The sultone ring opens to form the zwitterionic MOPS free acid.[1]
-
Neutralization: The free acid is treated with Sodium Hydroxide (NaOH) to yield the MOPS Sodium Salt.[1]
Figure 2: Industrial synthesis pathway converting Morpholine and Propane Sultone into MOPS Sodium Salt.[1]
Applications in Research & Drug Development
RNA Electrophoresis (The Gold Standard)
MOPS is the standard buffer for formaldehyde-agarose gel electrophoresis of RNA.[1] Its high buffering capacity at pH 7.0 prevents the pH drift that can occur during long electrophoretic runs, which would otherwise degrade the RNA or alter its migration speed.
Biologics & Protein Purification
In drug development, MOPS-Na is utilized as an excipient and purification buffer because it does not complex with transition metals (Cu²⁺, Ni²⁺, Zn²⁺). This is critical during Immobilized Metal Affinity Chromatography (IMAC) , where other buffers (like Tris) might strip metal ions from the column, reducing yield.
Mammalian Cell Culture
MOPS is used to maintain pH in CO₂-independent media.[1] However, toxicity is a concern at high concentrations.
-
Mechanism: Maintains intracellular pH stability without interfering with metabolic pathways.[1]
Buffer Selection Logic
Use the following decision tree to determine if MOPS-Na is the correct buffer for your experiment.
Figure 3: Decision tree for selecting MOPS-Na based on pH requirements and metal ion sensitivity.
Experimental Protocol: Preparation of 1M MOPS Stock
Objective: Prepare 1 Liter of 1.0 M MOPS Buffer (pH 7.2) using MOPS Sodium Salt.[1][2][3][5][7][12]
Reagents
-
MOPS Sodium Salt (MW: 231.25 g/mol )[2]
-
MOPS Free Acid (MW: 209.26 g/mol ) [Optional for pH adjustment without HCl][4][6]
-
DEPC-treated water (if working with RNA) or Milli-Q water.[1]
Protocol Steps
-
Calculation:
-
Dissolution:
-
Add 231.25 g of MOPS Sodium Salt to a beaker.
-
Add 800 mL of water.
-
Stir using a magnetic stirrer until completely dissolved.
-
-
pH Adjustment (Critical):
-
The natural pH of MOPS Sodium Salt in solution is high (~10-11).[1]
-
Method A (Acid Titration): Add concentrated HCl dropwise while monitoring with a calibrated pH meter until pH reaches 7.[1]2. Note: This adds NaCl to the solution, increasing ionic strength.[5]
-
Method B (Salt/Acid Mixing - Recommended): Prepare a separate 1M MOPS Free Acid solution (acidic) and mix with the Sodium Salt solution until pH 7.2 is reached.[1] This maintains a pure MOPS environment without adding chloride ions.[1]
-
-
Final Volume:
-
Transfer to a volumetric flask and top up to 1000 mL with water.
-
-
Sterilization:
-
DO NOT AUTOCLAVE. Autoclaving MOPS results in degradation (yellowing) and formation of unknown byproducts that absorb at 260nm.[1]
-
Filter Sterilize: Pass the solution through a 0.2 µm PES or PVDF membrane filter into a sterile container.
-
Quality Control & Troubleshooting
| Observation | Cause | Impact | Corrective Action |
| Yellow Solution | Oxidative degradation or autoclaving.[1] | Can interfere with UV assays (260nm).[1] | Discard. Use fresh powder and filter sterilize only.[1] |
| Precipitate | Saturation or contamination.[1] | Inaccurate concentration. | Ensure storage at room temp.[1][4][7] Do not freeze high-concentration stocks.[1] |
| pH Drift | Temperature fluctuation.[1] | Experimental variability. | Adjust pH at the temperature the experiment will be performed (e.g., 37°C for cell culture). |
References
-
Good, N. E., et al. (1966).[3] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3] Link
-
Sigma-Aldrich. "MOPS Sodium Salt Product Information."[1] Merck KGaA.[1] Link
-
GoldBio. "MOPS Buffer Handbook: Properties and Applications." Gold Biotechnology.[1] Link
- Koetsier, G., et al. (2010). "Rapid RNA isolation for electrophoretic analysis." Anal Biochem.
-
Thermo Fisher Scientific. "Buffer Preparation and Recipes." Link
Sources
- 1. Mops | C7H15NO4S | CID 70807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. MOPS - Wikipedia [en.wikipedia.org]
- 4. MOPS | 1132-61-2 [chemicalbook.com]
- 5. synthesisgene.com [synthesisgene.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. agscientific.com [agscientific.com]
- 8. rpicorp.com [rpicorp.com]
- 9. cephamls.com [cephamls.com]
- 10. alkalisci.com [alkalisci.com]
- 11. abmole.com [abmole.com]
- 12. yacooscience.com [yacooscience.com]
Technical Whitepaper: MOPS Sodium Salt in Bioprocessing and Research
Executive Summary
MOPS Sodium Salt (3-(N-Morpholino)propanesulfonic acid sodium salt) is a zwitterionic buffering agent belonging to the "Good's buffers" family.[1][2][3][4] Distinguished by its high solubility and pKa of ~7.2 (at 25°C), it is the standard-bearer for maintaining physiological pH in RNA electrophoresis, protein purification, and mammalian cell culture. Unlike phosphate buffers, MOPS exhibits minimal metal ion coordination, making it indispensable for metalloprotein studies. This guide details the physicochemical properties, mechanistic utility, and a self-validating protocol for preparing high-precision buffer stocks without introducing uncontrolled ionic strength variations.
Part 1: Physicochemical Profile[1]
The utility of MOPS Sodium Salt lies in its structural stability and thermodynamic properties. It provides a stable pH environment in the physiological range (6.5 – 7.9), critical for maintaining the native state of labile biomolecules.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 3-(N-Morpholino)propanesulfonic acid, sodium salt |
| CAS Number | 71119-22-7 |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| pKa (25°C) | 7.20 ± 0.05 |
| Useful pH Range | 6.5 – 7.9 |
| Solubility (Water) | > 500 g/L (Highly Soluble) |
| Absorbance ( | < 0.05 (1M solution) |
Part 2: Mechanistic Utility & Expert Insights
The "Good" Buffer Advantage
MOPS was selected by Norman Good for its zwitterionic nature, meaning it possesses both positive (morpholine ring) and negative (sulfonate group) charges, resulting in a net neutral charge at isoelectric points.
-
Membrane Impermeability: Unlike bicarbonate, MOPS does not readily cross biological membranes, preventing intracellular pH perturbation during cell culture.
-
Metal Ion Neutrality: MOPS has negligible metal binding constants (
for , , ). This is critical when studying enzymes dependent on divalent cations (e.g., DNase, RNase), as the buffer will not sequester the cofactor.
The Ionic Strength Dilemma
Expert Insight: A common error in buffer preparation is titrating MOPS Free Acid solely with NaOH. While this achieves the desired pH, it introduces variable amounts of sodium ions (
-
The Solution: Using MOPS Sodium Salt allows researchers to balance the ratio of the protonated form (Free Acid) and the deprotonated form (Sodium Salt). By mixing these two specific masses, one can fix the pH and the ionic strength simultaneously, ensuring high reproducibility between batches.
Part 3: Strategic Applications
RNA Analysis (Northern Blotting & Electrophoresis)
MOPS is the standard running buffer for formaldehyde-agarose gel electrophoresis.[6]
-
Mechanism: It maintains pH ~7.0 despite the high temperature and presence of formaldehyde.
-
Why not Tris? Tris buffers have a high temperature coefficient (
); as the gel heats up during the run, the pH of Tris drops significantly, potentially altering RNA mobility. MOPS has a much lower temperature coefficient, ensuring consistent migration.
Mammalian Cell Culture[2][4][6][7][9]
-
Usage Limit: While excellent for maintaining pH in open-dish cultures, MOPS concentrations >20 mM can be cytotoxic to certain mammalian cell lines. It is often used at 10–20 mM in conjunction with bicarbonate buffering systems.
Part 4: Critical Protocol – The "Ratio-Mixing" Method
Objective: Prepare 1 L of 1.0 M MOPS Buffer at pH 7.2 (25°C) with controlled ionic strength. Methodology: Instead of titrating, we mix the conjugate acid and base forms. This method is self-validating because if the masses are correct, the pH must be correct.
Reagents
-
MOPS Free Acid (MW: 209.26 g/mol )[8]
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
Step-by-Step Workflow
-
Calculation: To achieve pH 7.2 (which equals the pKa), the Henderson-Hasselbalch equation dictates a [Salt]/[Acid] ratio of 1:1.
-
Note: For pH values differing from the pKa, adjust the molar ratio accordingly.
-
-
Weighing:
-
Weigh 115.63 g of MOPS Sodium Salt (0.5 mol).
-
Weigh 104.63 g of MOPS Free Acid (0.5 mol).
-
-
Dissolution:
-
Add both powders to a beaker containing ~800 mL of Ultrapure Water.
-
Stir until completely dissolved. The solution should be clear and colorless.
-
-
Validation (The Checkpoint):
-
Measure the pH at 25°C. It should be 7.20 ± 0.05 .
-
Correction: If pH is slightly off due to temperature or probe calibration, add tiny pellets of NaOH or drops of HCl, but the "Ratio-Mixing" method usually negates this need.
-
-
Final Volume:
-
Transfer to a volumetric flask and top up to 1.0 L with water.
-
-
Sterilization (Crucial):
-
Do NOT Autoclave. Autoclaving MOPS generates unknown yellow degradation byproducts (thioethers) that absorb UV light and may inhibit biological processes.
-
Filter Sterilize using a 0.22 µm PES or PVDF membrane.
-
-
Storage:
-
Store at 2–8°C in the dark (brown bottle). Stable for 6 months.
-
Part 5: Visualization of Buffer Logic
The following diagram illustrates the decision logic for selecting the preparation method and the degradation risks associated with improper handling.
Figure 1: Decision logic for MOPS buffer preparation, highlighting the superior reproducibility of the Ratio-Mixing method and the necessity of filter sterilization.
References
-
Hopax Fine Chemicals. MOPS Sodium Salt Buffer Properties. [Link]
Sources
pKa and effective pH buffering range of MOPS sodium salt
Physicochemical Properties and Buffering Dynamics in Biological Systems[1]
Executive Summary
MOPS (3-(N-Morpholino)propanesulfonic acid) Sodium Salt is a structural analog to MES and a member of the ethanesulfonic acid buffer series identified by Good et al. Distinguished by its high solubility, low membrane permeability, and minimal metal complexation, it is a cornerstone reagent for RNA electrophoresis, protein purification, and mammalian cell culture.[1]
This guide analyzes the thermodynamic behavior of MOPS sodium salt, specifically its pKa shifts relative to temperature, and provides validated protocols for formulating buffers with precise ionic strength control.
Part 1: Physicochemical Fundamentals
1.1 Structural Mechanics & Zwitterionic Nature
MOPS operates as a zwitterion.[2][3][4] The morpholine ring provides the proton-accepting (basic) nitrogen, while the sulfonic acid group remains ionized across the physiological pH range.
-
Chemical Formula: C₇H₁₄NNaO₄S
-
pKa (25°C): 7.20
-
Effective Buffering Range: pH 6.5 – 7.9[2][6][7][8][9][10][11][12]
The "Sodium Salt" form (MOPS-Na) is the conjugate base. In solution (0.1 M), it yields a pH of approximately 10–12.[2][13] To create a buffer, it must be titrated with acid or mixed with MOPS free acid.[2][6][13]
1.2 Thermodynamics of Buffering (The Temperature Coefficient)
A critical, often overlooked variable in experimental design is the temperature dependence of the pKa. MOPS exhibits a temperature coefficient (
Implication: A MOPS buffer adjusted to pH 7.20 at room temperature (25°C) will shift significantly when used in a cold room (4°C) or an incubator (37°C).
Table 1: Calculated pKa Shift of MOPS
| Temperature | Estimated pKa | pH Shift (Relative to 25°C) |
|---|---|---|
| 4°C (Cold Room) | ~7.48 | +0.28 (More Basic) |
| 20°C (Benchtop) | ~7.27 | +0.07 |
| 25°C (Standard) | 7.20 | 0.00 |
| 37°C (Cell Culture) | ~7.02 | -0.18 (More Acidic) |
Critical Insight: If you require pH 7.20 for a mammalian cell assay at 37°C, you must adjust the buffer to pH 7.38 at 25°C to compensate for the thermal shift.
Part 2: Strategic Formulation Protocols
To maintain scientific integrity, one must control not just pH, but also Ionic Strength (
2.1 The Dual-Solid Strategy (Recommended)
This method mixes equimolar solutions of MOPS Sodium Salt and MOPS Free Acid.[2] This fixes the MOPS concentration and controls ionic strength without introducing foreign counter-ions like Cl⁻.
Protocol: Preparation of 1 L of 100 mM MOPS Buffer, pH 7.20 (at 25°C)
-
Stock A (Acid): Dissolve 20.93 g MOPS Free Acid in 1 L deionized water (0.1 M).
-
Stock B (Base): Dissolve 23.13 g MOPS Sodium Salt in 1 L deionized water (0.1 M).
-
Titration: Place Stock A on a stir plate with a calibrated pH probe.
-
Adjustment: Slowly add Stock B until pH reaches 7.20.
-
Note: By mixing 0.1 M Acid and 0.1 M Salt, the final total MOPS concentration remains exactly 0.1 M.
-
2.2 Visualization: Buffer Preparation Logic
Figure 1: Decision matrix for selecting the appropriate MOPS buffer preparation method based on ionic strength requirements.
Part 3: Biological Compatibility & Interferences
3.1 Metal Ion Coordination
Unlike Tris or Phosphate buffers, MOPS is classified as a non-coordinating buffer .[6] It does not form stable complexes with metal ions such as
-
Application: Ideal for assays involving metal-dependent enzymes (e.g., DNA polymerases, kinases) where buffer-metal chelation would artificially lower the effective metal concentration.
3.2 Protein Assay Compatibility
Researchers must select protein quantification methods carefully when using MOPS.
Table 2: Assay Compatibility Matrix
| Assay Type | Compatibility | Mechanism of Interference |
|---|---|---|
| BCA Assay | Compatible | MOPS does not reduce Cu²⁺ in the absence of protein. |
| Bradford Assay | Compatible | Minimal interaction with Coomassie dye. |
| Lowry Assay | Incompatible | MOPS can reduce the Folin-Ciocalteu reagent, causing false positives. |
| UV (280nm) | Compatible | Low UV absorbance at 260/280 nm.[3] |
Part 4: Troubleshooting & Optimization
4.1 The "Yellowing" Phenomenon (Autoclaving)
Observation: MOPS solutions often turn yellow after autoclaving. Cause: Thermal degradation of the morpholine ring, often accelerated by the presence of glucose or other carbohydrates (Maillard-type reactions). Impact: While slight yellowing (straw color) often does not significantly impact pH or buffering capacity, it can interfere with spectrophotometric assays in the UV-Vis range. Solution:
-
Gold Standard: Sterilize by filtration using a 0.2 µm PES or PVDF membrane.
-
Storage: Store at 4°C in the dark. MOPS degrades slowly under UV light.
4.2 RNA Electrophoresis (Formaldehyde Gels)
MOPS is the standard buffer for RNA separation because its high buffering capacity at pH 7.0 prevents the acidification of the gel caused by the migration of the negatively charged RNA and the oxidation of formaldehyde.
-
Protocol Tip: Always use DEPC-treated water or Nuclease-free water to reconstitute MOPS Sodium Salt for RNA work to prevent RNase contamination.
References
-
Good, N. E., et al. (1966).[13] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. Link
-
GoldBio. (n.d.). MOPS Sodium Salt Product Information and Protocols. Link
-
Sigma-Aldrich. (n.d.). Product Information: MOPS Sodium Salt (M9381). Link
-
Promega. (n.d.). Temperature Dependence of pH for Commonly Used Buffers. Link
-
Hopax Fine Chemicals. (2020). Applications and precautions of MOPS. Link
Sources
- 1. Why use MOPS? - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 2. synthesisgene.com [synthesisgene.com]
- 3. dalochem.com [dalochem.com]
- 4. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 5. biomol.com [biomol.com]
- 6. goldbio.com [goldbio.com]
- 7. MOPS Sodium Salt Buffer | CAS 71119-22-7 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 8. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 9. MOPS sodium salt | 71119-22-7 [chemicalbook.com]
- 10. MOPS Buffer [advancionsciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MOPS, Free Acid, Molecular Biology Grade - CAS 1132-61-2 - Calbiochem | 475922 [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
solubility of 3-(n-Morpholino) propanesulfonic acid sodium salt in water
Topic: Solubility and Preparation of 3-(n-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) in Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-(n-Morpholino)propanesulfonic acid sodium salt (MOPS-Na) is the salt form of MOPS, a zwitterionic "Good's Buffer" widely utilized for its structural stability and lack of metal ion complexation. While the free acid form of MOPS is standard, the sodium salt variant offers distinct solubility advantages and a high-pH starting point (pH 10–12), making it a critical component for rapid buffer optimization without the high heat generation associated with neutralizing free acids.
This guide details the solubility limits, thermodynamic behavior, and preparation workflows for MOPS-Na, providing a validated framework for its use in sensitive biological assays.
Physicochemical Profile
MOPS-Na is characterized by high aqueous solubility, significantly exceeding that of many other zwitterionic buffers. Its high solubility allows for the preparation of hyper-concentrated stock solutions, reducing storage footprint and facilitating rapid dilution.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Context |
| Molecular Formula | C₇H₁₄NO₄SNa | Sodium salt form |
| Molecular Weight | 231.25 g/mol | vs. 209.26 g/mol for Free Acid |
| Solubility (Water) | ~523 g/L (2.26 M) at 20°C | Extremely high solubility |
| pKa | 7.20 at 25°C | Optimal buffering range: pH 6.5 – 7.9 |
| -0.015 / °C | pH drops as temperature rises | |
| pH (0.1 M aq.) | 10.0 – 12.0 | Alkaline; requires acid titration or mixing with free acid |
| Metal Binding | Negligible | Suitable for metalloprotein studies |
Expert Insight: The solubility limit of 523 g/L is a theoretical saturation point. In practical laboratory settings, 1.0 M (approx. 231 g/L) is the standard maximum stock concentration to ensure stability against precipitation during cold storage (4°C).
Solubility Dynamics & Preparation Strategies
The Solubility Mechanism
MOPS-Na dissociates completely in water. Unlike the free acid, which requires the addition of a base (NaOH) to reach physiological pH, MOPS-Na solutions are alkaline. This property allows researchers to create buffers by mixing MOPS-Na and MOPS Free Acid, thereby avoiding the introduction of additional counter-ions (like Cl⁻ from HCl) that would increase ionic strength unnecessarily.
Validated Preparation Workflows
The method of preparation dictates the final ionic strength and chemical composition of the buffer.
Workflow A: Low Ionic Strength (Recommended)
-
Method: Mix MOPS Sodium Salt with MOPS Free Acid.[1][2][3][4]
-
Advantage: No "foreign" ions (Cl⁻ or K⁺) are introduced. The ionic strength is defined solely by the MOPS species.
Workflow B: Titration (Standard)
-
Method: Dissolve MOPS Sodium Salt and titrate with HCl.
-
Disadvantage: Introduces NaCl into the medium, increasing ionic strength and osmolality, which may affect sensitive cell culture or electrophoresis applications.
Visualization: Buffer Preparation Decision Matrix
The following diagram illustrates the decision logic for selecting the correct preparation method based on experimental constraints.
Figure 1: Decision matrix for MOPS buffer preparation. Selecting the correct workflow prevents unintended alterations in osmolality.
Detailed Protocol: Preparation of 1 M Stock Solution
Objective: Prepare 500 mL of 1.0 M MOPS Stock Solution (pH adjusted).
Reagents & Equipment[1][6][7][8][9]
-
MOPS Free Acid (MW: 209.26 g/mol ) — If using Method A[7]
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
-
0.22 µm PES (Polyethersulfone) Filter Unit
-
Sterile storage bottle (glass or plastic)
Protocol Steps
-
Calculation:
-
Target Molarity: 1.0 M
-
Target Volume: 500 mL
-
Mass required (for pure MOPS-Na):
-
-
Dissolution (Exothermic Management):
-
Add approx. 350 mL of ultrapure water to a beaker.
-
Slowly add the weighed MOPS-Na powder while stirring.
-
Note: MOPS-Na dissolves rapidly. The solution will be alkaline (pH > 10).
-
-
pH Adjustment (Critical Step):
-
Option A (Dual Mix - Recommended): Add MOPS Free Acid powder slowly to the MOPS-Na solution. Monitor pH continuously. The acidic MOPS will lower the pH toward the 7.2 target without adding chloride ions.
-
Option B (Acid Titration): Add concentrated HCl dropwise. Caution: This generates heat and increases ionic strength.
-
-
Final Volume:
-
Once the desired pH (e.g., 7.2 or 7.4) is reached, top up to 500 mL with ultrapure water.
-
-
Sterilization (The "Yellowing" Factor):
-
Storage:
-
Store at 2–8°C. Stable for 6 months. Protect from light.[4]
-
Critical Application Contexts
RNA Electrophoresis
MOPS is the standard buffer for RNA agarose gels due to its high buffering capacity at pH 7.0, which prevents RNA hydrolysis.
-
Requirement: Use RNase-free water and glassware.
-
Concentration: Typically used as a 10X stock (0.2 M MOPS, 50-80 mM Sodium Acetate, 10 mM EDTA).
Mammalian Cell Culture
MOPS is used to maintain pH in CO₂-independent media.
-
Toxicity Warning: Concentrations >20 mM can be toxic to certain mammalian cell lines.
-
Recommendation: Use MOPS-Na to adjust pH without exceeding the toxic threshold of free acid protons, but ensure total osmolarity remains physiological (280–320 mOsm/kg).
References
-
Hopax Fine Chemicals. MOPS Sodium Salt Buffer Guide. [Link][8][2][3][5][6][9]
-
Good, N. E., et al. (1966).[2] Hydrogen Ion Buffers for Biological Research.[3] Biochemistry, 5(2), 467–477. (Foundational text on Good's Buffers).
Sources
- 1. MOPS sodium salt | 71119-22-7 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. synthesisgene.com [synthesisgene.com]
- 5. CAS 71119-22-7, Propanesulfonic Acid Sodium Salt, MOPS Sodium Salt Factory [hnsolarchem.com]
- 6. usbio.net [usbio.net]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. rpicorp.com [rpicorp.com]
- 9. MOPS Sodium Salt Buffer | CAS 71119-22-7 - Products - Hopax Fine Chemicals [hopaxfc.com]
Advanced Synthesis & Process Control: 3-(N-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na)
Executive Summary & Strategic Importance
3-(N-Morpholino)propanesulfonic acid sodium salt (MOPS-Na) is a cornerstone "Good's Buffer" utilized critically in biologics manufacturing, protein purification, and electrophoresis.[1][2] Unlike its free acid counterpart, the sodium salt offers higher solubility and direct utility in adjusting ionic strength without significantly altering the pH of acidic formulations.
This guide details the Sultone Ring-Opening Route , the industry standard for high-purity synthesis. While alternative routes (e.g., halo-alkane sulfonation) exist, the sultone route provides superior atom economy and purity profiles essential for pharmaceutical applications.
Critical Safety Notice: This process utilizes 1,3-Propane Sultone , a potent alkylating agent and carcinogen. The engineering controls described herein (closed-loop dosing, in-situ quenching) are not optional; they are mandatory for operator safety.
Reaction Architecture & Mechanism
The synthesis relies on the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of the cyclic sulfonate ester (1,3-propane sultone). This is followed by a neutralization step to yield the sodium salt.
Chemical Equation
Step 1: Zwitterion Formation (MOPS Free Acid)
Step 2: Salt Formation
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway showing the nucleophilic ring-opening of propane sultone by morpholine followed by sodium salt formation.
Comprehensive Synthesis Protocol
Reagents & Materials
| Reagent | Purity Requirement | Role | Hazard Class |
| Morpholine | >99.0% | Nucleophile | Corrosive, Flammable |
| 1,3-Propane Sultone | >99.5% | Electrophile | Carcinogen (Cat 1B) |
| 2-Propanol (IPA) | ACS Grade | Solvent | Flammable |
| Sodium Hydroxide | 50% w/w Soln. | Neutralizer | Corrosive |
| Ethanol (Abs.) | >99.5% | Anti-solvent | Flammable |
Step-by-Step Methodology
Phase 1: Synthesis of MOPS Free Acid (The Critical Intermediate)
Rationale: Isolating the free acid first allows for the removal of unreacted sultone via crystallization before salt formation, ensuring the final pharmaceutical-grade salt is free of genotoxic impurities.
-
Reactor Setup: Purge a glass-lined or Hastelloy reactor with
. -
Solvent Charge: Charge 2-Propanol (IPA) as the reaction solvent.
-
Note: IPA is chosen over water here to facilitate the precipitation of the zwitterionic acid, which is less soluble in organic solvents than the reactants.
-
-
Morpholine Addition: Add Morpholine (1.05 eq) to the reactor.
-
Stoichiometry: A slight excess of morpholine ensures complete consumption of the toxic sultone.
-
-
Controlled Addition (Exotherm Management):
-
Cool reactor jacket to 10°C.
-
Slowly dose 1,3-Propane Sultone (1.0 eq) dissolved in IPA.
-
CRITICAL: Maintain internal temperature
. The ring-opening is highly exothermic. Rapid addition can lead to thermal runaway or polymerization.
-
-
Reaction Digestion: After addition, warm to 60°C and hold for 4 hours.
-
Crystallization: Cool slowly to 0-5°C. The MOPS Free Acid will crystallize out as a white solid.
-
Filtration: Filter the solids. Wash the cake with cold IPA to remove excess morpholine and any trace sultone.
Phase 2: Conversion to Sodium Salt (MOPS-Na)
-
Dissolution: Transfer the wet MOPS Free Acid cake to a clean reactor. Add Deionized Water (Type I) (approx. 2 mL/g of acid).
-
Neutralization:
-
Install a calibrated pH probe in the reactor.
-
Slowly add 50% NaOH solution while stirring.
-
Target: Adjust pH to 10.5 - 11.0 .
-
Why High pH? Commercial MOPS-Na is often supplied at a high pH to ensure stability and complete salt formation. For specific buffer applications, users may titrate back down, but synthesis targets the full salt.
-
-
Polishing Filtration: Pass the solution through a 0.2
membrane to remove particulates and endotoxins. -
Isolation (Spray Drying vs. Crystallization):
-
Method A (Industrial): Spray dry the aqueous solution (Inlet Temp: 180°C, Outlet: 80°C) to obtain a fine, free-flowing white powder.
-
Method B (Lab/High Purity): Concentrate the aqueous solution under vacuum, then add Ethanol to precipitate the sodium salt. Filter and dry.
-
Process Control & Validation Systems
To ensure "Self-Validating" quality, the following analytical controls must be integrated into the workflow.
In-Process Controls (IPC)
| Step | Parameter | Specification | Method |
| Reaction | Residual Sultone | < 10 ppm | GC-MS or HPLC-DR |
| Neutralization | pH | 10.5 - 11.5 | Potentiometric |
| Drying | LOD (Loss on Drying) | < 1.0% | Gravimetric |
Impurity Profile: The "Yellowing" Phenomenon
MOPS solutions are known to turn yellow upon autoclaving.[3][4][5] This is due to trace degradation of the morpholine ring or oxidation.
-
Prevention: The synthesis protocol above uses Nitrogen purging and low-temperature crystallization to minimize oxidative precursors.
-
Validation: A 1M solution of the final product must be colorless (
).
Industrial Workflow Diagram
Figure 2: Industrial process flow diagram emphasizing closed-loop handling of toxic raw materials and the two-stage synthesis (Acid isolation -> Salt conversion).
References
-
Good, N. E., et al. (1966).[3][5][6] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3][6] Link
-
Sigma-Aldrich. (n.d.). "MOPS Sodium Salt Product Information & Specification." Merck KGaA. Link
-
Yacoo Science. (2019). "Preparation method of 3-morpholine propanesulfonic acid." Patent CN110981831A. Link
-
GoldBio. (n.d.). "MOPS Sodium Salt: Physical Properties and Storage." Gold Biotechnology. Link
-
ChemicalBook. (2023). "MOPS Sodium Salt MSDS and Synthesis Routes." Link
Sources
Technical Guide: MOPS Sodium Salt Safety & Application Profile
Part 1: Executive Technical Summary
MOPS Sodium Salt is a zwitterionic biological buffer derived from the morpholine family, classified as one of the "Good’s Buffers."[1] Unlike its free acid counterpart (pH 2.5–4.0 in solution), the sodium salt yields an alkaline solution (pH 10–12), making it a critical component for "self-balancing" buffer systems where high-molarity NaOH titration is undesirable.
This guide moves beyond the standard legal requirements of a Material Safety Data Sheet (MSDS). It integrates safety data with practical application protocols, specifically designed for researchers requiring high-fidelity pH control in cell culture, electrophoresis, and protein purification.
Part 2: Chemical Identity & Physicochemical Profile
To ensure experimental reproducibility, verify the identity and grade of your reagent against the parameters below.
Table 1: Physicochemical Specifications
| Parameter | Specification | Practical Implication |
| Chemical Name | 3-(N-Morpholino)propanesulfonic acid, Sodium Salt | N/A |
| CAS Number | 71119-22-7 | Distinct from MOPS Free Acid (CAS 1132-61-2).[2] |
| Formula | MW: 231.25 g/mol (Anhydrous).[3] | |
| pKa (25°C) | 7.20 ± 0.15 | Optimal buffering range: pH 6.5 – 7.[1]9. |
| Solubility | Highly soluble; useful for concentrated stocks. | |
| pH (0.1 M aq) | 10.0 – 12.0 | Critical: Requires acid (HCl) or MOPS Free Acid to lower pH.[4] |
| Absorbance | Low UV absorption at | Minimal interference with DNA/Protein assays. |
| Stability | Hygroscopic; Light Sensitive | Must be stored in dark, desiccated conditions. |
Part 3: Hazard Identification & Risk Assessment
While MOPS Sodium Salt is often classified as "Not Hazardous" under GHS in many jurisdictions, it acts as a physical irritant in its powdered form.
Toxicology & Exposure Risks[5]
-
Inhalation (Primary Risk): Fine particulate dust can cause respiratory tract irritation.
-
Skin/Eye Contact: May cause mechanical irritation or mild chemical irritation due to the alkaline nature (pH ~11) of the dissolved salt on moist membranes.
-
Systemic Toxicity: Low. LD50 data generally suggests >2,000 mg/kg (oral, rat), but specific data for the sodium salt is often extrapolated from the free acid.
Signal Word: WARNING (Precautionary)
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Part 4: Safe Handling & Storage Architecture
The stability of MOPS is compromised by oxidative degradation (yellowing) when exposed to light or high heat (autoclaving).
Storage Protocol
-
Environment: Store at Room Temperature (15–30°C).
-
Container: Amber glass or opaque plastic (HDPE) to prevent photo-oxidation.
-
Atmosphere: Keep tightly sealed.[5][6][7] The salt is hygroscopic; moisture absorption alters the effective molecular weight, leading to inaccurate molarity calculations.
Diagram 1: Safe Handling & Risk Mitigation Workflow
Caption: Workflow for minimizing particulate exposure and managing spills during reagent preparation.
Part 5: Technical Application Guide (Protocols)
Why use the Sodium Salt?
Researchers use MOPS Sodium Salt instead of (or with) MOPS Free Acid to minimize ionic strength fluctuations .
-
Traditional Method: MOPS Free Acid + NaOH
Adds significant ions to adjust pH. -
Optimized Method: MOPS Sodium Salt + MOPS Free Acid
Mix to achieve pH 7.2 without adding extra chloride or sodium ions.
Protocol: Preparation of 1 L of 0.1 M MOPS Buffer (pH 7.2)
Method: The "Self-Balancing" Dual-Component System
Reagents:
Step-by-Step Methodology:
-
Calculation:
-
Target Molarity: 0.1 M
-
Target Volume: 1 L
-
Note: Using the Henderson-Hasselbalch equation is theoretical. The following empirical approach is more accurate for temperature-dependent buffers.
-
-
Preparation of Stock A (Acid):
-
Dissolve 20.93 g of MOPS Free Acid in 900 mL of Milli-Q water.
-
-
Preparation of Stock B (Base):
-
Dissolve 23.13 g of MOPS Sodium Salt in 900 mL of Milli-Q water.
-
-
Titration (The Validated Step):
-
Place Stock A on a magnetic stirrer with a calibrated pH probe.
-
Slowly add Stock B to Stock A until pH reaches 7.20.
-
Why? This prevents "overshooting" with strong acids/bases and keeps ionic strength consistent.
-
-
Final Adjustment:
-
Top up to 1 L with Milli-Q water.[9]
-
-
Sterilization (Critical):
-
Do NOT Autoclave. Autoclaving MOPS generates unknown yellow degradation products [1].
-
Filter Sterilize using a 0.22 µm PES (Polyethersulfone) membrane.
-
Diagram 2: Buffer Preparation Logic
Caption: Decision tree for buffer preparation. Method C is preferred for sensitive biological applications.
Part 6: Emergency Response & First Aid
In the event of exposure, immediate action mitigates irritation risks.
| Exposure Route | Immediate Action | Clinical Note |
| Eyes | Rinse cautiously with water for 15 minutes. Remove contact lenses. | Alkaline particulate can cause corneal abrasion. |
| Skin | Wash with soap and water. Remove contaminated clothing. | Prolonged contact may cause dermatitis. |
| Inhalation | Move to fresh air.[5][6] | If wheezing occurs, oxygen may be required. |
| Ingestion | Rinse mouth. Drink 1-2 glasses of water. Do NOT induce vomiting. | Low toxicity, but gastric distress is possible. |
Fire Fighting:
-
MOPS emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx).
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
References
-
Good, N. E., et al. (1966).[1][10] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. [Link]
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. MOPS - Wikipedia [en.wikipedia.org]
- 3. MOPS, Sodium, Ultrol Grade - CAS 71119-22-7 - Calbiochem A zwitterionic buffer useful in the pH range of 6.5-7.9. Has a pKa of 7.20 at 25 C. Absorbance (0.1 M, H2O, 260 nm and 280 nm): 0.040. 71119-22-7 [sigmaaldrich.com]
- 4. synthesisgene.com [synthesisgene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. usbio.net [usbio.net]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: MOPS Sodium Salt in Bioprocessing and Analytical Chemistry
Executive Summary
In the landscape of "Good’s Buffers," MOPS Sodium Salt stands out as a critical component for applications requiring strict physiological pH control (6.5–7.[1][2][3][4]9) without the interference of metabolic byproducts or metal complexation.[5] While often conflated with its free acid form, the sodium salt variant offers distinct advantages in buffer preparation workflow, ionic strength reproducibility, and protein stabilization.
This guide analyzes the technical utility of MOPS Sodium Salt, moving beyond basic recipes to explore the why and how of its deployment in high-stakes RNA analysis, protein crystallography, and mammalian cell culture.
Physicochemical Profile & Selection Logic
MOPS is a zwitterionic morpholine buffer.[6][1][3][5][7] Its structural integrity under oxidative stress and lack of complexation with essential metal ions (Mg²⁺, Ca²⁺, Mn²⁺) make it superior to phosphate or Tris buffers for metalloprotein analysis.[6]
Table 1: Technical Specifications
| Property | Specification | Biological Relevance |
| pKa (25°C) | 7.20 | Ideal for cytosolic pH simulation; closer to physiological pH (7.[6][5]4) than MES (6.1).[6][5] |
| Buffering Range | pH 6.5 – 7.9 | Covers the stability window of most RNA species and neutral-pH enzymes. |
| Metal Binding | Negligible | Critical: Does not strip metal cofactors from enzymes (unlike EDTA or Citrate).[6] |
| UV Cutoff | < 260 nm | Minimal interference with DNA/RNA quantification or protein A₂₈₀ measurements.[6][5] |
| Solubility | High (>30% w/w) | Allows for concentrated (10X, 50X) stock preparation without precipitation.[6] |
Decision Logic: When to Choose MOPS-Na
The following decision tree illustrates the logical pathway for selecting MOPS over other common buffers like Tris or Phosphate.
Figure 1: Buffer selection logic.[6] MOPS is the definitive choice when metal independence, temperature stability, and RNA integrity are required simultaneously.
Core Application: RNA Electrophoresis (The "Gold Standard")
The most prevalent use of MOPS Sodium Salt is in the formulation of running buffers for denaturing formaldehyde agarose gels. Unlike Tris-Borate (TBE) or Tris-Acetate (TAE), MOPS possesses a high buffering capacity at pH 7.0, which is essential because the formaldehyde reaction releases protons, potentially acidifying the gel and altering RNA mobility.[6]
The "Ratio Method" for Buffer Preparation
Expert Insight: Most protocols instruct you to dissolve MOPS Free Acid and adjust pH with NaOH. This is prone to error due to electrode drift and temperature fluctuations. A more robust, self-validating method uses the Henderson-Hasselbalch equation by mixing MOPS Sodium Salt and MOPS Free Acid .[6] This fixes the [A⁻]/[HA] ratio gravimetrically, ensuring exact pH and ionic strength every time.[6]
Protocol: 10X MOPS Running Buffer (Gravimetric Method)
Target: 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0.[6]
-
Calculate Ratios: To achieve pH 7.0 (slightly below pKa 7.2), you need a higher ratio of Free Acid (HA) to Salt (A⁻).[6]
-
Weighing (for 1 Liter 10X Stock):
-
Dissolution: Dissolve in 850 mL of DEPC-treated water.
-
Validation: Check pH. It should naturally land at 7.0 ± 0.1 at 25°C without adding NaOH or HCl.[6]
-
Sterilization: Filter through a 0.2 µm PES membrane.[6] Do not autoclave (see Troubleshooting).
-
Storage: Store at 4°C in the dark (prevents yellowing).
Figure 2: RNA Analysis Workflow emphasizing the gravimetric buffer preparation to ensure pH stability during the run.
Core Application: Bioprocessing & Protein Stability[2]
Mammalian Cell Culture
MOPS is frequently used in media (e.g., DMEM/F12) for cell lines sensitive to pH fluctuations that bicarbonate buffering cannot control (e.g., outside a CO₂ incubator).[6]
-
Concentration Limit: Do not exceed 20 mM in cell culture. Higher concentrations can cause cellular toxicity and alter membrane permeability.[6]
-
Mechanism: MOPS maintains pH 7.2–7.4 more effectively than HEPES in reduced CO₂ environments, supporting high-density CHO cell perfusion processes.[6]
Protein Stabilization (Thermal Shift)
MOPS Sodium Salt is a "non-coordinating" buffer, meaning it does not form complexes with metal ions required for enzyme activity.[6][3]
-
Case Study: In Differential Scanning Fluorimetry (DSF), proteins in MOPS buffer often exhibit cleaner melting transitions (Tm) compared to Phosphate buffer, which can precipitate calcium or magnesium cofactors, leading to artificial destabilization.[6]
Troubleshooting & FAQs
Q: My MOPS solution turned yellow. Is it ruined?
-
Analysis: Yellowing is caused by the oxidation of the morpholine ring, often accelerated by autoclaving or light exposure.
-
Verdict: For electrophoresis, a straw-colored solution is generally acceptable and does not significantly alter pH or migration.[6] For cell culture or spectrophotometry, discard yellow solutions as the breakdown products may be cytotoxic or absorb UV light.[6]
Q: Can I autoclave MOPS Sodium Salt?
-
Directive: No. Autoclaving MOPS (especially with glucose) produces unknown degradation products.[6] Always use 0.2 µm filtration (PES or PVDF membranes).[6]
Q: Why use MOPS-Na instead of just MOPS Free Acid?
-
Reasoning: Using MOPS-Na allows you to adjust pH by mixing two stock solutions (Acid and Salt) rather than titrating with concentrated NaOH.[6] This prevents "overshooting" the pH and introducing excessive Na⁺ ions that increase ionic strength unpredictably.
References
-
Cold Spring Harbor Protocols. Preparation of MOPS Electrophoresis Buffer. Available at: [Link][6]
-
Good, N. E., et al. (1966).[6][5] Hydrogen Ion Buffers for Biological Research.[6] Biochemistry.[6][1][3][5][9] (Foundational text on Good's Buffers).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. yacooscience.com [yacooscience.com]
- 3. goldbio.com [goldbio.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. himedialabs.com [himedialabs.com]
- 6. MOPS - Wikipedia [en.wikipedia.org]
- 7. What are the applications of MOPS buffer? [vacutaineradditives.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. abioreagents.com [abioreagents.com]
Technical Deep Dive: MOPS Free Acid vs. MOPS Sodium Salt
A Guide to Ionic Strength Control and Buffer Reproducibility
Executive Summary
Are they the same? No. While they share the same morpholine-propanesulfonic acid core, they are distinct chemical species with opposing thermodynamic properties in solution.[1]
-
MOPS Free Acid (
) is a zwitterion that acts as a weak acid in solution (pH ~3.0–4.5).[1] -
MOPS Sodium Salt (
) is the anionic conjugate base (pH ~10.0–11.5).[1]
The Scientist’s Take: For high-precision applications (e.g., chromatography, dilute protein formulations), treating them as interchangeable "powders" to be pH-adjusted is a methodological error.[1] The choice of starting material dictates the final ionic strength and conductivity of your buffer. This guide details why the Dual-Component Mixing Strategy is superior to traditional titration for maintaining experimental integrity.
Part 1: Molecular & Thermodynamic Distinctions
To a novice, they are both "MOPS."[1] To a senior scientist, they are the two halves of the Henderson-Hasselbalch equation. Understanding their physical differences is critical for calculation accuracy.
Table 1: Physicochemical Comparison
| Feature | MOPS Free Acid | MOPS Sodium Salt |
| CAS Number | 1132-61-2 | 71119-22-7 |
| Molecular Weight | 209.26 g/mol | 231.25 g/mol |
| Formula | ||
| Native pH (0.1M) | Acidic (~3.5 - 4.[1]0) | Basic (~10.0 - 11.[1]5) |
| Primary Role | Proton Donor ( | Proton Acceptor ( |
| Solubility | High (Water) | High (Water) |
The Equilibrium Mechanism
MOPS is a "Good's Buffer" because its pKa (7.20 at 25°C) sits perfectly in the physiological range. The buffering action occurs via the equilibrium between the protonated nitrogen on the morpholine ring and the deprotonated sulfonate group.
Part 2: The "Hidden" Variable: Ionic Strength
Why does the form matter if you are just going to adjust the pH anyway?
The Trap of Back-Titration:
If you start with MOPS Sodium Salt and adjust the pH down to 7.2 using HCl , you are generating NaCl as a byproduct.
The Clean Approach:
If you start with MOPS Free Acid and adjust up with NaOH :
Part 3: Advanced Protocol – The Dual-Component Mixing Method[1]
Why?
-
Thermodynamic Precision: You rely on the Henderson-Hasselbalch equation rather than a pH meter (which can drift).[1]
-
Reproducibility: No risk of "overshooting" pH and back-titrating.[1]
-
Ionic Control: Zero introduction of Cl- ions.
Protocol: Preparation of 0.1 M MOPS Buffer, pH 7.2
Materials:
-
MOPS Free Acid (Sigma/Merck or equivalent)[1]
-
Milli-Q Water (18.2 MΩ[1]·cm)
-
0.22 µm PES Filter Unit (Do not autoclave MOPS if yellowing is a concern)[1][2][6]
Step-by-Step Workflow:
-
Prepare Stock A (Acid):
-
Dissolve 10.46 g of MOPS Free Acid in 450 mL of water.
-
Dilute to exactly 500 mL.
-
Concentration: 0.1 M[2]
-
-
Prepare Stock B (Base):
-
Dissolve 11.56 g of MOPS Sodium Salt in 450 mL of water.
-
Dilute to exactly 500 mL.
-
Concentration: 0.1 M[2]
-
-
The Mixing (Targeting pH 7.2 at 25°C):
-
Validation:
[1]
Part 4: Critical Applications & Interferences[1]
The Lowry Assay Interference
MOPS is known to interfere with the Lowry protein assay .[8] The morpholine ring can complex with the copper reagents used in the assay, leading to incorrect quantification.
-
Solution: Use the Bradford assay or BCA assay (though BCA can also be affected, Bradford is generally safer with MOPS) or ensure your standard curve contains the exact same concentration of MOPS as your samples.
Mammalian Cell Culture
MOPS is non-toxic but should be used at concentrations < 20 mM for mammalian cells.[1][10]
-
Note: The sodium salt form contributes to the total osmolarity. If using high concentrations of MOPS-Na, reduce the NaCl in your basal medium to maintain isotonicity (~290-320 mOsm/kg).[1]
RNA Electrophoresis
MOPS is the standard buffer for formaldehyde agarose gels (RNA separation).
-
Crucial: Always use DEPC-treated water or Nuclease-free water.[1]
-
Light Sensitivity: MOPS degrades and turns yellow upon exposure to light or prolonged autoclaving.
-
Sterilization:[2][5] Filtration (0.2 µm) is preferred over autoclaving for critical molecular biology to prevent hydrolysis products.[1]
References
-
Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research."[1][9][11][12][13] Biochemistry, 5(2), 467–477.[1] Link[1]
-
Sigma-Aldrich. "MOPS Free Acid Product Specification & Properties."[1] Merck Life Science.[1] Link
-
Cold Spring Harbor Protocols. "MOPS Buffer Preparation." CSH Protocols. Link
-
Koetsier, G., et al. "Interference of Good's Buffers with Protein Quantification."[1] Analytical Biochemistry. (General reference for Lowry interference).
Sources
- 1. MOPS - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. MOPS sodium salt [sorachim.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. yacooscience.com [yacooscience.com]
- 7. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. himedialabs.com [himedialabs.com]
- 9. interchim.fr [interchim.fr]
- 10. buffersandreagents.com [buffersandreagents.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Chemical Stability of MOPS Sodium Salt at Room Temperature
Executive Summary
3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt is a zwitterionic "Good's buffer" widely utilized for its structural inertness and pKa (~7.[1]20) proximity to physiological pH.[1] While the solid state exhibits exceptional stability at room temperature (RT) with a shelf life exceeding two years, the aqueous state presents distinct kinetic vulnerabilities.
At room temperature, MOPS solutions are susceptible to oxidative degradation (manifesting as yellow discoloration) and microbial proliferation. This guide delineates the physicochemical boundaries of MOPS stability, providing a rigorous, evidence-based protocol for storage, handling, and quality control to ensure experimental reproducibility in drug development and molecular biology workflows.
Physicochemical Profile & Solid-State Stability[2]
Chemical Identity
-
pKa: 7.0 – 7.4 (at 20°C)[2]
Solid-State Lattice Stability
In its lyophilized or crystalline powder form, MOPS sodium salt is thermodynamically stable at ambient isotherms (20–25°C). The morpholine ring structure is robust against spontaneous hydrolysis in the absence of moisture.
-
Hygroscopicity: MOPS is moderately hygroscopic. While moisture absorption does not immediately degrade the molecule, it alters the molar mass calculation, leading to inaccuracies in buffer molarity.
-
Shelf Life: >2 years at RT when stored in tightly sealed, desiccant-containing vessels.
Scientist’s Insight: Do not confuse "clumping" with degradation. Clumping indicates moisture ingress, which affects weighing accuracy but usually leaves the chemical structure intact. However, wet powder eventually facilitates microbial growth.
Aqueous Solution Stability: The Kinetic Vulnerabilities
Once solubilized, MOPS transitions from a static lattice to a dynamic system exposed to three primary degradation vectors at room temperature.
Oxidative Degradation (The "Yellowing" Phenomenon)
The most frequently reported stability issue is the gradual yellowing of MOPS solutions.
-
Mechanism: This discoloration is attributed to the slow oxidation of the morpholine ring, often initiated by free radical formation.
-
Accelerants:
-
Light: MOPS is photosensitive.[11][12] UV and high-intensity visible light accelerate the formation of N-oxide derivatives and ring-cleavage byproducts.
-
Heat (Autoclaving): While MOPS is often cited as autoclavable, thermal stress (121°C) significantly accelerates oxidation, frequently resulting in a straw-colored solution immediately post-autoclave.
-
Trace Metals: Iron (Fe³⁺) or Copper (Cu²⁺) impurities act as catalysts for oxidative breakdown.
-
Impact: For routine electrophoresis, slightly yellow MOPS is often functional. However, for spectrophotometric assays (where background absorbance matters) or cell culture (where breakdown products may be cytotoxic), yellowed buffer must be discarded.
Microbial Bio-Burden
MOPS is an organic sulfonate. At neutral pH (7.2), it serves as a viable carbon and nitrogen source for bacteria and fungi.
-
Risk at RT: A non-sterile MOPS solution left at room temperature can develop detectable bio-burden within 48–72 hours.
-
Mitigation: Solutions stored at RT must be filter-sterilized (0.22 µm).
Stability Data Summary
| Condition | State | Stability Prognosis | Primary Risk Factor |
| Room Temp (Dark, Dry) | Solid | Excellent (>2 Years) | Moisture absorption (Hygroscopicity) |
| Room Temp (Solution) | Liquid | Poor (<1 Week) | Microbial growth; Slow oxidation |
| 4°C (Solution) | Liquid | Good (3–6 Months) | Slow oxidation over time |
| Autoclaved | Liquid | Variable (Immediate degradation) | Thermal oxidation (Yellowing) |
Experimental Workflow & Decision Logic
The following diagram illustrates the stability logic flow and the critical decision points for handling MOPS sodium salt.
Figure 1: Stability logic flow for MOPS Sodium Salt, highlighting the risks of thermal stress and room temperature storage for aqueous solutions.
Diagnostic QC Protocol (Self-Validating System)
Before utilizing a MOPS stock solution in critical experiments (e.g., protein purification, cell culture), execute this 3-step validation protocol.
Step 1: Visual Inspection (The "White Paper" Test)
Hold the solution bottle against a pure white sheet of paper under bright white light.
-
Pass: Solution is indistinguishable from water (colorless).
-
Fail: Any perceptible straw, yellow, or brown tint.
-
Causality: Indicates formation of oxidative byproducts or aldehyde contaminants.
-
Step 2: UV-Vis Spectral Scan
MOPS should be optically transparent in the UV range.
-
Protocol: Blank spectrophotometer with pure water. Scan 100mM MOPS solution from 240nm to 300nm.
-
Acceptance Criteria:
-
Fail: High absorbance indicates degradation or organic contamination that will interfere with DNA/Protein quantification.
Step 3: pH Verification
-
Protocol: Measure pH at room temperature (25°C).
-
Acceptance Criteria: pH should be within ±0.1 of the target.
-
Note: Significant pH drift often indicates microbial metabolism (acidification) or chemical breakdown.
-
Best Practice Recommendations
-
Cold Filtration over Autoclaving: Avoid autoclaving MOPS solutions. The high heat accelerates the degradation of the sulfonic acid moiety and morpholine ring. Instead, prepare the solution in sterile water and pass through a 0.22 µm PES or PVDF membrane . This guarantees sterility without thermal damage.
-
Dark Storage: Store both powder and solution in amber bottles or wrap clear vessels in aluminum foil. Photolytic degradation is the primary driver of "yellowing" at room temperature.
-
Fresh Preparation for Cell Culture: For mammalian cell culture, do not use MOPS stocks older than 3 months, even if stored at 4°C. The accumulation of trace degradation products can subtly alter cell metabolism or ion channel function.
-
Glucose Incompatibility: Critical: Never autoclave MOPS in the presence of glucose. This catalyzes a Maillard-type reaction, turning the solution dark brown and rendering it toxic.
References
-
Hopax Fine Chemicals. (2020). Why use MOPS? Stability and Autoclaving Risks.[6][14] Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2006). MOPS Buffer Preparation and Storage.[1][6][9][12][15] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MOPS sodium salt [sorachim.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomol.com [biomol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. What is the chemical stability of MOPS Sodium Salt under different conditions? - Blog [hbynm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Can MOPS Buffer be autoclaved? - Blog [hbynm.com]
- 15. buffersandreagents.com [buffersandreagents.com]
Methodological & Application
Application Note: High-Integrity Preparation of 10X MOPS Buffer from Sodium Salt
Abstract & Scientific Context
MOPS (3-(N-morpholino)propanesulfonic acid) is the gold-standard buffering agent for RNA formaldehyde agarose gel electrophoresis due to its high buffering capacity at pH 7.0 and low UV absorptivity.
The Specific Challenge: Most standard protocols describe preparing this buffer using MOPS Free Acid (zwitterion), which requires pH adjustment with NaOH. However, when sourcing MOPS Sodium Salt (MOPS-Na) , the starting solution is highly alkaline (pH > 10).
Why This Matters:
-
Ionic Strength Deviation: Adjusting MOPS-Na with HCl (to lower pH) introduces chloride ions (
), effectively creating NaCl in the buffer.[1][2] While acceptable for standard electrophoresis, this increases the ionic strength compared to the "Free Acid + NaOH" method, potentially altering current flow and heat generation during high-voltage runs. -
RNase Contamination: RNA degradation is the primary failure mode in this workflow. This protocol integrates strict RNase-control measures without relying on direct DEPC treatment of the buffer, which can lead to acidification.
Chemical Basis & Stoichiometry
The Reaction Logic
When using MOPS Sodium Salt, you are starting with the conjugate base. To reach the buffering pKa (7.2 at 25°C), you must protonate a portion of the morpholine ring using a strong acid (HCl).
Formulation Specifications (10X Stock)
-
Final Concentration (10X): 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA.[3][4]
-
Target pH: 7.0 at 25°C.
-
Storage: Dark, Room Temperature (Do not refrigerate; precipitation risk).
| Component | Role | Molarity (10X) | Mass/Vol (per 1 L) |
| MOPS Sodium Salt | Primary Buffer | 200 mM | 46.25 g (MW: 231.25) |
| Sodium Acetate (Anhydrous) | Ionic Strength | 50 mM | 4.10 g (MW: 82.03) |
| EDTA (0.5 M, pH 8.0) | Chelator (RNase inhibition) | 10 mM | 20 mL |
| DEPC-Treated Water | Solvent | N/A | Fill to 1 L |
Note: If using Sodium Acetate Trihydrate (MW: 136.08), use 6.80 g.
Materials & Reagents
-
MOPS Sodium Salt: High purity (>99%), low metal content.
-
Sodium Acetate (Anhydrous): RNase-free grade.
-
0.5 M EDTA (pH 8.0): Commercially purchased nuclease-free or prepared with DEPC water.[5]
-
Concentrated HCl (approx. 12 M): Analytical grade.
-
Water: 18.2 MΩ-cm ultrapure water, treated with 0.1% DEPC and autoclaved (or ultrafiltered).
-
Filtration: 0.22 µm polyethersulfone (PES) vacuum filter unit (Autoclaving MOPS causes yellowing/degradation).
Step-by-Step Protocol
Phase 1: Water Preparation (The Foundation)
Critical: Do not add DEPC directly to the final MOPS buffer. DEPC hydrolysis produces ethanol and CO2, but incomplete hydrolysis can acidify the buffer later. Treat the water first.[6]
-
Add 1 mL Diethyl pyrocarbonate (DEPC) to 1 L of ultrapure water.
-
Shake vigorously and incubate overnight at 37°C (or RT for 12+ hours).
-
Autoclave for 15 minutes at 15 psi to hydrolyze DEPC.
-
Allow to cool to room temperature.
Phase 2: Solubilization & pH Adjustment
Target Volume: 1 Liter
-
Initial Dissolution: In a sterile 1 L beaker (baked at 180°C for 4 hrs to destroy RNases), add 800 mL of DEPC-treated water.
-
Add Salts: Add 46.25 g MOPS Sodium Salt and 4.10 g Sodium Acetate (Anhydrous). Stir magnetically until completely dissolved.
-
Add Chelator: Add 20 mL of 0.5 M EDTA (pH 8.0).
-
pH Titration (The Critical Step):
-
Final Volume: Transfer to a graduated cylinder and bring the total volume to 1.0 L with DEPC-treated water.
Phase 3: Sterilization & Storage
-
Filtration: Do not autoclave the final buffer.[1][7][9] MOPS degrades into unknown yellow byproducts under high heat/pressure.[4]
-
Pass the solution through a 0.22 µm PES sterile filter .
-
Storage: Store in a foil-wrapped (light-protected) bottle at room temperature.
-
Shelf Life: 6 months.[1] Discard if dark yellow. (Light straw color is acceptable).
-
Visualization: Workflow & Chemical Logic
Figure 1: Preparation Workflow
Caption: Critical path for MOPS-Na preparation. Note the specific sequence of DEPC treatment followed by filtration to prevent buffer degradation.
Figure 2: Ionic Species & Conductivity Risk
Caption: Chemical consequence of using Sodium Salt. The generation of NaCl increases the ionic strength compared to the Free Acid method.
Quality Control & Troubleshooting
QC Parameters
| Parameter | Acceptance Criteria | Failure Action |
| Appearance | Clear, colorless to very pale straw | Dark yellow/brown: Discard (Oxidation). |
| pH (25°C) | 7.0 ± 0.1 | Re-adjust. If < 6.8, discard (too much salt to correct). |
| RNase Activity | None detected (Incubate with RNA substrate) | Re-treat water sources; check glassware baking. |
| Precipitation | None | Do not refrigerate. Warm to 37°C to redissolve if needed. |
Troubleshooting "Yellowing"
MOPS is photosensitive and heat-sensitive.
-
Cause: Photo-oxidation or autoclaving leads to the formation of a yellow degradation product.[10]
-
Impact: Pale straw color does not significantly impact buffering or RNA migration. Dark yellow/brown indicates significant degradation and pH shift.
-
Prevention: Always use aluminum foil to wrap storage bottles. Never autoclave the final MOPS solution.
References
-
Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer. Cold Spring Harbor Laboratory Press. Link
-
Sigma-Aldrich. (n.d.). Product Information: MOPS Sodium Salt. Merck KGaA. Link
-
Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth. Link
-
Koontz, L. (2013). Preparation of Buffers and Solutions. Methods in Enzymology. Academic Press. Link
Sources
- 1. synthesisgene.com [synthesisgene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abioreagents.com [abioreagents.com]
- 4. cephamls.com [cephamls.com]
- 5. researchgate.net [researchgate.net]
- 6. yacooscience.com [yacooscience.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
protocol for using MOPS buffer in RNA formaldehyde-agarose gel electrophoresis
Application Note: High-Fidelity RNA Analysis Using MOPS-Formaldehyde Agarose Gel Electrophoresis
Part 1: Introduction & Scientific Rationale
In the analysis of RNA, standard agarose gel electrophoresis (used for DNA) is insufficient.[1][2] Unlike DNA, single-stranded RNA molecules possess high thermodynamic flexibility, allowing them to fold into complex secondary structures (hairpins, loops) via intramolecular hydrogen bonding. These structures alter the electrophoretic mobility of the molecule, causing it to migrate based on shape rather than strictly by molecular weight.
To accurately assess RNA integrity or size, these secondary structures must be disrupted.[2] This protocol utilizes a MOPS-Formaldehyde denaturing system .[3]
The Chemistry of Denaturation
The core of this method relies on the chemical interaction between Formaldehyde (HCHO) and the RNA bases.
-
Denaturation: Heat and Formamide (in the loading buffer) initially disrupt hydrogen bonds.
-
Stabilization (The Schiff Base Mechanism): Formaldehyde reacts with the exocyclic amino groups of Adenine, Guanine, and Cytosine to form methylol adducts (Schiff bases).
-
Prevention of Refolding: These bulky adducts sterically hinder the reformation of Watson-Crick hydrogen bonds, "locking" the RNA in a linear, denatured state during electrophoresis.
Why MOPS? We utilize 3-(N-morpholino)propanesulfonic acid (MOPS) rather than TBE or TAE because MOPS possesses an exceptional buffering capacity at pH 7.0 , the physiological optimum for this reaction. It maintains a stable pH during long, slow runs, preventing the acid hydrolysis of RNA that can occur if the buffer becomes depleted.
Part 2: Reagent Preparation[4]
CRITICAL SAFETY WARNING: Formaldehyde is a known carcinogen and respiratory irritant. All steps involving formaldehyde must be performed in a certified chemical fume hood.
10x MOPS Running Buffer (1 Liter)
Store at room temperature, protected from light (yellowing indicates degradation).[4]
| Component | Concentration (10x) | Mass/Volume for 1 L | Final Conc (1x) |
| MOPS (Free Acid) | 200 mM | 41.8 g | 20 mM |
| Sodium Acetate | 50 mM | 4.1 g (anhydrous) | 5 mM |
| EDTA (0.5 M, pH 8.0) | 10 mM | 20 mL | 1 mM |
| DEPC-treated Water | N/A | To 1 L | N/A |
Preparation: Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water. Adjust pH to 7.0 with NaOH (critical). Add EDTA.[3][5][4][6] Adjust volume to 1 L. Filter sterilize (0.2 µm).
RNA Sample Loading Buffer (2x)
Prepare fresh or store at -20°C in small aliquots.
| Component | Volume (for 1 mL) | Function |
| Formamide (Deionized) | 500 µL | Lowers melting temp of RNA |
| Formaldehyde (37%) | 170 µL | Denaturant (locks unfolded state) |
| 10x MOPS Buffer | 100 µL | pH stabilization |
| Ethidium Bromide (10 mg/mL) | 10 µL | Stain (Optional - see Note*) |
| Glycerol (or Sucrose) | 100 µL | Density for well loading |
| Bromophenol Blue | Trace | Tracking dye |
| RNase-Free Water | To 1 mL | Volume adjustment |
Note on Staining: Adding EtBr to the sample is convenient but decreases sensitivity due to background fluorescence. For maximum sensitivity, post-stain the gel after washing out the formaldehyde.
Part 3: Experimental Protocol
Phase A: Gel Casting (1.2% Agarose)
Target: 100 mL Gel
-
Weigh 1.2 g of Agarose and add 72 mL of DEPC-treated water .
-
Melt agarose in a microwave until boiling. Swirl to ensure full dissolution.[7]
-
Cool the solution to 60°C (hand-warm). Do not add formaldehyde to boiling agarose.
-
IN THE FUME HOOD: Add 10 mL of 10x MOPS Buffer .
-
Add 18 mL of 37% Formaldehyde . (Final conc: ~2.2 M).[8]
-
Swirl gently to mix (avoid bubbles) and pour into the casting tray.
-
Allow to set for at least 30 minutes.
Phase B: Sample Preparation & Denaturation[9]
-
Dilute RNA samples to a concentration of 0.5–2.0 µg/µL.
-
Mix 1 part RNA sample with 2 parts RNA Sample Loading Buffer (e.g., 5 µL RNA + 10 µL Buffer).
-
Heat Denaturation: Incubate samples at 65°C for 10–15 minutes .
-
Snap Cool: Immediately transfer tubes to an ice bath for 2 minutes. This rapid cooling prevents transient refolding before the formaldehyde adducts fully stabilize the linear form.
Phase C: Electrophoresis
-
Place the gel in the tank.[3] Fill with 1x MOPS Running Buffer (dilute 10x stock with DEPC-water).
-
Pre-run the gel for 5 minutes at 5 V/cm to equilibrate the buffer.
-
Load samples.[2][3][6][7][9][10][11][12][13] Include an RNA Ladder (0.5–10 kb).[14][15]
-
Run at 4–5 V/cm (approx 80–100V for a standard mini-gel).
-
Caution: Do not overheat.[10] If the buffer exceeds 40°C, RNA hydrolysis may occur. Recirculate buffer manually every 30 mins if no pump is available.
-
-
Run until the Bromophenol Blue dye has migrated 2/3 down the gel.
Phase D: Visualization (Post-Staining Method)
If EtBr was not added to the sample:
-
Rinse gel in DEPC-water for 2 x 15 mins (removes formaldehyde).
-
Stain in 0.5 µg/mL Ethidium Bromide (in 0.1 M Ammonium Acetate) for 20 mins.
-
Destain in water for 20 mins.
-
Image under UV light.[6]
Part 4: Workflow Visualization
Figure 1: Logical flow of RNA denaturation, gel preparation, and electrophoretic separation.
Part 5: Quality Control & Troubleshooting
Self-Validating QC Metrics
To ensure the protocol was successful, evaluate the 28S and 18S rRNA bands (in eukaryotic samples).
-
Sharpness: Bands should be crisp, not smeared.
-
Ratio: The 28S band should be approximately 2x the intensity of the 18S band.
-
1:1 Ratio: Indicates partial degradation.
-
Smear: Indicates total degradation (RNase contamination).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Smearing (downward) | RNase Contamination | Treat all glassware with DEPC; use dedicated RNA pipettes; wear gloves at all times. |
| "Smiling" Bands | Voltage too high / Overheating | Reduce voltage to <5 V/cm. Run in a cold room or recirculate buffer. |
| Faint Bands | Formaldehyde Quenching | Ensure thorough washing of the gel before staining. Formaldehyde quenches EtBr fluorescence. |
| RNA stuck in wells | Protein Contamination | Re-purify RNA (Phenol:Chloroform). Proteins aggregate and prevent migration. |
Part 6: References
-
Rio, D. C. (2015).[14][15] Denaturation and Electrophoresis of RNA with Formaldehyde. Cold Spring Harbor Protocols.
-
Thermo Fisher Scientific. (n.d.). RNA Gel Electrophoresis Technical Guide. Thermo Fisher Scientific.
-
Maniatis, T., Fritsch, E. F., & Sambrook, J. (1982). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory.[6][14] (Foundational text for the 2.2M Formaldehyde composition).
Sources
- 1. scribd.com [scribd.com]
- 2. DenaturingFormaldehydeGels < Lab < TWiki [barricklab.org]
- 3. diyhpl.us [diyhpl.us]
- 4. 10x MOPS Buffer [novoprolabs.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MOPS-Formaldehyde denaturing gel for RNA blots [nibb.ac.jp]
- 8. med.upenn.edu [med.upenn.edu]
- 9. RNA Gel Electrophoresis [chlamycollection.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. scribd.com [scribd.com]
- 12. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. Denaturation and electrophoresis of RNA with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
MOPS Buffer in Protein Purification: Strategic Concentration & Protocol Guide
This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for researchers and drug development professionals.
Executive Summary
3-(N-morpholino)propanesulfonic acid (MOPS) is a "Good's Buffer" widely favored for its structural similarity to biological membranes and minimal metal complexation.[1] While standard protocols often default to 20 mM , the "appropriate" concentration is dynamic—dependent on the specific purification stage (Capture vs. Polishing) and the physicochemical stability of the target protein.
Quick Reference: Optimal Concentration Ranges
| Application Stage | Recommended Concentration | Rationale |
| Lysis / Extraction | 50 – 100 mM | Higher buffering capacity needed to counteract acidification from lysosomal release. |
| IEX (Binding) | 20 mM | Low ionic strength maximizes ligand-resin interactions. |
| IEX (Elution) | 50 mM | Maintains pH stability during high-salt elution gradients. |
| SEC / Storage | 50 – 100 mM | Promotes long-term stability; prevents pH drift during freeze-thaw. |
| Cell Culture | < 20 mM | Higher concentrations induce toxicity and alter endothelial physiology. |
Technical Deep Dive: The Science of Selection
Why MOPS? The Physicochemical Advantage
MOPS (pKa = 7.20 at 25°C) offers a buffering range of pH 6.5 – 7.9 , making it the gold standard for proteins that are unstable in Phosphate (which precipitates with divalent cations) or Tris (which has high temperature sensitivity).
Key Advantages:
-
Zwitterionic Nature: MOPS does not permeate cell membranes as easily as Tris, reducing biological interference.
-
Metal Compatibility: Unlike amino-acid buffers (e.g., Glycine, Histidine), MOPS has negligible metal-binding capability, making it ideal for IMAC (Immobilized Metal Affinity Chromatography) where buffer interference must be minimized [1].
-
Redox Stability: MOPS is chemically inert and does not interfere with oxidative disulfide bond formation.
The Concentration/Conductivity Trade-off
In Ion Exchange Chromatography (IEX), the buffer concentration is a critical variable.[2]
-
The 20 mM Standard: At 20 mM, MOPS provides sufficient buffering capacity without contributing significantly to the conductivity (approx. 1–2 mS/cm depending on pH adjustment). This allows proteins to bind to the column at lower salt thresholds.
-
The Risk of >50 mM in IEX: Increasing MOPS to 50 mM or higher increases the ionic strength. This competes with the protein for binding sites on the resin, potentially reducing binding capacity or shifting the elution profile [2].
The Temperature Coefficient (Critical Factor)
MOPS has a
-
If you prepare MOPS at pH 7.2 at Room Temperature (25°C) and move to the Cold Room (4°C), the pH will rise to approximately 7.47 .
-
Actionable Insight: Always adjust the pH of your stock solution at the temperature where it will be used, or calculate the offset.
Decision Matrix: Selecting the Right Concentration
The following logic flow illustrates how to select the MOPS concentration based on your immediate downstream application.
Figure 1: Decision matrix for determining optimal MOPS concentration based on experimental phase.
Detailed Protocols
Protocol A: Preparation of 1.0 M MOPS Stock Solution (1 L)
Target: High-purity stock for dilution. Do NOT autoclave MOPS, as it degrades and turns yellow.
Reagents:
-
MOPS Free Acid (MW: 209.26 g/mol )[3]
-
Milli-Q / DEPC-treated Water (Endotoxin-free)
Procedure:
-
Weighing: Dissolve 209.26 g of MOPS Free Acid in approximately 750 mL of Milli-Q water.
-
Note: The solution will be acidic (pH ~3-4) initially.
-
-
Solubilization: Stir continuously at room temperature. The powder may dissolve slowly until pH adjustment begins.
-
pH Adjustment:
-
Place the probe of a calibrated pH meter into the solution.
-
Slowly add 10 N NaOH (approx. 30–40 mL required) to reach the desired pH (typically 7.2 or 7.5).
-
Crucial: If working for cold-room purification (4°C), adjust pH to 6.93 at 25°C to achieve pH 7.2 at 4°C.
-
-
Final Volume: Add water to a final volume of 1000 mL .
-
Sterilization: Filter immediately through a 0.22 µm PES or PVDF membrane into a sterile bottle.
-
Storage: Store at 4°C in the dark. Stable for 6 months. Discard if solution turns yellow [3].
Protocol B: Buffer Exchange (Dialysis) for IEX Preparation
Target: Preparing a sample for Anion Exchange (AEX) capture.
Reagents:
-
Running Buffer: 20 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM DTT (optional).
-
Dialysis Cassette: MWCO appropriate for target protein (e.g., 10 kDa).
Procedure:
-
Pre-wet the dialysis membrane in Running Buffer for 5 minutes.
-
Inject the protein sample (up to 10 mg/mL) into the cassette.
-
Incubate in 100x volume of Running Buffer (e.g., 10 mL sample in 1 L buffer) at 4°C with gentle stirring.
-
Exchange: After 4 hours, replace the buffer with fresh Running Buffer.
-
Overnight: Allow dialysis to proceed overnight (12–14 hours).
-
QC Check: Measure conductivity of the dialysate. It should match the buffer (< 2 mS/cm).
-
Recovery: Remove sample. Centrifuge at 12,000 x g for 10 mins to remove any aggregates before loading onto the column.
Quality Control & Troubleshooting
Workflow for Buffer Validation
Before applying the buffer to precious samples, validate its quality.
Figure 2: QC workflow for MOPS buffer preparation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Yellow Solution | Oxidation or Autoclaving | MOPS degrades under high heat/pressure. Do not autoclave. Filter sterilize only.[3] Discard yellow stocks. |
| Protein Precipitation | Isoelectric Point (pI) Clash | If pH 7.2 is near the protein's pI, MOPS cannot prevent aggregation. Shift pH by ±1.0 unit.[5] |
| Low Binding on IEX | Ionic Strength Too High | 50 mM MOPS may be too conductive. Dilute to 20 mM or reduce added salts (NaCl). |
| Interference in Assay | Lowry / BCA Interaction | MOPS interferes with Lowry assays. Use Bradford or BCA (BCA is compatible, but check blank) [4]. |
References
-
Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva Life Sciences. [Link]
-
Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents. [Link][6]
-
Laboratory Notes. (2021). Preparation of 1M MOPS (Free Acid) Solution. [Link]
-
Hopax Fine Chemicals. (2019). The 10 best biological buffers for chromatography. [Link]
Sources
- 1. MOPS Buffer [advancionsciences.com]
- 2. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Application Note: Optimizing Metalloenzyme Kinetics with MOPS Buffer
This Application Note and Protocol Guide is designed for researchers and drug development professionals seeking to optimize enzyme kinetic assays, specifically for metalloenzymes and pH-sensitive systems.
Technical Guide & Standard Operating Procedures
Executive Summary
In quantitative enzymology, buffer selection is often treated as a trivial variable. However, for metalloenzymes and oxidative systems , the choice of buffering agent is a critical determinant of experimental validity.
MOPS (3-(N-morpholino)propanesulfonic acid) , a structural analog to taurine, is a zwitterionic "Good's Buffer" that offers distinct advantages over traditional phosphate and Tris systems. Its low metal-binding constant, high solubility, and minimal pKa drift with temperature make it the gold standard for assays requiring divalent cations (Mg²⁺, Mn²⁺, Zn²⁺).
This guide provides the mechanistic rationale, comparative data, and validated protocols for deploying MOPS in high-precision kinetic assays.
Scientific Rationale: The "Good" Advantage
Chemical Inertness & Metal Stability
The primary failure mode in metalloenzyme kinetics is ligand interference .
-
Phosphate Buffers: Anions (
) precipitate essential cofactors (Ca²⁺, Mg²⁺, Mn²⁺) and can act as competitive inhibitors by mimicking substrate transition states (e.g., in phosphatases or kinases). -
Tris Buffers: The primary amine group can chelate metal ions (Cu²⁺, Ni²⁺) and form Schiff bases with aldehyde substrates, altering effective concentrations.
-
MOPS: Possesses a morpholine ring that is sterically hindered and chemically inert. It exhibits negligible metal binding , ensuring that the free metal concentration
equals the added concentration.
Thermal Stability ( )
Enzyme kinetics are temperature-dependent (
-
Tris: High drift (
pH/°C). A pH 7.5 buffer at 25°C drops to ~7.1 at 37°C. -
MOPS: Low drift (
pH/°C). Provides superior pH clamping across physiological temperature ramps.
Comparative Analysis Table
| Feature | MOPS | Tris (Tromethamine) | Phosphate (PBS/NaPi) | HEPES |
| pKa (25°C) | 7.20 | 8.06 | 7.21 | 7.48 |
| Useful pH Range | 6.5 – 7.9 | 7.0 – 9.0 | 5.8 – 8.0 | 6.8 – 8.2 |
| Metal Binding | Negligible | Significant (Cu, Zn, Ni) | Precipitates (Ca, Mg, Mn) | Negligible |
| Temp. Drift ( | -0.015 (Low) | -0.031 (High) | -0.0028 (Very Low) | -0.014 (Low) |
| UV Interference | None (>260nm) | None | None | Low |
| Redox Stability | High | Moderate | High | High |
| Primary Use Case | Metalloenzymes, RNA | DNA, General Protein | Cell Culture, Solubility | Cell Culture, Sensitive Enzymes |
Decision Logic: When to Use MOPS
Use the following logic flow to determine if MOPS is the correct buffer for your specific assay.
Figure 1: Decision matrix for selecting MOPS over alternative buffering systems based on cofactor requirements and pH targets.
Validated Protocol: Preparation of 50 mM MOPS Assay Buffer
Objective: Prepare 1 L of 50 mM MOPS buffer, pH 7.20 at 37°C. Critical Note: pH adjustment must occur at the temperature of use or be corrected using the temperature coefficient.
Materials
-
MOPS Free Acid (MW: 209.26 g/mol ) - High Purity Grade (>99%)
-
Sodium Hydroxide (NaOH) , 5 M or 10 M solution.
-
Ultrapure Water (Type I, 18.2 MΩ·cm).
-
0.22 µm Polyethersulfone (PES) Filter Unit (Do not autoclave MOPS).
Protocol Steps
-
Dissolution:
-
Weigh 10.46 g of MOPS Free Acid.
-
Dissolve in approx. 850 mL of Ultrapure Water in a beaker.
-
Note: Starting with the free acid and adjusting with NaOH adds Na⁺ ions but avoids introducing Chloride (Cl⁻) ions, which can affect some enzymes (e.g., amylases).
-
-
Temperature Equilibration (The "Pro" Step):
-
Place the beaker in a water bath set to 37°C (or your specific assay temperature).
-
Allow the solution to reach thermal equilibrium (approx. 20-30 mins).
-
Why? Adjusting pH at 25°C to 7.20 will result in a pH of ~7.05 at 37°C.
-
-
pH Adjustment:
-
While stirring at 37°C, place the calibrated pH probe into the solution.
-
Add NaOH dropwise until pH reaches 7.20 .
-
Caution: Approach the endpoint slowly; MOPS has a broad buffering range but overshooting requires adding acid, increasing ionic strength unnecessarily.
-
-
Final Volume:
-
Transfer to a volumetric flask.
-
Add Ultrapure Water (pre-warmed or account for contraction) to reach exactly 1 L .
-
-
Sterilization:
-
Filter through a 0.22 µm PES membrane .
-
Do NOT autoclave. Autoclaving MOPS can result in degradation (yellowing) and formation of unknown byproducts that absorb at 260-280 nm.
-
Store at 4°C protected from light (stable for 6 months).
-
Application Protocol: Metalloenzyme Kinetic Assay
Target: Determination of
Experimental Setup
-
Enzyme: Mn-dependent Dioxygenase (final conc. 50 nM).
-
Substrate: Catechol derivative (0 – 500 µM).
-
Cofactor:
(100 µM). -
Buffer: 50 mM MOPS, pH 7.2 (prepared above).
-
Detection: Absorbance at 375 nm (product formation).
Workflow Diagram
Figure 2: Standard Kinetic Assay Workflow ensuring temperature equilibration and metal saturation.
Procedure
-
Master Mix Preparation: In a tube, combine MOPS buffer and
. Add Enzyme last to prevent denaturation. -
Pre-Incubation: Incubate Master Mix at 37°C for 5 minutes. This allows the
to bind the enzyme active site without competition from buffer ions. -
Substrate Series: Prepare 8 concentrations of substrate in MOPS buffer (e.g., 0, 10, 25, 50, 100, 200, 300, 500 µM).
-
Initiation: Add 10 µL of Substrate to 90 µL of Master Mix in a 96-well UV-transparent plate.
-
Measurement: Immediately monitor
for 5 minutes. -
Analysis: Extract the slope (linear portion) to determine
.[1] Plot vs. and fit to the Michaelis-Menten equation.[1][2]
Case Study: Rescue of Dioxygenase Activity
Scenario: A researcher observes low activity of a recombinant Mn-dependent enzyme in PBS. Investigation: The assay was repeated in Phosphate, Tris, and MOPS buffers.
Results Summary:
| Buffer System | Relative Activity | Observation | Mechanism of Failure |
| 50 mM Phosphate (pH 7.2) | 12% | Cloudy solution upon adding Mn²⁺ | Precipitation: Formation of insoluble |
| 50 mM Tris (pH 7.5) | 45% | Clear solution | Chelation: Tris amine group competes with enzyme for Mn²⁺. |
| 50 mM MOPS (pH 7.2) | 100% | Clear solution | Inertness: Full availability of Mn²⁺ for the enzyme. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Yellow Buffer | Autoclaving or aging | Discard. Use 0.2 µm filtration. Store in dark. |
| Drifting Baseline | Temperature mismatch | Ensure buffer is pH-adjusted at the assay temperature.[4] |
| Low Protein Yield (BCA) | Reducing agents | MOPS is compatible with BCA, but check for DTT/EDTA in the lysis buffer. |
| Precipitation | High ionic strength | MOPS adds ionic strength. If high salt is needed, verify solubility of substrate. |
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.
-
Ferreira, C. M., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 5, 30989-31003.
-
Merck/Sigma-Aldrich. (n.d.). MOPS Buffer Product Information & Specification.
-
Thermo Fisher Scientific. (n.d.). Tech Tip #43: Protein Stability and Buffer Selection.
-
Barth, M., et al. (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 6(8), 842–852.
Sources
Application Note: Optimizing High-Molecular Weight Protein Resolution with MOPS-Based Discontinuous Buffer Systems
Topic: Role of MOPS Sodium Salt in Denaturing Protein Gels Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of denaturing protein electrophoresis (SDS-PAGE), the choice of running buffer is a critical variable often treated as a constant. While traditional Tris-Glycine systems function under alkaline conditions (pH 8.3), modern high-performance workflows utilize Bis-Tris gel chemistries operating at neutral pH. Within this system, 3-(N-morpholino)propanesulfonic acid (MOPS) serves as the specific "trailing ion" optimized for the resolution of medium-to-large proteins (14 kDa – 200 kDa).
This guide details the physicochemical role of MOPS, specifically addressing the use of MOPS Sodium Salt , and provides a validated protocol for preparing and deploying this buffer in critical drug development and proteomic applications.
Mechanistic Insight: The Physics of Separation
The Discontinuous Buffer System
To understand the role of MOPS, one must understand the ion stacking mechanism in Bis-Tris gels. Unlike continuous systems, this setup relies on a mobility mismatch between ions to create a tight voltage gradient that "stacks" proteins into sharp bands before separation.[1]
-
Leading Ion (Chloride, Cl⁻): Supplied by the gel matrix (Bis-Tris HCl).[1] It has extremely high mobility and races ahead of the proteins.
-
Trailing Ion (MOPS⁻): Supplied by the running buffer. At neutral pH (approx. 7.0–7.7), MOPS is only partially ionized. Its electrophoretic mobility is lower than that of the proteins.
-
The Result: Proteins are trapped in a high-voltage zone between the fast Cl⁻ and the slow MOPS⁻. This "stacking" effect concentrates the sample into a razor-sharp band at the interface.
MOPS vs. MES: The Resolution Switch
Why choose MOPS over MES? It comes down to pKa and mobility .
-
MES (pKa ~6.1): Runs faster. It is fully ionized and moves quickly, unstacking proteins early. Ideal for small proteins (<50 kDa).[2]
-
MOPS (pKa ~7.2): Runs slower. Because its pKa is closer to the running pH, a significant fraction remains uncharged (zwitterionic) and lags behind. This extends the stacking window and slows the migration of the resolving front, providing superior separation for medium-to-large proteins (>50 kDa) .
The "Sodium Salt" Trap: A Critical Formulation Warning
Many labs stock MOPS Sodium Salt rather than MOPS Free Acid.
-
The Risk: You cannot simply dissolve MOPS Sodium Salt and adjust the pH with HCl. Adding HCl introduces Chloride ions (Cl⁻) into the cathode buffer.
-
The Consequence: Since Cl⁻ is the leading ion, adding it to the running buffer destroys the discontinuous gradient. The Cl⁻ will race through the gel, eliminating the stacking zone and resulting in smeared, diffuse bands.
-
The Solution: If starting with MOPS Sodium Salt, you must adjust the pH using MOPS Free Acid or a non-halide acid (though mixing salts is the gold standard) to maintain the correct ionic composition.
Visualizing the Mechanism
The following diagram illustrates the electrophoretic zones during the initial phase of the run.
Caption: Schematic of ion migration. MOPS acts as the slow trailing ion, compressing proteins against the fast Chloride front.
Validated Protocol: 20X MOPS SDS Running Buffer
This protocol is designed for Bis-Tris gel systems (e.g., NuPAGE, Bolt).
Reagents & Equipment
-
MOPS Sodium Salt (High Purity)[3]
-
MOPS Free Acid (Required for pH adjustment without Cl⁻ contamination)
-
SDS (Sodium Dodecyl Sulfate) [1]
-
EDTA (Disodium salt)
-
Ultrapure Water (18.2 MΩ·cm)
Formulation Logic
Standard commercial buffers utilize MOPS Free Acid and Tris Base. If you possess MOPS Sodium Salt, we utilize a mixed-salt strategy to achieve pH 7.7 without introducing interfering ions.
Table 1: 20X MOPS SDS Running Buffer Recipe (1 Liter)
| Component | Mass / Volume | Final Conc.[3][6][7] (1X) | Function |
| MOPS (Total) | ~104.6 g (See Step 2) | 50 mM | Trailing Ion (Buffer) |
| Tris Base | 60.6 g | 50 mM | Counter Ion (pH Stabilizer) |
| SDS | 10.0 g | 0.1% | Denaturing Agent |
| EDTA (Disodium) | 3.0 g | 1 mM | Chelator (Protects against metalloproteases) |
Step-by-Step Preparation
-
Dissolution: In a beaker, add 800 mL of Ultrapure water.
-
The MOPS Balance (Crucial Step):
-
Scenario A (Standard): Add 104.6 g MOPS Free Acid and 60.6 g Tris Base .
-
Scenario B (Using Sodium Salt): Add 60.6 g Tris Base first. Then, create a mix of MOPS Sodium Salt and MOPS Free Acid to reach ~104.6g total, adjusting the ratio to hit pH 7.7 .
-
Note: You cannot use only MOPS Sodium Salt and Tris Base, as both are basic. You would need to titrate MOPS Sodium Salt with a weak acid that does not contain Cl⁻, but mixing Free Acid/Sodium Salt is safer. Recommendation: Stick to Scenario A for highest reliability.
-
-
Add EDTA: Add 3.0 g of EDTA. Stir until dissolved.
-
Add SDS: Add 10.0 g of SDS. Tip: Wear a mask to avoid inhaling SDS dust. Add slowly to prevent excessive foaming.
-
pH Check: Check the pH. It should be 7.7 ± 0.1 at 25°C.
-
Do NOT adjust with HCl. If pH is too high, add MOPS Free Acid. If too low, add Tris Base.
-
-
Final Volume: Bring total volume to 1000 mL with Ultrapure water.
-
Storage: Store at 4°C (stable for 6 months). If solution turns yellow, discard (indicates degradation).
Experimental Workflow: Running the Gel
Workflow Diagram
Caption: Operational workflow for Bis-Tris PAGE using MOPS buffer.
Running Conditions
-
Dilution: Mix 50 mL of 20X Buffer with 950 mL water to make 1X Running Buffer.
-
Upper Chamber: Fill the inner chamber (cathode) with fresh 1X MOPS Buffer. Never reuse cathode buffer as the ions are depleted.
-
Voltage: Set power supply to 200V Constant .
-
Time: Run for approximately 50 minutes .
-
Expected Current:
-
Start: 100–125 mA per gel.
-
End: 60–80 mA per gel.
-
Note: If current is significantly higher (>150 mA), check for buffer contamination (e.g., accidental HCl addition).
-
Comparative Analysis: Buffer Selection Guide
Use the table below to select the correct buffer for your target protein.
| Feature | MOPS Buffer | MES Buffer | Tris-Glycine |
| Target Protein Size | Medium - Large (>50 kDa) | Small - Medium (<50 kDa) | Broad Range |
| Gel Chemistry | Bis-Tris (Neutral pH) | Bis-Tris (Neutral pH) | Tris-HCl (Alkaline pH) |
| Run Speed | Slower | Faster | Standard |
| Resolution Focus | Excellent for 14–200 kDa | Excellent for 2–50 kDa | General Purpose |
| Stability | High (prevents degradation) | High | Lower (alkaline hydrolysis) |
Troubleshooting & Quality Control
-
"Smiling" Bands:
-
Cause: Heat generation due to high current.
-
Fix: Often caused by high salt. Did you adjust the pH of MOPS Sodium Salt with HCl? If so, remake buffer using MOPS Free Acid/Tris Base system.
-
-
Yellow Buffer:
-
Cause: Photo-oxidation or aging of MOPS.
-
Action: Discard. Do not use, as conductivity may be altered.
-
-
Distorted Bands at Top of Gel:
-
Cause: Sample salt concentration too high or old Running Buffer.
-
Fix: Desalt samples or ensure fresh 1X buffer is used in the cathode chamber.
-
References
-
Thermo Fisher Scientific. NuPAGE™ MOPS SDS Running Buffer (20X). Retrieved from
-
Sigma-Aldrich. Bis-Tris Polyacrylamide Gel Electrophoresis Technology. Retrieved from
- Cold Spring Harbor Protocols.SDS-PAGE of Proteins. (Standard reference for discontinuous buffer theory).
-
GoldBio. MOPS Sodium Salt Product Information & Buffer Preparation. Retrieved from
-
Bitesize Bio. Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved from
Sources
- 1. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Bis-Trisポリアクリルアミドゲル電気泳動技術 [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. Invitrogen™ NuPAGE™ MOPS SDS Running Buffer (20X) | LabMart Limited [labmartgh.com]
- 5. 20X MOPS-SDS Running Buffer [himedialabs.com]
- 6. formedium.com [formedium.com]
- 7. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
using MOPS buffer for Northern blotting procedures
Executive Summary
Northern blotting remains the gold standard for determining transcript size and detecting alternative splice variants, offering specificities that RT-qPCR and Next-Generation Sequencing (NGS) cannot easily replicate. However, the technique’s reputation for difficulty stems largely from poor buffer chemistry and RNA degradation.
This guide focuses on the MOPS (3-(N-morpholino)propanesulfonic acid) buffer system.[1] Unlike Tris-based buffers (TBE/TAE) which are temperature-sensitive and prone to pH drift during long runs, MOPS provides an exceptionally stable buffering capacity at pH 7.0. This stability is critical for maintaining the denaturing environment required to keep RNA linear, ensuring that migration distance correlates strictly with molecular weight.
Scientific Rationale: The Chemistry of Denaturation
To accurately size RNA, secondary structures (hairpins, loops) must be eliminated. We achieve this using a Denaturing Formaldehyde-Agarose Gel .
-
The Denaturant (Formaldehyde): Reacts with the exocyclic amino groups of adenine, guanine, and cytosine. This forms Schiff bases (hydroxymethyl adducts) that prevent base pairing [1].
-
The Buffer (MOPS): RNA is most stable at slightly acidic to neutral pH. MOPS has a pKa of ~7.2 at 20°C. It maintains the gel at pH 7.0, preventing the hydrolysis of RNA that occurs in alkaline solutions and ensuring the stability of the formaldehyde adducts.[2]
-
The Interaction: If the pH drifts > 8.0 (common in TBE gels during long runs), the formaldehyde adducts dissociate, RNA refolds, and bands smear. MOPS prevents this drift.
Visualizing the Mechanism
Figure 1: The chemical necessity of MOPS. It acts as a pH clamp to preserve the formaldehyde-induced linearity of RNA.
Reagent Preparation: The Foundation
Critical Quality Control (Self-Validation): The most common failure point is the 10X MOPS stock.
-
Yellowing: MOPS naturally turns straw-yellow with age or autoclaving due to oxidation.[3] Light yellow is acceptable. Dark yellow or brown indicates significant degradation—discard immediately [2].
-
Sterilization: Filter sterilization (0.2 µm) is superior to autoclaving to prevent carmelization/degradation.
Table 1: 10X MOPS Buffer Recipe (1 Liter)
| Component | Concentration (10X) | Mass/Volume | Function |
| MOPS (Free Acid) | 200 mM | 41.8 g | Primary Buffer (pKa 7.2) |
| Sodium Acetate | 50 mM | 4.1 g (anhydrous) | Ionic strength provider |
| EDTA (0.5 M, pH 8.0) | 10 mM | 20 mL | Chelates divalent cations (inhibits RNases) |
| DEPC-Treated Water | N/A | To 1 L | RNase-free solvent |
| NaOH | N/A | Adjust to pH 7.0 | pH adjustment |
Preparation Protocol:
-
Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water.
-
Adjust pH to 7.0 using 10 N NaOH. (Note: MOPS is acidic; this will require significant NaOH).
-
Bring volume to 1 L.
-
Filter sterilize into a dark/foil-wrapped bottle. Store at 4°C protected from light.
Experimental Protocol: Denaturing Electrophoresis
Phase A: Gel Preparation (1.2% Agarose)
Safety Note: Formaldehyde is toxic. Perform all steps involving formaldehyde in a fume hood.
-
Mix 1.2 g Agarose + 72 mL DEPC-water + 10 mL 10X MOPS .
-
Microwave until dissolved.
-
Cool to 60°C (Hand-warm). Crucial: If too hot, formaldehyde evaporates, altering the concentration and creating a safety hazard.
-
Add 18 mL 37% Formaldehyde (12.3 M).
-
Pour gel and allow to set for at least 30 minutes.
Phase B: Sample Preparation
The goal is to unfold the RNA before it hits the gel.
-
RNA Mix:
-
RNA Sample (up to 20 µg): 4.5 µL
-
10X MOPS : 2.0 µL
-
Formaldehyde (37%): 3.5 µL
-
Formamide (Deionized): 10.0 µL (Lowers melting temp)
-
-
Denature: Heat at 65°C for 15 minutes .
-
Chill: Immediately place on ice for 2 minutes.
-
Add 2 µL RNA Loading Dye (containing Bromophenol Blue/Xylene Cyanol).
Phase C: Electrophoresis
-
Running Buffer: Dilute 10X MOPS to 1X with DEPC-water.
-
Pre-run: Run the empty gel for 10 mins at 5 V/cm. This equilibrates the buffer and removes oxidation products from the wells.
-
Load & Run: Load samples. Run at ~5–6 V/cm.
-
Self-Validation: Monitor the Bromophenol Blue (migrates ~300 bp) and Xylene Cyanol (migrates ~4 kb).
-
Buffer Recirculation: For runs >3 hours, manually recirculate buffer every 30 mins or use a pump to prevent pH gradient formation.
-
Transfer Workflow (Capillary Method)
The transfer moves RNA from the gel to a positively charged nylon membrane.[6][7]
Visualizing the Workflow
Figure 2: The critical path for Northern Blotting. Step 4 is the "Go/No-Go" decision point.
Protocol:
-
Wash: Rinse gel 2x in DEPC-water to remove formaldehyde (which can hinder transfer).
-
Equilibrate: Soak gel in 20X SSC for 15 mins.
-
Stack Assembly (Bottom to Top):
-
Transfer Time: Overnight (12-16 hours). Do not let the reservoir run dry.[10]
Troubleshooting & Self-Validation (E-E-A-T)
A reliable protocol must have internal checks.
The 28S/18S Ratio (The Golden Rule)
Before transferring, visualize the gel under UV (if EtBr was added) or stain a control lane.
-
Success: You see two sharp bands. The 28S rRNA band (upper) should be approximately twice as intense as the 18S rRNA band (lower).
-
Failure (Degradation): The bands are smeared, or the 18S band is brighter than the 28S band. Stop. Do not transfer. Check your water and 10X MOPS for RNase contamination.
Common Issues Table
| Symptom | Probable Cause | Solution |
| Smearing of bands | RNA degradation or pH drift | Use fresh DEPC water; Recirculate MOPS buffer during run. |
| "Smiling" bands | Voltage too high (Heat) | Run at <5 V/cm; Run in cold room. |
| Spotty Background | Probe precipitation | Filter probe before hybridization; Use 0.5 M Phosphate buffer washes. |
| Yellow Buffer | Oxidation | If straw colored: OK. If dark: Discard. Store in dark. |
References
-
Cold Spring Harbor Protocols. (2006). Denaturation and Electrophoresis of RNA with Formaldehyde. [Link][10]
-
Rio, D. C., et al. (2010). RNA: A Laboratory Manual.[8] Cold Spring Harbor Laboratory Press. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 10X MOPS buffer for RNA gels - Molecular Biology [protocol-online.org]
- 4. med.emory.edu [med.emory.edu]
- 5. abioreagents.com [abioreagents.com]
- 6. Northern blot - Wikipedia [en.wikipedia.org]
- 7. Optimal Northern Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. gladstone.org [gladstone.org]
- 9. MOPS-Formaldehyde denaturing gel for RNA blots [nibb.ac.jp]
- 10. Sign In [cshprotocols.cshlp.org]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. Lykke-Andersen Lab [labs.biology.ucsd.edu]
Application Note: 3-(n-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) in Plant Physiology
This guide is structured as a high-level technical dossier for application scientists and researchers. It moves beyond basic definitions to provide actionable, field-tested protocols and mechanistic insights.
Part 1: Executive Summary & Chemical Rationale
In plant physiology, the choice of buffer is often a trade-off between buffering capacity, toxicity, and ionic interaction. While MES is the standard for acidic plant tissue culture (pH 5.7–5.8), MOPS Sodium Salt occupies a critical niche for physiological processes requiring a neutral to slightly alkaline environment (pH 6.5–7.9) .
Why MOPS Sodium Salt?
Unlike phosphate buffers, which precipitate essential cations (
-
Chloroplast Isolation: Maintaining the osmotic and ionic environment for intact organelle retrieval.
-
Metalloenzyme Assays: Preventing buffer interference with co-factors like
or . -
Hydroponic Nutrient Solutions: Stabilizing pH without altering nutrient bioavailability.[1]
The "Sodium Salt" Advantage: Using MOPS Sodium Salt in conjunction with MOPS Free Acid allows researchers to prepare buffers using the Henderson-Hasselbalch equation rather than titrating with strong acids or bases (HCl/NaOH). This method:
-
Prevents "salt shock" from excessive
or accumulation during pH adjustment. -
Ensures precise ionic strength control, critical for organelle stability.
Part 2: Key Applications & Protocols
Application A: Isolation of Intact Chloroplasts
Context: Chloroplasts are osmotically sensitive. Standard buffers often lead to envelope rupture. MOPS-Na provides a stable, osmotically balanced environment that preserves the double-membrane structure.
Mechanistic Insight
The high pKa (7.2) of MOPS is ideal for the stroma (pH ~8.0) and the envelope intermembrane space. We utilize a low-osmolarity lysis followed by a high-osmolarity cushion to separate intact chloroplasts from broken thylakoids.
Protocol: High-Yield Chloroplast Isolation (Spinach/Arabidopsis)
Note: All steps must be performed at 4°C.
Reagents:
-
10X MOPS-Na Stock (0.5 M): Dissolve 115.6 g MOPS Sodium Salt in 1 L ddH2O. Filter sterilize (0.2 µm). Do not autoclave (see Troubleshooting).
-
Isolation Buffer (1X): 50 mM MOPS-Na (pH 7.8), 330 mM Sorbitol, 2 mM EDTA, 1 mM
, 0.1% BSA.
Step-by-Step Workflow:
-
Dark Adaptation: Keep plants in darkness for 12 hours to reduce starch granules (starch can rupture chloroplasts during centrifugation).
-
Homogenization:
-
Flash-blend 20g fresh leaves in 100 mL ice-cold Isolation Buffer (3 x 2-second bursts). Crucial: Short bursts prevent heating.
-
-
Filtration: Pass homogenate through 4 layers of Miracloth or muslin. Do not squeeze; allow gravity flow to minimize organelle damage.
-
Differential Centrifugation:
-
Purification (Percoll Gradient):
-
Resuspend pellet gently in 2 mL Isolation Buffer.
-
Layer over a 40% / 80% Percoll step gradient.
-
Spin 3,000 x g for 15 mins (swinging bucket, no brake).
-
Collection: Intact chloroplasts form a band at the 40/80 interface. Broken chloroplasts remain at the top.
-
Visualization: Chloroplast Isolation Workflow
Caption: Step-by-step fractionation workflow for isolating intact chloroplasts using MOPS-based buffer.
Application B: Hydroponics & Nutrient Availability
Context: In hydroponics, root exudates can rapidly alter pH, locking out nutrients (e.g., Iron precipitates > pH 7.0). MOPS is superior to Phosphate (precipitates Ca/Mg) and MES (too acidic for some species) when a pH of 6.5–7.0 is required.
Comparative Data: Buffer Efficacy in Plant Culture
| Feature | MOPS Sodium Salt | MES | Phosphate Buffer |
| Useful pH Range | 6.5 – 7.9 | 5.5 – 6.7 | 5.8 – 8.0 |
| Metal Binding | Negligible | Negligible | High (Precipitates Ca, Mg) |
| Root Toxicity | Low (at <20mM) | Low (at <10mM) | Moderate (Osmotic stress) |
| UV Interference | Minimal | Minimal | Minimal |
| Best Use Case | Cytoplasmic pH studies, Chloroplasts | Acidophilic tissue culture | Soil extraction (not growth) |
Protocol: Preparation of "Conjugate Pair" Buffer (0.1 M, pH 7.2) Instead of titrating, mix the Salt and Free Acid for exact reproducibility.
-
Solution A (Acid): 0.1 M MOPS Free Acid (20.93 g/L).
-
Solution B (Salt): 0.1 M MOPS Sodium Salt (23.12 g/L).
-
Mixing Table (for 100 mL final volume):
| Target pH (25°C) | Volume Solution A (Free Acid) | Volume Solution B (Na Salt) |
| 6.8 | 76 mL | 24 mL |
| 7.2 (Physiological) | 48 mL | 52 mL |
| 7.6 | 22 mL | 78 mL |
Validation: Check pH with a calibrated meter.[4] This method minimizes sodium variance compared to NaOH titration.
Part 3: Troubleshooting & Optimization
The "Yellowing" Phenomenon (Autoclaving)
Observation: MOPS solutions turn yellow upon autoclaving, especially if glucose is present.[5] Cause: Degradation of the morpholine ring and Maillard-type reactions with sugars. Impact: While often considered harmless for bacterial growth, yellowed MOPS is toxic to plant protoplasts and sensitive tissue cultures due to oxidative byproducts. Solution:
-
Always filter sterilize (0.22 µm PES membrane) MOPS stock solutions for plant tissue culture.
-
If autoclaving is mandatory, autoclave MOPS separately from sugars and mix after cooling.
Trace Metal Contamination
Expert Insight: Commercial MOPS grades vary in purity. Lower grades may contain trace Manganese (
-
Symptom: Unexplained enzyme inhibition or ROS generation in root tips.
-
Action: Use "Biological Buffer Grade" or "Ultra-Pure" (>99.5%) MOPS. If studying metalloenzymes, treat the buffer with Chelex-100 resin to strip trace metals before adding your own co-factors.
Buffer Selection Decision Matrix
Caption: Decision matrix for selecting the appropriate buffer based on pH and ionic requirements.
References
-
Frontiers in Plant Science. (2016). MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth. Retrieved from [Link]
-
National Institutes of Health (PMC). (2018). Preparation of Chloroplast Sub-compartments from Arabidopsis for Proteomics. Retrieved from [Link]
-
ResearchGate. (2020). Influence of different buffers (HEPES/MOPS) on cell viability. Retrieved from [Link]
Sources
High-Integrity Preparation of RNase-Free 10X MOPS Buffer
Application Note: AN-RNA-042
For Denaturing RNA Agarose Gel Electrophoresis
Executive Summary
In RNA analysis, particularly during drug development and critical gene expression studies, the integrity of the sample is paramount. RNA is thermodynamically less stable than DNA and highly susceptible to ubiquitous Ribonucleases (RNases).
This Application Note provides a rigorous, field-validated protocol for preparing 10X MOPS (3-(N-morpholino)propanesulfonic acid) running buffer . Unlike standard Tris-based buffers, MOPS possesses a pKa (7.2 at 25°C) that offers superior buffering capacity at the slightly lower pH required for formaldehyde-based denaturing gels.
Critical Deviation from Standard Protocols: Many legacy protocols suggest treating the final MOPS buffer with Diethyl Pyrocarbonate (DEPC) and autoclaving. We advise against this. Autoclaving MOPS frequently results in oxidative degradation (yellowing) and unknown breakdown products.[1] This guide utilizes a "Clean Foundation" approach : utilizing DEPC-treated water for dissolution followed by membrane filtration to ensure sterility and chemical stability.
Scientific Background & Mechanisms
2.1 The Role of MOPS in RNA Electrophoresis
MOPS is a zwitterionic "Good's Buffer."[2] In denaturing agarose gels, formaldehyde is used to disrupt hydrogen bonding between base pairs, keeping RNA linear for accurate size estimation.
-
Buffering Capacity: The pH must be maintained near 7.0. If the pH drifts too high, RNA hydrolyzes; too low, and migration is erratic. MOPS provides a stable buffering window (pH 6.5–7.[2][3]9) that Tris (pKa 8.1) cannot maintain effectively under these conditions.
-
Ionic Strength: The inclusion of Sodium Acetate provides the necessary ions for current conduction without generating excessive heat that could degrade the thermolabile RNA.
2.2 The "Yellow MOPS" Phenomenon
Researchers often observe MOPS buffer turning yellow after autoclaving.[3]
-
Cause: This is due to the photo-oxidation and thermal degradation of the morpholine ring, forming unknown byproducts.
-
Impact: While "straw-colored" buffer is often functionally acceptable, it indicates chemical modification.[2][3][4] Dark yellow or brown buffer suggests significant pH drift and should be discarded.
-
Prevention: Our protocol uses 0.22 µm filtration instead of autoclaving the final buffer, preserving the chemical structure and extending shelf life.[2][5]
Reagents & Equipment
| Component | Grade | Purpose |
| MOPS (Free Acid) | Ultra-Pure / Molecular Biology Grade | Primary buffering agent. |
| Sodium Acetate (Anhydrous) | RNase-Free | Provides ionic strength. |
| EDTA (Disodium, Dihydrate) | Molecular Biology Grade | Chelates divalent cations (Mg²⁺) required by RNases. |
| DEPC (Diethyl Pyrocarbonate) | High Purity | Irreversible inhibitor of RNases (for water prep). |
| NaOH (10 N) | RNase-Free | pH adjustment.[6][7][8] |
| Water | 18.2 MΩ·cm (Milli-Q) | Solvent base. |
Equipment:
-
Sterile 0.22 µm PES (Polyethersulfone) vacuum filter units.
-
Baked glassware (180°C for 4 hours) or certified RNase-free plasticware.
-
Calibrated pH meter (probe cleaned with RNaseZap™ or equivalent).
Protocol: The "Clean Foundation" Method
This workflow ensures the buffer is RNase-free without subjecting the MOPS molecule to the harsh conditions of autoclaving.
Phase 1: Preparation of DEPC-Treated Water (The Solvent)
Note: This step creates the RNase-free foundation. DEPC reacts with primary amines; therefore, it cannot be added to the final MOPS buffer if it contains impurities, but treating the water first is safe.
-
Add DEPC: In a fume hood, add 1 mL of DEPC per 1 Liter of Milli-Q water (0.1% v/v).
-
Incubate: Shake vigorously and incubate at 37°C for 2 hours (or overnight at room temperature) to allow DEPC to inactivate RNases.
-
Inactivate DEPC: Autoclave the water on a liquid cycle (121°C, 15 psi, 20 mins).
-
Mechanism:[9] Heat hydrolyzes DEPC into Ethanol and CO₂. Crucial: If DEPC remains, it can carboxylate RNA (purine N7 position), interfering with downstream blotting or translation.
-
-
Cool: Allow water to cool to room temperature before use.
Phase 2: Formulation of 10X MOPS Buffer (1 Liter)
Target Composition (10X):
Step-by-Step Assembly:
-
Measure 800 mL of the prepared DEPC-treated water into a baked beaker.
-
Add 41.8 g of MOPS (Free Acid). Stir until dissolved (solution will be acidic, pH ~3-4).
-
Add 4.1 g of Sodium Acetate (Anhydrous).
-
Note: If using Sodium Acetate Trihydrate, use 6.8 g .[5]
-
-
Add 3.72 g of EDTA (Disodium Dihydrate).[2][6][12]
-
Alternative: Add 20 mL of a 0.5 M EDTA (pH 8.[5]0) stock solution (if certified RNase-free).
-
-
pH Adjustment (Critical):
-
Using RNase-free 10 N NaOH, adjust the pH to 7.0 .
-
Technique: Add NaOH dropwise. MOPS pH changes slowly, then spikes. Target pH 7.0 exactly; RNA migration is pH-sensitive.
-
-
Final Volume: Transfer to a graduated cylinder and bring the volume to 1.0 Liter using DEPC-treated water.
Phase 3: Sterilization & Storage
-
Filtration: In a laminar flow hood, pass the buffer through a 0.22 µm PES vacuum filter unit .
-
Why? Removes bacterial and fungal contaminants without thermal degradation.
-
-
Aliquot: Dispense into sterile, RNase-free 50 mL Falcon tubes or glass bottles wrapped in foil.
-
Storage: Store at 4°C in the dark .
-
Shelf Life: 6 months.[13] If the solution turns yellow, discard.
-
Process Visualization
The following diagram illustrates the logical flow of the "Clean Foundation" method, highlighting the critical control points (CCPs) for RNase elimination.
Caption: Workflow for RNase-free MOPS buffer preparation emphasizing the "Clean Water" pre-treatment strategy to avoid autoclaving the final buffer.
Quality Control & Troubleshooting
QC Checklist
-
Visual Inspection: Solution must be clear and colorless.[6][13]
-
Absorbance: A 1:10 dilution should have an OD₂₆₀ < 0.05. High absorbance indicates contamination.
-
RNaseAlert™ Test (Optional): Incubate a small aliquot with an RNase-alert substrate for 1 hour at 37°C to validate purity before using on precious samples.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Buffer turns yellow | Oxidation / Light Exposure / Autoclaving | Discard if dark yellow.[3] For future batches, do not autoclave ; use filtration.[1][5][6][13] Store in the dark (foil-wrapped). |
| pH drifts > 0.2 units | Incomplete mixing or temp. fluctuation | MOPS pKa is temp-dependent.[13] Always measure pH at 25°C. Discard if drift is significant. |
| RNA Smearing on Gel | RNase Contamination | The buffer is compromised. Check water source. Ensure gel tank was cleaned with 3% H₂O₂ or RNaseZap. |
| Precipitate forms | EDTA concentration too high / Cold storage | Warm to 37°C and stir. If precipitate persists, discard (ratios may be incorrect). |
References
-
Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.
-
Rio, D. C., et al. (2010). RNA: A Laboratory Manual. Cold Spring Harbor Laboratory Press.
-
Sigma-Aldrich. (n.d.). Product Information: MOPS Buffer.
-
Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 10X MOPS buffer for RNA gels - Molecular Biology [protocol-online.org]
- 5. yacooscience.com [yacooscience.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. takara.co.kr [takara.co.kr]
- 8. bamjilab.com [bamjilab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Buffers for Biochemical Reactions [promega.jp]
- 11. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. 10x MOPS Buffer [novoprolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
why did my MOPS buffer turn yellow after autoclaving
Topic: Troubleshooting Yellow Discoloration of MOPS Buffer Post-Autoclaving Ticket ID: MOPS-QC-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: Is My Buffer Ruined?
Short Answer: Likely No . A pale "straw-colored" yellow tint is a normal, expected side effect of autoclaving MOPS (3-(N-morpholino)propanesulfonic acid).[1][2] This discoloration is caused by minor oxidative degradation of the morpholine ring structure under high heat and pressure.
The Rule of Thumb:
-
Pale Straw / Light Yellow: Safe to use for RNA electrophoresis.
-
Dark Yellow / Brown: Discard. This indicates significant degradation, pH drift, or contamination.
Diagnostic Workflow
Before discarding your reagents, use this decision matrix to validate the integrity of your buffer.
Figure 1: Decision tree for assessing MOPS buffer usability based on color depth and pH stability.
Technical Deep Dive: The Chemistry of Yellowing
To trust your data, you must understand your reagents. MOPS is a "Good's Buffer" containing a morpholine ring.[3][4]
The Mechanism: Oxidative Degradation
When subjected to
-
Morpholine Ring Oxidation: The morpholine moiety is susceptible to thermal oxidation. Trace amounts of dissolved oxygen in the water react with the ring, forming N-oxide byproducts. These byproducts are chromogenic (light-absorbing), resulting in the yellow hue.
-
Trace Metal Catalysis: If your water source contains even femtomolar concentrations of iron (
) or copper ( ), these ions catalyze the breakdown of the sulfonic acid group, intensifying the color.
Does this affect RNA Integrity?
For standard formaldehyde-agarose gel electrophoresis, no .
-
Buffering Capacity: The molar concentration of MOPS (usually 20mM working conc.) is high enough that the loss of <1% of molecules to oxidation does not impact the overall buffering capacity.
-
RNase Activity: The yellowing is chemical, not biological. As long as the solution was autoclaved or prepared with DEPC-treated water, it remains RNase-free.
Impact Assessment by Application
| Application | Tolerance for Yellow MOPS | Risk Level | Recommendation |
| RNA Electrophoresis | High | Low | Use it. The migration of RNA is dependent on ionic strength and pH, which remain stable in straw-colored MOPS. |
| Cell Culture | Zero | High | Discard. Degradation products can be cytotoxic to sensitive mammalian lines. Always filter-sterilize MOPS for culture.[5] |
| Spectrophotometry | Low | Medium | Discard. The yellow color absorbs at UV/Vis wavelengths, potentially interfering with DNA/RNA quantification readings. |
Best Practice Protocols
To avoid ambiguity in the future, adopt the Filter Sterilization Method . It is the only way to guarantee a colorless, unaltered buffer.
Protocol A: The "Gold Standard" (Filter Sterilization)
Recommended for critical analytical work and long-term storage.
-
Dissolve: Dissolve MOPS powder, Sodium Acetate, and EDTA in 80% of final volume using Milli-Q (18.2 MΩ) water.
-
Treat (Optional): If RNase contamination is a major concern, treat the water with DEPC and autoclave it before adding the MOPS powder. (DEPC breaks down into ethanol and CO2 upon autoclaving; adding DEPC directly to MOPS and then autoclaving can sometimes lead to erratic pH).
-
Adjust pH: Adjust to pH 7.0 with NaOH. Crucial: Do this at room temperature (
), as MOPS pKa is temperature-dependent. -
Sterilize: Pass the solution through a 0.22 µm PES (Polyethersulfone) filter unit into a sterile bottle.
-
Store: Wrap in aluminum foil (protect from light) and store at
.-
Result: Crystal clear buffer, stable for 6 months.
-
Protocol B: The "Robust" Method (Autoclaving)
Acceptable for routine gel running buffers.
-
Prepare: Mix components in a glass bottle.
-
Loosen Cap: Ensure the cap is loose to prevent pressure buildup.[6]
-
Autoclave: Cycle at
for 15–20 minutes (Liquid Cycle). -
Cool & Inspect: Allow to cool to room temperature.
-
Observation: Expect a light straw color.
-
-
Validation: Check pH of a small aliquot. If pH is 6.9–7.1, the buffer is valid.
Frequently Asked Questions (FAQ)
Q: I added DEPC directly to my MOPS buffer and then autoclaved it. It turned dark yellow and smells sweet. Why? A: DEPC (Diethyl pyrocarbonate) is unstable. When autoclaved in the presence of amines (like the morpholine ring in MOPS), it can undergo complex breakdown reactions. The "sweet" smell is likely ethanol (a byproduct of DEPC hydrolysis), but the dark color suggests the DEPC reacted aggressively with the buffer components. Action: Discard and prepare using Protocol A (DEPC-treat the water first, then dissolve MOPS).
Q: My MOPS buffer has been sitting on the shelf for 6 months and turned yellow without autoclaving. Is it safe? A: No. Yellowing over time indicates photo-oxidation (light exposure) or microbial contamination. Unlike the immediate thermal oxidation from autoclaving, this slow degradation is often accompanied by pH drift. Action: Discard.
Q: Can I re-autoclave MOPS if it gets contaminated? A: No. MOPS has a limited thermal budget. Re-autoclaving will deepen the oxidation (turning it dark brown) and render the buffering capacity unreliable.
References
-
Cold Spring Harbor Protocols. "MOPS Buffer Preparation." CSH Protocols. Accessed 2024.
-
Sigma-Aldrich (Merck). "Product Information: MOPS Buffer." Technical Bulletins. Accessed 2024.
-
Gold Biotechnology. "MOPS Buffer Stock Solution Protocol." GoldBio Technical Guides. Accessed 2024.
-
Hopax Fine Chemicals. "Why use MOPS? Applications and Precautions." Hopax Blog. Accessed 2024.
Sources
Technical Support: Precision Adjustment of MOPS Sodium Salt Buffers
Executive Summary & Chemical Nature
The Core Challenge: Users frequently encounter difficulty adjusting MOPS Sodium Salt because it is the conjugate base form of the buffer. Unlike MOPS Free Acid (which is acidic, pH ~3-4), MOPS Sodium Salt yields a highly basic solution (pH ~10-12) when dissolved.
The Causality:
-
MOPS Free Acid:
(Zwitterionic, acidic in solution). -
MOPS Sodium Salt:
(Anionic, basic in solution).[1]
To adjust MOPS Sodium Salt to a physiological pH (e.g., 7.2–7.4), you must add protons . This can be done via strong acid (HCl) or by mixing with MOPS Free Acid.[2] This guide prioritizes the latter to maintain ionic strength integrity.
Method Selection: The "Ionic Strength" Decision
Before starting, select the protocol based on your experiment's sensitivity to chloride ions (
Figure 1: Decision matrix for selecting the appropriate pH adjustment method.
Module A: The Two-Component Mixing Protocol (Gold Standard)
Why this works: By mixing equimolar solutions of MOPS Sodium Salt (Base) and MOPS Free Acid (Acid), you adjust pH according to the Henderson-Hasselbalch equation without introducing foreign ions like
Target: 100 mL of 50 mM MOPS Buffer at pH 7.2 (at 25°C).
Step-by-Step Workflow
-
Prepare Stock A (Acid): Dissolve MOPS Free Acid in water to 50 mM.
-
Prepare Stock B (Base): Dissolve MOPS Sodium Salt in water to 50 mM.
-
Equilibrate: Bring both solutions to 25°C (Critical: see Module C).
-
Mix: Combine according to the ratio below to achieve target pH.
| Target pH (25°C) | Volume Stock A (Free Acid) | Volume Stock B (Sodium Salt) |
| 6.5 | 83.0 mL | 17.0 mL |
| 6.8 | 71.0 mL | 29.0 mL |
| 7.0 | 61.0 mL | 39.0 mL |
| 7.2 (pKa) | 50.0 mL | 50.0 mL |
| 7.4 | 39.0 mL | 61.0 mL |
| 7.6 | 28.0 mL | 72.0 mL |
Note: Ratios are approximations based on the Henderson-Hasselbalch equation (
Module B: The HCl Titration Protocol (Standard)
Use Case: General purpose buffers where NaCl presence is acceptable.
-
Dissolution: Dissolve MOPS Sodium Salt in 80% of the final volume of DEPC-treated or Ultrapure water.
-
Active Monitoring: Place pH probe in solution with gentle stirring.
-
Titration: Add concentrated HCl (e.g., 1M or 5M) dropwise.
-
Warning: The pH will drop rapidly as you approach pKa (7.2).
-
-
Final Volume: Once pH is reached, add water to final volume.[4]
-
Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave.
Module C: Troubleshooting & FAQs
Issue 1: "My pH changed significantly after moving the buffer to the cold room."
Diagnosis: Thermodynamic Dependency.[4]
MOPS has a temperature coefficient (
-
If you adjust to pH 7.2 at 25°C and cool to 4°C (a
of -21°C), the pH will increase .[5] -
Calculation:
. -
Result: Your buffer is now pH ~7.5.[5]
Solution: Adjust the pH at the temperature of use.
Figure 2: Workflow for compensating temperature-dependent pKa shifts.
Issue 2: "The buffer turned yellow after autoclaving."
Diagnosis: Thermal Degradation. MOPS is known to degrade and produce yellow byproducts when subjected to high heat (121°C), especially in the presence of glucose or other carbohydrates. While the pH change might be minimal, the unknown byproducts can interfere with spectrophotometric assays (absorbance in UV/Visible range).
Corrective Action:
-
Never autoclave MOPS if downstream applications involve UV detection or cell culture.
-
Protocol: Use sterile filtration (0.22 µm or 0.1 µm filters).
Issue 3: "Can I use DEPC to treat MOPS for RNA work?"
Diagnosis: Chemical Incompatibility. While MOPS does not "sop up" DEPC like Tris does, autoclaving MOPS with DEPC (to inactivate the DEPC) accelerates the degradation (yellowing) mentioned above.
Protocol for RNase-Free MOPS:
-
Treat pure water with DEPC (0.1%).[6]
-
Autoclave the water to destroy DEPC (hydrolysis to
+ Ethanol).[6][7] -
Dissolve MOPS Sodium Salt in this now-safe, RNase-free water.
-
Filter sterilize immediately.
Issue 4: "I added metal ions and a precipitate formed."
Diagnosis: Chelation/Precipitation. MOPS is a "Good's Buffer" with low metal binding, but it is not zero. However, precipitation is often caused by impurities or pH effects on the metal itself, not the MOPS.
-
Check: Did you use Method B (HCl titration)? If you added
(Silver) or (Lead), the chloride from HCl caused the precipitation, not the MOPS. -
Solution: Use Method A (Two-Component Mixing) to avoid Chloride ions.
References
-
Good, N. E., et al. (1966).[2][8][9] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.[8][9] Link
-
Sigma-Aldrich. (n.d.). MOPS Sodium Salt Product Information. Merck KGaA. Link
-
Gold Biotechnology. (n.d.). MOPS Buffer Stock Solution Protocol.[1][5][10] GoldBio Technical Guides. Link
-
Cold Spring Harbor Protocols. (2006). MOPS Buffer Preparation. CSH Protocols. Link
-
Thermo Fisher Scientific. (n.d.). RNase and DEPC Treatment: Fact or Laboratory Myth. Link
Sources
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. itwreagents.com [itwreagents.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. laboratorynotes.com [laboratorynotes.com]
RNA Analysis Support Center: Troubleshooting MOPS Buffer Electrophoresis
Current Status: Operational Topic: Resolving Poor RNA Band Resolution Technique: Denaturing Agarose Gel Electrophoresis (MOPS/Formaldehyde)
Diagnostic Triage
Start Here. Use this decision tree to categorize your specific issue before proceeding to the detailed solutions.
Figure 1: Diagnostic decision tree for identifying the root cause of RNA gel anomalies.
Troubleshooting Guides & FAQs
Category A: Smearing & Signal Integrity
Q: My RNA appears as a continuous smear. Is my sample degraded? A: Not necessarily. You must distinguish between downward and upward smearing.
-
Downward Smearing (Low Molecular Weight): If the smear accumulates below the 18S/28S bands, this is RNase degradation .
-
Mechanism:[1] RNases hydrolyze the phosphodiester bonds, creating random fragments.
-
Validation: Run a "Mock" lane with a known commercial RNA ladder. If the ladder smears, your buffer, gel, or tank is contaminated. If the ladder is sharp but your sample smears, the degradation happened during extraction.
-
-
Upward/Trailing Smearing: If the smear trails behind the bands (towards the well), this is likely overloading or protein contamination .
-
Mechanism:[1] Genomic DNA contamination or bound proteins retard RNA migration.
-
Fix: Treat samples with DNase I. Ensure A260/A280 ratio is > 2.0. Reduce loading amount to < 5 µg per lane [1].
-
Q: Why do my bands look "fuzzy" or lack sharpness compared to DNA gels? A: RNA is single-stranded and inherently thermodynamically unstable. Fuzzy bands usually indicate diffusion or pH drift .
-
The MOPS Factor: MOPS (3-(N-morpholino)propanesulfonic acid) is chosen because it has a pKa of ~7.2, ideal for maintaining the pH required for formaldehyde stability. If you reuse the buffer, the anodic buffer becomes acidic and the cathodic buffer basic.
-
Solution: Always use fresh 1X MOPS running buffer. If running for >2 hours, recirculate the buffer or manually mix the tanks every 30 minutes [2].
Category B: Band Geometry (Smiling & Warping)
Q: Why are my bands "smiling" (curving up at the edges)? A: This is a classic signature of Joule heating .
-
Mechanism:[1] MOPS buffer has a relatively high ionic strength. High voltage generates excessive heat, creating a temperature gradient across the gel (hotter in the center, cooler at edges). RNA migrates faster in the hot center.
-
Standard: Run at 5 V/cm (measured as distance between electrodes, not gel length). Do not exceed 100V for a standard mini-gel [3].
Q: The gel seems to be melting or extremely soft after the run. A: This confirms severe overheating or incorrect buffer preparation.
-
Check: Did you use DEPC-treated water? Residual DEPC breaks down into CO₂ and ethanol/ammonia upon autoclaving. Ethanol can alter gel consistency, while ammonia alters pH.
-
Fix: Autoclave DEPC water before using it to make MOPS buffer to ensure all DEPC is hydrolyzed.
Category C: Secondary Structure ("Ghost Bands")
Q: I see doublets or extra bands where there should be none. A: This is incomplete denaturation . RNA has folded back on itself, forming secondary structures that migrate at different rates than the linear molecule.[2]
-
Mechanism:[1] Formaldehyde reacts with the amino groups of adenine, guanine, and cytosine to form Schiff bases. This prevents Watson-Crick hydrogen bonding. If the denaturation step is skipped or insufficient, the RNA refolds [4].
-
Fix: Ensure your Loading Buffer contains Formamide (lowers melting temp) and Formaldehyde . Heat samples to 65-70°C for 10-15 minutes immediately before loading.
The Self-Validating Protocol (MOPS/Formaldehyde)
To ensure reproducibility, use this standardized workflow. This system relies on chemical denaturation (Formaldehyde) and ionic buffering (MOPS).
Phase 1: Reagent Preparation
10X MOPS Buffer Recipe (1 Liter) Store at room temperature, protected from light (yellowing indicates aging).[3]
| Component | Mass/Vol | Final Conc. (10X) | Function |
| MOPS (Free Acid) | 41.8 g | 200 mM | Primary Buffer (pKa 7.2) |
| Sodium Acetate | 4.1 g | 50 mM | Ionic strength / Conductivity |
| EDTA (0.5M, pH 8.0) | 20 mL | 10 mM | Chelates divalent cations (inhibits RNases) |
| DEPC-Treated H₂O | To 1 L | N/A | Solvent |
| NaOH | Adjust pH | pH 7.0 | Critical for Formaldehyde stability |
Note: Do not autoclave MOPS buffer; it degrades. Sterilize via 0.2 µm filtration [5].
Phase 2: Sample Denaturation Workflow
This step is the most common point of failure. Follow this exact heating profile.
Figure 2: Critical temperature cycling for RNA linearization prior to loading.
Phase 3: Electrophoresis Parameters[5]
-
Gel Casting: 1.0% - 1.2% Agarose in 1X MOPS .
-
Add Formaldehyde: Add 1.8 mL of 37% Formaldehyde per 100 mL of agarose solution only after the agarose has cooled to 60°C (in a fume hood).
-
-
Running Buffer: 1X MOPS.
-
Voltage: 5 V/cm (distance between electrodes).
-
Duration: Run until bromophenol blue migrates 2/3 down the gel (~3-4 hours for large gels).
References
-
Rio, D. C., et al. (2010). RNA: A Laboratory Manual. Cold Spring Harbor Laboratory Press.
-
Thermo Fisher Scientific. (n.d.). RNA Integrity Assessment via Agarose Gel Electrophoresis. Retrieved from thermofisher.com.
-
Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual (4th ed.). Cold Spring Harbor Laboratory Press.[4]
-
Sigma-Aldrich. (n.d.). Protocol for Formaldehyde Gel Electrophoresis of RNA. Retrieved from sigmaaldrich.com.
-
AAT Bioquest. (2026).[5] MOPS Buffer (10X) Preparation and Recipe. Retrieved from aatbio.com.
Sources
Technical Support Center: MOPS Buffer Thermodynamics & pH Stability
Ticket ID: MOPS-TEMP-001 Subject: Troubleshooting pH drift and temperature dependence in MOPS buffers Status: Open Assigned Specialist: Senior Application Scientist
Core Technical Insight: The Thermodynamics of pH
Before addressing specific troubleshooting scenarios, it is critical to understand the thermodynamic mechanism driving pH changes in MOPS (3-(N-morpholino)propanesulfonic acid).
Unlike phosphate buffers, which exhibit minimal pH shifts with temperature, Good’s buffers (including MOPS, Tris, and HEPES) are amine-based. Their ionization enthalpy (
The Rule of Thumb:
For MOPS, the temperature coefficient (
Data Table: Predicted pH Shifts
Baseline: MOPS Buffer adjusted to pH 7.20 at 25°C.
| Temperature | Predicted pH Shift ( | Estimated Final pH | Biological Impact |
| 4°C (Cold Storage) | +0.27 to +0.31 | ~7.49 | Higher alkalinity may alter protein solubility during storage. |
| 20°C (Cool Room) | +0.06 | ~7.26 | Negligible for most robust assays. |
| 25°C (Standard Lab) | 0.00 | 7.20 | Reference Point. |
| 37°C (Cell Culture) | -0.15 to -0.18 | ~7.03 | CRITICAL: Significant acidification; may suppress enzymatic activity. |
Troubleshooting Guide (Q&A)
Issue 1: "My enzyme assay works at room temp but fails at 37°C."
User Report: "I prepared my 50 mM MOPS buffer to pH 7.20 on the bench (25°C). When I run my kinetic assay at 37°C, the enzyme activity is 40% lower than expected."
Root Cause Analysis: You are experiencing a Thermodynamic pH Shift .[2] By adjusting the pH at 25°C and heating to 37°C, the pH of your solution chemically dropped to ~7.05. If your enzyme has a sharp optimum at pH 7.2–7.4, you have shifted it out of its active range.
The Fix:
-
Do not rely on ATC alone. Automatic Temperature Compensation (ATC) on your pH meter corrects the electrode's slope response to heat; it does not correct the chemical change in the buffer's pKa.
-
Method A (Preferred): Warm your buffer to 37°C using a water bath before and during pH adjustment.
-
Method B (Calculated): If you must prepare at 25°C for use at 37°C, set the pH higher (e.g., adjust to pH 7.35 at 25°C) to anticipate the drop.
Issue 2: "My MOPS buffer turned yellow after autoclaving."
User Report: "I made a stock solution of MOPS and autoclaved it for sterility. The solution is now a pale yellow."
Root Cause Analysis: MOPS is known to degrade slightly under high heat and pressure, especially in the presence of glucose or other reducing sugars (Maillard reaction), but even pure MOPS can yellow due to oxidative degradation.
The Fix:
-
Discard the yellow buffer. Degradation products can act as uncharacterized inhibitors in sensitive assays.
-
Switch to Filtration: Sterilize MOPS buffers using a 0.22 µm PES or PVDF filter into a sterile bottle. Do not autoclave MOPS.[3]
Issue 3: "I see white precipitate in my 1M Stock at 4°C."
User Report: "I keep a 1M stock of MOPS at 4°C. Upon retrieving it, there are crystals at the bottom."
Root Cause Analysis:
While MOPS has high solubility, 1M is near the saturation limit at low temperatures. Furthermore, as the temperature drops to 4°C, the pH rises (becomes more basic).[1] If your stock contains divalent cations (like
The Fix:
-
Warm to Redissolve: Place the bottle in a 37°C water bath. The crystals should redissolve.
-
Store at Lower Concentration: Store stocks at 0.5M if 4°C storage is mandatory.
-
Add Metals Later: Add
/ only at the working concentration (1x), not in the 10x or 20x stock.
Protocol: Temperature-Equilibrated Buffer Preparation
Objective: Prepare 1L of 50 mM MOPS, pH 7.20 at 37°C.
-
Dissolution: Dissolve 10.46 g of MOPS (Free Acid, MW ~209.3 g/mol ) in 850 mL of ultrapure water (Milli-Q).
-
Thermal Equilibration (Critical Step): Place the beaker in a water bath set to 37°C . Place your pH probe (and ATC probe) into the solution.[2] Allow 20 minutes for the solution temperature to stabilize at 37°C.
-
Adjustment: While maintaining 37°C, adjust the pH to 7.20 using 1M–5M NaOH.
-
Note: Expect to use more NaOH than if you were adjusting at room temperature, as the pKa is lower.
-
-
Final Volume: Transfer to a volumetric flask (or graduated cylinder) and bring volume to 1L with water.
-
Note: If the added water is cold, the pH will drift temporarily.[4] Re-check pH once the full volume returns to 37°C.
-
-
Sterilization: Filter through a 0.22 µm membrane. Store at 4°C in the dark.
Visual Workflow: The "ATC Trap" Avoidance
The following diagram illustrates the decision logic required to avoid common pH errors caused by temperature differentials.
Figure 1: Decision logic for pH adjustment. Note that Automatic Temperature Compensation (ATC) does not correct for the chemical pKa shift of the buffer itself.
References
-
Cytiva. (2024). Correcting pH for temperature in chromatography buffers. Cytiva Life Sciences. Retrieved from [Link][5]
Sources
preventing precipitation in concentrated MOPS buffer stocks
Technical Support Center: MOPS Buffer Optimization Ticket ID: T-MOPS-SOL-001 Subject: Troubleshooting Precipitation and Degradation in High-Concentration MOPS Stocks Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic "Good’s Buffer" favored for its pKa (7.[1][2][3]20) near physiological pH and low metal-binding capability.[4] However, users frequently encounter two distinct stability failures: crystallization (precipitation) during storage and oxidative degradation (yellowing) during sterilization.
This guide provides a root-cause analysis and validated protocols to maintain the integrity of your buffer stocks.
Module 1: The Chemistry of Stability (Root Cause Analysis)
To prevent failure, we must understand the physical chemistry governing the buffer system.
The Solubility-Temperature Dependence
While MOPS has high theoretical solubility (>10 M), 1 M stocks operate near a saturation threshold that is heavily temperature-dependent.
-
Mechanism: As temperature drops, the kinetic energy of the solvent decreases, reducing its ability to disrupt the lattice energy of the MOPS solid.
-
The Failure Point: Storing 1 M MOPS at 4°C (a common lab habit) often crosses the saturation boundary, causing "crashing out" (crystallization).
-
Correction: MOPS is chemically stable at Room Temperature (RT). Cold storage is unnecessary and detrimental for high-concentration stocks.
The Autoclave degradation (The "Yellowing" Effect)[5]
-
Mechanism: MOPS contains a morpholine ring.[5] Under the high heat (121°C) and pressure of autoclaving, trace impurities or dissolved oxygen can initiate oxidative ring opening or hydrolysis.
-
Consequence: This produces unknown yellow breakdown products.[3][5][6] While the pH often remains stable, these products absorb light in the UV/blue spectrum (300–450 nm), destroying the validity of spectrophotometric assays (e.g., DNA quantification, enzyme kinetics).
Module 2: Troubleshooting Guide
Scenario A: "My 1 M MOPS stock has crystals at the bottom."
-
Diagnosis: Thermal precipitation. Likely stored at 4°C.
-
Immediate Fix:
-
Loosen the cap.
-
Warm the bottle in a 37°C water bath for 30 minutes.
-
Invert gently until crystals dissolve.
-
-
Prevention: Label the bottle "STORE AT RT – DO NOT REFRIGERATE."
Scenario B: "My buffer turned yellow after autoclaving."
-
Diagnosis: Oxidative degradation.[6]
-
Decision Matrix:
-
Are you running RNA gels? → Proceed. The yellow color usually does not interfere with electrophoretic mobility or ethidium bromide staining.
-
Are you doing UV spectrophotometry or protein purification? → Discard. The background absorbance will skew your data.
-
-
Prevention: Switch to 0.2 µm filter sterilization (see Protocol).
Scenario C: "The solution clouds up when adding NaOH."
-
Diagnosis: Localized supersaturation (Common Ion Effect).
-
Mechanism: Adding strong 10 N NaOH too quickly creates a localized zone of extremely high ionic strength, forcing the MOPS out of solution temporarily.
-
Fix: Add NaOH dropwise with vigorous stirring. Ensure the starting volume is ~80% of the final target volume.
Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing MOPS buffer anomalies based on visual inspection and storage history.
Module 4: Validated Protocol (10X MOPS Buffer)
Objective: Create 1 L of 10X MOPS Running Buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0) without precipitation or degradation.
Reagents:
-
EDTA (Disodium, Dihydrate)
-
DEPC-treated or Nuclease-free water
Step-by-Step Workflow:
-
Volume Setup: Start with 750 mL of nuclease-free water in a beaker (75% of final volume).
-
Why? Leaving headspace prevents overshooting volume during pH adjustment.
-
-
Dissolution (Order Matters):
-
pH Adjustment (The Critical Step):
-
Final Volume: Transfer to a graduated cylinder and top up to 1000 mL with water.
-
Sterilization:
-
DO NOT AUTOCLAVE.
-
Pass through a 0.22 µm PES or PVDF filter into a sterile bottle.
-
-
Storage: Wrap the bottle in aluminum foil (light protection) and store at Room Temperature .
Figure 2: Preparation Workflow
Caption: Step-by-step synthesis emphasizing the critical filtration step to prevent degradation.
Module 5: Comparison Data
Table 1: Sterilization Method Impact on MOPS Integrity
| Feature | Autoclaving (121°C, 15 psi) | Filter Sterilization (0.22 µm) |
| Visual Appearance | Straw Yellow / Brown | Clear / Colorless |
| Chemical Integrity | Partial oxidative degradation | 100% Intact |
| UV Absorbance (260/280nm) | High Background (Interferes with DNA quant) | Negligible |
| RNase Elimination | Excellent | Excellent (if membrane is intact) |
| Recommended For | Non-critical Electrophoresis only | All Applications (Cell culture, Protein work) |
References
-
Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer.[2][3][5][7][10][11] Cold Spring Harbor Laboratory Press. Retrieved from [Link]
-
Good, N. E., et al. (1966).[5][12] Hydrogen Ion Buffers for Biological Research.[12] Biochemistry, 5(2), 467–477. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. You are being redirected... [bio-world.com]
- 3. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. researchgate.net [researchgate.net]
- 9. yacooscience.com [yacooscience.com]
- 10. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Good's Buffer MOPS | CAS 1132-61-2 Dojindo [dojindo.com]
Technical Support Center: MOPS Buffer Interference in Biochemical Assays
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Biochemistry Division Subject: Troubleshooting MOPS Buffer Interferences
Introduction: The "Invisible" Variable
MOPS (3-(N-morpholino)propanesulfonic acid) is widely regarded as a "Good's Buffer"—chemically inert, zwitterionic, and stable. However, "inert" is a relative term. In high-sensitivity drug discovery and enzymatic assays, MOPS is not a passive spectator; it is an active chemical variable.
This guide addresses the specific edge cases where MOPS transitions from a buffer to an interferent. It is structured as a series of Support Tickets based on real-world user scenarios.
Ticket #402: Protein Quantification Anomalies
User Reported Issue: "I am quantifying protein yield from a mammalian cell lysis in MOPS buffer using the Lowry method. My blank samples are turning blue, and my calculated protein concentrations are impossibly high."
Root Cause Analysis
The Lowry assay relies on two chemical reactions:[1]
-
Biuret Reaction:
complexes with peptide bonds under alkaline conditions. -
Folin-Ciocalteu Reduction: The copper-treated protein reduces the phosphomolybdic-phosphotungstic acid to heteropolymolybdenum blue.[2]
The Interference: MOPS is not compatible with the Lowry assay. The morpholine ring in MOPS can act as a reducing agent toward the Folin-Ciocalteu reagent, causing false positive color development even in the absence of protein. While MOPS is technically compatible with the BCA assay (Bicinchoninic Acid) at low concentrations (<100 mM), it can still skew results if reducing agents (like DTT) are also present.
Resolution Workflow
Figure 1: Decision matrix for selecting protein quantification assays when MOPS is present.
Corrective Protocol: TCA Precipitation (To Remove MOPS)
If you must use Lowry or have high MOPS concentrations in a BCA assay, strip the buffer before quantification:
-
Add Trichloroacetic acid (TCA) to the sample to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at >10,000 x g for 15 minutes (4°C).
-
Discard supernatant (contains MOPS).
-
Wash pellet with cold acetone.[3]
-
Resuspend pellet in alkaline buffer (e.g., NaOH) for the assay.
Ticket #409: Metalloenzyme Inhibition
User Reported Issue: "Our zinc-dependent protease shows 40% lower activity in 50 mM MOPS compared to Tris, despite pH being identical."
Root Cause Analysis
While MOPS is described as "non-complexing," this is a relative term compared to buffers like Citrate or Phosphate. MOPS does possess weak metal-binding affinity, particularly via the morpholine nitrogen and the sulfonate group.
Mechanism:
If the stability constant (
Data: MOPS Metal Interaction Profile
| Metal Ion | Interaction Strength | Impact on Assays |
| Negligible | Safe for Mg-ATPases and PCR. | |
| Very Weak | Generally safe; caution in calcium signaling assays. | |
| Moderate | High Risk. Can interfere with copper-dependent oxidases. | |
| Weak/Moderate | Risk of autoxidation; MOPS can slowly reduce | |
| Weak | Can inhibit low-affinity zinc fingers or proteases. |
Troubleshooting Guide
-
Calculate Free Metal: Do not assume
. Use a speciation program (e.g., MaxChelator) to account for 50 mM MOPS. -
Titration Check: If activity is lost, titrate the metal ion concentration upward (+10-50%). If activity recovers, chelation is the cause.
-
Alternative Buffer: For copper or zinc assays, HEPES or MES often have lower binding constants than MOPS for these specific ions, though PIPES is often the least metal-complexing of the Good's buffers.
Ticket #515: The "Yellow Buffer" Phenomenon (RNA & Oxidation)
User Reported Issue: "My MOPS running buffer for RNA electrophoresis has turned pale yellow. Is it safe to use?"
Root Cause Analysis
Do not use. Yellowing indicates the photo-oxidation or oxidative degradation of the morpholine ring.
-
Chemistry: In the presence of light and oxygen, or trace metals (
), MOPS degrades. The yellow byproducts are often aldehydes or N-oxides. -
Consequence:
-
RNase Contamination: The degradation products are not RNases, but old buffers often harbor microbial growth which releases RNases.
-
UV Interference: The yellow compounds absorb strongly at 260nm/280nm, interfering with nucleic acid quantification and gel imaging.
-
Aldehyde Formation: Degradation can release aldehydes which cross-link nucleic acids or proteins, resulting in smearing on gels.
-
Storage & Handling Protocol
-
Light: Store 10X MOPS stocks in amber bottles or wrapped in foil.
-
Sterilization: Filter sterilize (0.2 µm). Autoclaving can accelerate the yellowing (caramelization-like effect) if glucose or other contaminants are present, though pure MOPS is autoclavable.
-
Visual Check: Compare against a water blank against a white background. Any yellow tint = Discard.
Ticket #601: Mammalian Cell Toxicity
User Reported Issue: "We switched our hybridoma media buffer to MOPS to handle high metabolic acid production, but cell viability dropped."
Root Cause Analysis
MOPS is not a physiological metabolite. While it buffers well in the pH 6.5–7.9 range, it can be cytotoxic at high concentrations.
-
Toxicity Threshold: > 20 mM is often cytotoxic to sensitive mammalian cell lines (e.g., CHO, HEK293).
-
Mechanism: High ionic strength stress and potential interference with membrane transport channels.
Optimization Workflow
Figure 2: Workflow for optimizing buffer concentrations in mammalian cell culture.
References
-
Lowry Assay Interference
- Source: Lowry, O. H., et al. (1951). "Protein measurement with the Folin phenol reagent." Journal of Biological Chemistry.
- Context: Establishes the mechanism of the Folin reaction; subsequent literature confirms Good's buffers (like MOPS) can reduce Folin reagent.
-
URL:
-
BCA Assay Compatibility
- Source: Thermo Fisher Scientific.
- Context: Lists compatibility limits for MOPS (typically <100mM)
-
URL:
-
Metal Binding Constants
- Source: Ferreira, C. M., et al. (2015). "Stability Constants of Metal Complexes with Good's Buffers." Journal of Solution Chemistry.
- Context: Provides quantitative stability constants for MOPS with Cu, Ni, Zn, confirming weak but non-zero chel
-
URL:
-
MOPS Oxidation and Stability
- Source: Grady, J. K., et al. (1988). "Good's buffers as synthetic impurities." Analytical Biochemistry.
- Context: Discusses the degradation products of Good's buffers and their interference in UV detection.
-
URL:
Sources
Technical Support Center: MOPS Buffer Optimization for Long-Term Cell Culture
Status: Operational Agent: Senior Application Scientist Ticket ID: MOPS-OPT-2026 Subject: Optimization, Toxicity Thresholds, and Physicochemical Stability of MOPS in Mammalian Culture
Executive Summary
Welcome to the Technical Support Center. You are likely here because your long-term cultures are exhibiting pH drift, or you are transitioning from a bicarbonate-dependent environment to a CO₂-independent workflow.
MOPS (3-(N-morpholino)propanesulfonic acid) is a structural analog to HEPES with a pKa of 7.20 at 25°C , making it theoretically superior for maintaining physiological pH (7.2–7.4) compared to HEPES (pKa 7.55).[1] However, MOPS is biologically active. It is not an inert bystander. Improper concentration leads to osmotic stress , reduced glucose uptake , and metal ion chelation .
This guide bypasses generic advice to provide you with a self-validating system for integrating MOPS into your workflow.
Part 1: Concentration Optimization (The "Goldilocks" Zone)
Q: What is the absolute toxicity threshold for MOPS in mammalian cells?
A: Do not exceed 20 mM for sensitive mammalian lines (e.g., CHO, HEK293, endothelial cells).
While bacteria and yeast tolerate higher concentrations, mammalian cells exhibit distinct stress markers above 20 mM.
-
The Mechanism: Research indicates that MOPS concentrations >20 mM can alter the thickness and barrier properties of the endothelial surface layer.[2][3] Crucially, this correlates with a 15–20% decrease in cellular glucose uptake efficiency [1].
-
The Symptom: Cells appear metabolically active but grow slower than controls. This is often misdiagnosed as nutrient depletion rather than buffer toxicity.
Q: How do I determine the optimal concentration for my specific cell line?
A: You must perform a Titration-Viability Assay . Do not guess. Start at 10 mM and cap at 25 mM.
Experimental Protocol: MOPS Titration
-
Seed Cells: Plate target cells in 96-well format at 30% confluency.
-
Prepare Media: Create basal media with 0, 10, 15, 20, and 25 mM MOPS.
-
Critical: Adjust all aliquots to identical pH (7.2) and measure osmolality (see Part 2).
-
-
Incubate: Culture for 72 hours (or your standard passage window).
-
Assay: Perform a metabolic activity assay (e.g., MTT/WST-1) and a membrane integrity assay (LDH release).
-
Selection: Choose the highest concentration that shows <5% deviation in growth kinetics compared to the 0 mM control.
Data Visualization: Optimization Logic
Figure 1: Step-by-step workflow for determining the Maximum Tolerated Dose (MTD) of MOPS for a specific cell line.
Part 2: Physicochemical Interactions & Troubleshooting
Q: My cells are detaching or showing vacuoles. Is MOPS causing osmotic shock?
A: Likely, yes. MOPS is a zwitterion, and every millimolar adds to the osmotic pressure.
The Math of Osmolality:
-
Rule of Thumb: 1 mM MOPS adds ~1 mOsm/kg to the solution.
-
The Hidden Variable: pH adjustment requires NaOH.[4] Adding 20 mM MOPS requires significant NaOH to reach pH 7.2, further driving up osmolality.
-
Troubleshooting: If your final media >320 mOsm/kg, reduce NaCl concentration in the basal formulation to compensate for the added MOPS/NaOH.
Q: Why did my MOPS solution turn yellow?
A: You likely autoclaved it, possibly in the presence of glucose.
Stability Protocol:
-
Autoclaving: Avoid. MOPS degrades under high heat/pressure (121°C), producing unknown yellow degradation byproducts [2].
-
Filter Sterilization: Use a 0.22 µm PES or PVDF membrane . This is the only recommended sterilization method.
-
Storage: Store 1M stock solutions at 2–8°C in the dark . MOPS can generate free radicals upon prolonged light exposure.
Q: Can I use the Lowry method for protein quantification in MOPS-buffered samples?
A: No. MOPS interferes with the Lowry assay by complexing with copper ions, leading to false values [3].
-
Alternative: Use the BCA Assay (Bicinchoninic Acid), which is generally more tolerant, or the Bradford Assay .
-
Validation: Always run a "Buffer Only" blank to subtract background interference.
Part 3: Comparative Data & Reference Tables
Table 1: MOPS vs. HEPES in Cell Culture
| Feature | MOPS | HEPES | Clinical Implication |
| pKa (25°C) | 7.20 | 7.55 | MOPS is better for physiological pH (7.2); HEPES buffers slightly basic. |
| Toxicity Threshold | ~20 mM | ~50 mM | MOPS is more cytotoxic; requires stricter titration. |
| Metal Interaction | Weak | Negligible | MOPS may weakly chelate Fe/Cu; avoid in trace-metal critical assays. |
| DNA Interaction | Yes | No | MOPS can form complexes with DNA; avoid in transfection steps if possible.[5] |
| Temp Coefficient | -0.013 pH/°C | -0.014 pH/°C | pH rises as media cools (pH 7.2 at 37°C |
Part 4: Preparation Protocol (1M Stock)
Reagents:
Procedure:
-
Dissolve 20.9 g of MOPS in 80 mL of WFI.
-
Temperature Equilibration: Bring solution to 25°C (room temp). Note: pH changes with temperature.[1][6][7] Adjusting pH at 4°C will result in the wrong pH at 37°C.
-
Adjust pH to 7.2 using NaOH.
-
Adjust final volume to 100 mL .
-
Filter sterilize (0.22 µm) into a sterile, dark bottle.
-
Label with: Date, Operator, "Do Not Autoclave".
References
-
Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents.[2][3][5] Retrieved from
-
Hopax Fine Chemicals. (2020). Why use MOPS? Applications and precautions. Retrieved from
-
Hopax Fine Chemicals. (2018). 8 uses of MOPS buffer you didn't know. Retrieved from
-
Promega. (2010). Temperature Dependence of pH for Commonly Used Buffers.[1] Retrieved from
Sources
- 1. promega.com [promega.com]
- 2. The importance of controlling the concentration of MOPS in biological buffering agents [vacutaineradditives.com]
- 3. 8 uses of MOPS buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Simple Introduction for MOPS Buffer [vacutaineradditives.com]
- 6. benchchem.com [benchchem.com]
- 7. Can MOPS Buffer be autoclaved? - Blog [hbynm.com]
how to sterilize MOPS buffer without degradation
Topic: Sterilization of MOPS Buffer Without Degradation
Executive Summary
Do not autoclave MOPS buffer. Autoclaving MOPS (3-(N-morpholino)propanesulfonic acid) induces hydrolysis and oxidation of the morpholine ring, resulting in unknown yellow degradation byproducts.[1][2][3][4][5][6] The gold standard for sterilizing MOPS—especially for RNA applications—is 0.22 µm filtration using sterile, DEPC-treated (and autoclaved) water as the solvent.
Part 1: The Core Directive (The "Why" & "How")
1. The Degradation Mechanism
MOPS is a Good's buffer containing a morpholine ring.[2] When subjected to the high heat (
-
Thermal Oxidation: The morpholine ring oxidizes, producing yellow-colored breakdown products. While some protocols suggest "straw-colored" MOPS is acceptable, these impurities absorb UV light and can interfere with spectrophotometric quantification of RNA.
-
DEPC Incompatibility: You cannot add Diethyl pyrocarbonate (DEPC) directly to MOPS buffer. DEPC is an alkylating agent that targets nucleophilic amines. Since MOPS contains a tertiary amine, DEPC will chemically modify the buffer molecules, altering their buffering capacity. Furthermore, because you cannot autoclave MOPS to destroy the excess DEPC (the standard inactivation step), active DEPC remains in the solution, which can then modify your RNA samples (carboxymethylation).
2. The Solution: The "Safe-Path" Protocol
To achieve RNase-free sterility without degradation, you must decouple the water treatment from the buffer dissolution.
Figure 1: The Validated RNA-Grade MOPS Workflow
Caption: Logical workflow separating DEPC inactivation (heat) from MOPS sterilization (filtration) to prevent degradation.
Part 2: Validated Experimental Protocol
Protocol: Preparation of 10X MOPS Buffer (RNase-Free)
Target: 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0.[5]
| Component | Mass/Volume (for 1 L) | Critical Note |
| MOPS (Free Acid) | 41.86 g | Do not use if powder is clumped or yellow. |
| Sodium Acetate (Anhydrous) | 4.10 g | Use RNA-grade, RNase-free stock. |
| EDTA (0.5 M, pH 8.0) | 20 mL | Use DEPC-treated stock. |
| NaOH / Acetic Acid | As required | For pH adjustment.[7][8] |
| DEPC-Treated Water | To 1 L | Must be autoclaved before adding MOPS. |
Step-by-Step Methodology:
-
Prepare the Solvent (Day 1):
-
Add 1 mL DEPC to 1 L of Milli-Q water (0.1% v/v).
-
Shake vigorously and incubate overnight at
(or room temp) in a fume hood. -
Autoclave the water (
, 20 min) to hydrolyze the DEPC into ethanol and . Failure to autoclave the water will leave active DEPC that attacks the MOPS.
-
-
Dissolve Buffer Components (Day 2):
-
pH Adjustment:
-
Sterilization (The Critical Step):
-
Do not autoclave.
-
Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF filter unit into a sterile bottle. PES is preferred for low protein/nucleic acid binding and fast flow.
-
-
Storage:
-
Wrap the bottle in aluminum foil. MOPS is light-sensitive and will yellow (photo-oxidize) if left exposed to light.
-
Store at Room Temperature (stable for 6 months) or
.
-
Part 3: Troubleshooting & FAQs
Figure 2: Decision Matrix for Discolored Buffer
Caption: Decision tree for evaluating MOPS buffer usability based on sterilization method and visual inspection.
Q1: I accidentally autoclaved my MOPS buffer. It is slightly yellow.[6] Can I still use it?
Answer: For critical applications (Northern blotting, RNA sequencing, UV spectrophotometry), discard it . The yellowing indicates the formation of degradation products.[10] While some researchers use "straw-colored" MOPS for simple diagnostic agarose gels without failure, the degradation products can alter the conductivity and UV absorption baseline, introducing uncontrolled variables into your data [1, 4].
Q2: Can I add DEPC directly to the MOPS solution and then filter it?
Answer: No. DEPC reacts with the amine group in MOPS. If you filter it without autoclaving, the active DEPC remains and will modify your RNA (carboxymethylation of purines), inhibiting downstream enzymatic reactions (like reverse transcription) [3, 6]. If you autoclave it to remove the DEPC, you degrade the MOPS. You must treat the water first.
Q3: Why does my MOPS turn yellow even when stored in the fridge?
Answer: MOPS is photo-sensitive. If the bottle is clear and exposed to lab lights, it will photo-oxidize over time. Always wrap MOPS containers in aluminum foil or use amber bottles. If the yellowing is dark, discard the buffer [1, 5].
Q4: Which filter membrane should I use?
Answer: Use PES (Polyethersulfone) or PVDF . Avoid Nylon membranes if possible, as they can sometimes bind nucleic acids or leach impurities. Ensure the filter pore size is 0.22 µm (or 0.2 µm) to guarantee sterility [5, 8].
References
-
Gold Biotechnology. (2020). MOPS, Sodium Salt - Product Information & Sterilization Guide. Retrieved from [11][12]
-
Sigma-Aldrich. (1996). MOPS Sodium Salt Product Information Sheet.[3] Retrieved from
-
Thermo Fisher Scientific. RNase and DEPC Treatment: Fact or Laboratory Myth. Retrieved from
-
Protocol Online. (2010). 10X MOPS buffer for RNA gels - Degradation Discussion. Retrieved from
-
Hopax Fine Chemicals. (2020). Why use MOPS? Applications and Precautions. Retrieved from
-
New England Biolabs (NEB). Avoiding Ribonuclease Contamination: Preparation of Solutions. Retrieved from
-
Cold Spring Harbor Protocols. (2006). MOPS Electrophoresis Buffer (10X).[8] Retrieved from
-
Stellar Scientific. MOPS Running Buffer [10X], RNase and DNase Free. Retrieved from
Sources
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 5. stellarscientific.com [stellarscientific.com]
- 6. 10X MOPS buffer for RNA gels - Molecular Biology [protocol-online.org]
- 7. Buffers for Biochemical Reactions [promega.com]
- 8. yacooscience.com [yacooscience.com]
- 9. Can MOPS Buffer be autoclaved? - Blog [hbynm.com]
- 10. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
🔬 Technical Support Center: MOPS Buffer & Metal Ion Interactions
The following guide acts as a specialized Tier-3 Technical Support Center for researchers facing anomalies in metalloprotein assays or transition metal chemistry while using MOPS buffer.
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting anomalous kinetics, precipitation, and redox instability in MOPS-buffered systems.
📋 Executive Summary (The "Root Cause" Analysis)
While MOPS (3-(N-morpholino)propanesulfonic acid) is often selected as a "non-complexing" Good’s buffer, this description is relative, not absolute. Unlike Tris (which strongly chelates Cu²⁺ and Ni²⁺) or Phosphate (which precipitates Ca²⁺ and Mg²⁺), MOPS is kinetically inert but thermodynamically active in specific contexts.
The 3 Critical Failure Modes:
-
The "Invisible" Thief (Weak Chelation): MOPS possesses a morpholine ring that can weakly coordinate transition metals (Cu²⁺, Fe³⁺), altering free metal availability in nM-sensitivity assays.[1]
-
The Redox Phantom (Fenton Chemistry): In the presence of Fe³⁺ or Cu²⁺ and dissolved oxygen, MOPS can undergo radical degradation, generating Reactive Oxygen Species (ROS) that damage your protein.
-
The Quantitation Trap (Assay Interference): While generally compatible with BCA, oxidized MOPS products can skew colorimetric baselines.[1]
🧩 Module 1: The "Invisible" Thief (Chelation Issues)
Symptom: Your metalloenzyme shows reduced
Technical Insight: MOPS has a negligible affinity for Calcium (Ca²⁺) and Magnesium (Mg²⁺), making it superior to Phosphate.[1] However, for transition metals like Copper (Cu²⁺) and Nickel (Ni²⁺), MOPS exhibits "cryptic binding."[1] While the stability constant (Log K) is low (< 2.0), high buffer concentrations (50–100 mM) drive the equilibrium toward complexation, effectively lowering the free metal concentration available to your protein.
Diagnostic Workflow:
| Step | Action | Logic |
| 1 | Calculate Ionic Strength | High ionic strength ( |
| 2 | The "Spike" Test | Add 10% excess metal cofactor. If activity restores, the buffer is likely sequestering the metal. |
| 3 | Switch to MES/PIPES | If working at pH < 6.5, MES interacts less with Cu²⁺.[1] If pH > 7.0, PIPES is sterically bulkier and may reduce coordination. |
Comparative Stability Constants (Log K at 20°C): Note: Lower is better for avoiding interference.
| Metal Ion | Tris (The Offender) | MOPS (The "Safe" Bet) | MES (The Alternative) |
| Cu²⁺ | ~4.0 (Strong) | ~1.5 - 2.0 (Weak) | Negligible |
| Ni²⁺ | ~2.7 | Negligible | Negligible |
| Ca²⁺ | Negligible | Negligible | Negligible |
| Mg²⁺ | Negligible | Negligible | Negligible |
Critical Note: Do not use MOPS for Isothermal Titration Calorimetry (ITC) of metal binding if the
is in the nanomolar range; the heat of protonation and weak background binding will mask the signal.
⚡ Module 2: The Redox Phantom (Oxidation & Degradation)
Symptom: Protein degradation, unexplained yellowing of the buffer over time, or loss of activity in redox-sensitive enzymes.
Technical Insight:
MOPS is not redox-inert. In the presence of Fe³⁺/Cu²⁺ and
The Mechanism of Failure (Visualized):
Figure 1: The catalytic cycle where trace metals turn MOPS into a generator of Reactive Oxygen Species.[1][2]
Troubleshooting Protocol:
-
Chelate the Traces: Add 0.1 mM EDTA or DTPA if your protein tolerates it.[1] This sequesters trace Fe/Cu preventing the catalytic cycle.
-
Degas Buffers: Remove dissolved oxygen to break the cycle.[1]
-
Fresh Preparation: MOPS degrades slowly in light. Never use a MOPS solution that has turned slightly yellow (indicates morpholine oxidation products).
📊 Module 3: The Quantitation Trap (Assay Compatibility)
Symptom: High background in BCA assays or inconsistent Lowry results.[1]
Technical Insight: Contrary to popular belief, MOPS is generally compatible with the BCA assay up to ~100 mM . However, interference occurs if:
-
The MOPS is old (yellowed products reduce Cu²⁺
Cu¹⁺, creating false positives). -
The pH of the assay buffer is overwhelmed by a high concentration of MOPS (BCA requires alkaline pH).
Buffer Selection Decision Tree:
Figure 2: Logical flow for selecting buffers based on metal ion type and assay sensitivity.
❓ Frequently Asked Questions (FAQ)
Q: Can I autoclave MOPS buffer? A: Yes, MOPS is heat stable.[1] However, autoclaving can accelerate degradation if trace metals are present in the water. Recommendation: Filter sterilize (0.22 µm) instead of autoclaving for sensitive metal-binding studies to prevent initiating the redox cycle described in Module 2.
Q: I see a blue precipitate when mixing MOPS with Copper Sulfate. Why? A: At high concentrations and neutral pH, Cu²⁺ can form insoluble hydroxides or coordinate with MOPS to form oligomers. Fix: Lower the pH slightly (if protein permits) or reduce the metal concentration below 1 mM.
Q: Does MOPS interfere with the Bradford Assay? A: Generally, no. MOPS is compatible with Bradford. However, high ionic strength can suppress the signal. Ensure your standard curve is prepared in the exact same MOPS buffer concentration as your samples.
📚 References & Authority
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research.[1][3] Biochemistry. (The foundational paper establishing the "Good's Buffers" criteria, including metal inertness).
-
Ferreira, C. M. H., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances. (Comprehensive review of stability constants for MOPS/Metal complexes).
-
Thermo Fisher Scientific. Tech Tip #54: Protein Assay Compatibility Table. (Authoritative industrial standard for BCA/Lowry compatibility).
-
Grady, J. K., et al. (1988). Good's buffers as chelating agents for copper(II).[1] Inorganic Chemistry. (Specific evidence of Cu-MOPS interaction).[3][4][5]
Sources
- 1. interchim.fr [interchim.fr]
- 2. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 3. Nobody’s Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complexation of copper by zwitterionic aminosulfonic (good) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MOPS Buffer Stability & Storage
Topic: Improving the stability of MOPS buffer during storage
Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Hidden Variables in Your Buffer
Welcome to the Technical Support Center. You are likely here because your MOPS buffer has discolored, precipitated, or caused reproducibility issues in your downstream assays.
MOPS (3-(N-morpholino)propanesulfonic acid) is a "Good's Buffer" prized for its structural similarity to biological membranes and minimal metal complexation. However, it is not inert . It is a dynamic chemical system susceptible to oxidative degradation and thermodynamic shifts.
This guide moves beyond basic recipes to address the causality of buffer failure.
Module 1: Discoloration & Oxidative Degradation
Q: Why has my MOPS buffer turned yellow?
Diagnosis: Oxidative degradation of the morpholine ring. Severity: Critical for UV-based assays; Moderate for electrophoresis.
The yellowing of MOPS is a hallmark of oxidation .[1] While the sulfonic acid group remains stable, the morpholine ring is sensitive to heat, light, and oxygen. This reaction produces unknown breakdown byproducts that absorb light in the UV-visible spectrum (specifically interfering at 260nm and 280nm).
Common Triggers:
-
Autoclaving: This is the #1 cause of failure. The high heat (121°C) accelerates the oxidative breakdown of the morpholine ring, especially if trace metals (Fe²⁺, Cu²⁺) are present in the water source.
-
Light Exposure: Prolonged exposure to ambient light can photo-oxidize the buffer over months.
-
Age: Even at 4°C, slow oxidation occurs over 6+ months.
Troubleshooting Workflow: The "Yellow" Decision Tree
Figure 1: Decision matrix for handling discolored MOPS buffer based on experimental sensitivity.
Module 2: pH Drift & Thermodynamics
Q: I pH-adjusted my buffer to 7.2 at room temperature, but it failed at 4°C. Why?
Diagnosis: Neglecting the Temperature Coefficient (
Buffers are governed by thermodynamics. The dissociation constant (
-
MOPS
: to pH units/°C. -
The Physics: As temperature decreases , the
increases , causing the pH of the solution to rise .
Quantitative Impact Table:
| Preparation Temp | Target pH | Usage Temp | Actual pH at Usage | Result |
| 25°C (Lab Bench) | 7.20 | 4°C (Cold Room) | ~7.45 - 7.50 | FAIL (Too Basic) |
| 25°C (Lab Bench) | 7.20 | 37°C (Incubator) | ~7.05 - 7.10 | FAIL (Too Acidic) |
Corrective Protocol: Always adjust the pH at the temperature of use . If you are preparing a buffer for 4°C protein purification, you must chill your buffer and your pH probe to 4°C before adding NaOH/HCl.
Module 3: Storage & Sterility (The "Cold-Filter" System)
Q: How do I prevent contamination without autoclaving?
Diagnosis: Improper sterilization method.
Since autoclaving degrades MOPS (see Module 1), you must rely on 0.22 µm filtration . However, MOPS solutions (especially >0.5 M) can support microbial growth if not handled aseptically.
The "Cold-Filter" Preparation Protocol
Follow this protocol to ensure 6-month stability.
Materials:
-
MOPS Free Acid (High Purity)[3]
-
DEPC-treated or Nuclease-free water
-
0.22 µm Polyethersulfone (PES) filter unit (Low protein binding)
-
Sterile amber bottles (or foil-wrapped glass)
Step-by-Step Workflow:
-
Dissolution: Dissolve MOPS powder in 80% of final water volume.
-
Temperature Equilibration:
-
For 4°C use: Place beaker in ice bath.
-
For 37°C use: Place beaker in warmed water bath.[3]
-
-
pH Adjustment: Calibrate pH meter at the target temperature. Adjust pH using 5M NaOH (avoid HCl if high ionic strength is undesirable).
-
Volume Adjustment: Bring to final volume with water.
-
Sterilization: Pass immediately through a 0.22 µm PES filter .
-
Storage:
-
Store at 2–8°C in the dark.
-
Do NOT freeze 10X stocks (precipitation risk).
-
Do NOT autoclave.[5]
-
Figure 2: The "Cold-Filter" workflow ensures chemical integrity and pH accuracy.
FAQ: Rapid Fire Troubleshooting
Q: I see a white precipitate in my 1M MOPS stock at 4°C. Is it contaminated? A: Likely not. 1M MOPS is close to its solubility limit at 4°C.
-
Action: Warm to 37°C. If it dissolves clear, it was just solubility. If particulates remain, it is microbial contamination—discard.
Q: Can I use MOPS for Lowry Protein Assays? A: No. MOPS interferes with the Folin-Ciocalteu reagent in the Lowry assay, leading to false values. Use a BCA assay or Bradford assay instead.
Q: My cell culture is dying. I used 50mM MOPS. A: 50mM is too high for many mammalian lines.
-
Limit: Keep MOPS <20 mM for mammalian cell culture to avoid toxicity.
References
-
Good, N. E., et al. (1966).[6] Hydrogen Ion Buffers for Biological Research. Biochemistry. The foundational paper establishing the criteria for "Good's Buffers."
-
Sigma-Aldrich. (n.d.).
-
GoldBio. (2020).[5] MOPS Buffer Stock Solution Protocol and Storage.
-
BenchChem. (2025).[2][3] Effect of temperature on MOPS buffer pH.[2][3][7][8][9]
-
Hopax Fine Chemicals. (2020).[5] Why use MOPS? Applications and precautions (Autoclave warning).
Sources
- 1. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 5. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. interchim.fr [interchim.fr]
- 7. What is the storage condition for MOPS Buffer? - Blog - Hui Bai Yi New Materials [hbynm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
MOPS vs. HEPES: A Technical Guide to Buffer Selection for Cell Viability
Topic: Comparison of MOPS Buffer vs. HEPES Buffer for Cell Culture Viability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of mammalian cell culture, the choice between HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid) is often treated as a matter of preference rather than physiology. However, for sensitive cell lines and drug development assays, this decision can introduce significant experimental bias.
The Verdict:
-
HEPES is the superior general-purpose buffer for handling cells outside a CO₂ incubator due to its higher pKa (7.48), closely matching physiological blood pH. However, it carries a critical phototoxicity risk when exposed to ambient light in the presence of riboflavin.
-
MOPS is the safer alternative for light-sensitive experiments and specific media formulations (e.g., Neurobasal™), but it exhibits a concentration-dependent toxicity threshold (>20 mM) that is lower than that of HEPES.
This guide analyzes the physicochemical properties, biological impacts, and experimental data to provide a definitive selection framework.
Part 1: Physicochemical Comparison
Both buffers are "Good’s Buffers"—zwitterionic, chemically stable, and generally membrane-impermeable. However, their thermodynamic behaviors differ in ways that impact cell viability.[1]
Table 1: Critical Physicochemical Properties
| Property | HEPES | MOPS | Impact on Viability |
| pKa at 25°C | 7.48 | 7.20 | HEPES is better for pH 7.4; MOPS is better for pH 7.0–7.2. |
| pKa at 37°C | ~7.31 | ~7.02 | At physiological temp, HEPES aligns perfectly with blood pH (7.35). MOPS becomes slightly acidic. |
| -0.014 / °C | -0.015 / °C | Both are temperature-stable (unlike Tris), minimizing pH shock during media warming. | |
| Metal Binding | Negligible | Minimal | MOPS has weak interactions with Fe³⁺, potentially altering redox chemistry in defined media. |
| Membrane Permeability | Impermeable | Impermeable | Both remain extracellular, preventing intracellular pH disruption. |
Part 2: Biological Impact & Viability Mechanisms
The HEPES Phototoxicity Trap
The most overlooked variable in HEPES-buffered culture is light-induced cytotoxicity .
-
Mechanism: When HEPES is exposed to visible light (fluorescent lab lights) in the presence of Riboflavin (Vitamin B2) and Tryptophan (common media components), it generates hydrogen peroxide (H₂O₂) and superoxide radicals.
-
Consequence: This oxidative stress triggers apoptosis in sensitive lines (e.g., embryos, neuronal cells) within minutes to hours of benchtop handling.
MOPS Concentration Toxicity
While MOPS is photostable, it has a lower ceiling for concentration tolerance.
-
Mechanism: High concentrations of MOPS (>20 mM) have been linked to alterations in endothelial surface layers and reduced glucose uptake efficiency in rat endothelial cells.
-
Threshold: Standard mammalian media use MOPS at 5–10 mM . Exceeding 20 mM significantly increases the risk of cytotoxicity, whereas HEPES is often tolerated up to 25 mM.
Diagram 1: Mechanisms of Buffer-Induced Cytotoxicity
The following diagram illustrates the distinct toxicity pathways for both buffers.
Caption: Comparative pathways of cytotoxicity. HEPES drives oxidative stress via light interaction, while MOPS disrupts cellular metabolism at high concentrations.
Part 3: Experimental Data Review
The following data summarizes key findings from comparative studies on cell viability.
Table 2: Comparative Viability Data
| Cell Type | Buffer Condition | Viability Outcome | Reference |
| Keratinocytes (HaCaT) | HEPES (25 mM) | 100% (12h incubation) | [1] |
| Keratinocytes (HaCaT) | MOPS (High Conc.*) | ~20% (Significant toxicity observed) | [1] |
| Mouse Thymocytes | HEPES + Light | 0% (Complete inhibition of proliferation) | [2] |
| Mouse Thymocytes | HEPES (Dark) | 100% (No toxicity) | [2] |
| CHO Cells | MOPS (10-20 mM) | High (Standard for chemically defined media) | [3] |
| Neuronal Cells | MOPS (Neurobasal) | High (Preferred over HEPES for long-term) | [4] |
*Note: The high toxicity in Keratinocytes was observed at concentrations exceeding standard recommendations (>20mM).
Part 4: Validated Experimental Protocols
Protocol A: Safe Buffer Switching
Objective: Transition cells from bicarbonate-only buffering to HEPES/MOPS for benchtop handling.
-
Preparation:
-
Media Supplementation:
-
Handling:
-
HEPES: Wrap bottles in aluminum foil. Perform media changes under low light or red light if possible.
-
MOPS: Ensure final concentration does not exceed 20 mM.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the viability threshold for your specific cell line.
-
Seeding: Seed cells (e.g., HEK293) at
cells/well in a 96-well plate. Incubate 24h. -
Treatment:
-
Group A: Control (Standard Media)
-
Group B: 25 mM HEPES (Dark)
-
Group C: 25 mM HEPES (Light Exposed for 60 mins)
-
Group D: 10 mM MOPS
-
Group E: 30 mM MOPS (High Conc. Challenge)
-
-
Incubation: Incubate for 24h at 37°C.
-
Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Self-Validation: Group C should show significantly lower viability than Group B if the cells are light-sensitive. Group E should show lower viability than Group D if the cells are sensitive to high ionic strength/MOPS.
-
Part 5: Decision Matrix
Use the following logic flow to select the correct buffer for your experiment.
Caption: Decision tree for selecting between HEPES and MOPS based on environmental conditions and experimental constraints.
References
-
Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability. Journal of Microbiological Methods, 2016.
-
Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. In Vitro Cellular & Developmental Biology, 1985.
-
Process and medium for mammalian cell culture (CHO). Google Patents (US6338964B1).
-
HEPES vs. MOPS for culturing primary neuronal cells. Discussion on Neurobasal formulation.
-
A Comparative Guide to Common Biological Buffers. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
advantages of using MOPS over Tris buffer for RNA electrophoresis
Title: Technical Comparison: MOPS vs. Tris Buffers for High-Resolution RNA Electrophoresis
Executive Summary
For researchers analyzing RNA integrity or performing Northern blots, the choice of running buffer is not merely a matter of preference—it is a determinant of molecular stability.[1][2] While Tris-based buffers (TAE/TBE) are the industry standard for DNA, they are chemically ill-suited for denaturing RNA electrophoresis.
MOPS (3-(N-morpholino)propanesulfonic acid) is the superior choice over Tris for RNA applications due to three critical factors:
-
Chemical Inertness: Unlike Tris, MOPS lacks primary amines, preventing reaction with formaldehyde (the standard RNA denaturant).
-
pH Stability: MOPS (pKa 7.2) buffers effectively at the neutral pH required to maintain the stability of formaldehyde-RNA adducts.
-
RNase Minimization: The neutral pH range of MOPS reduces the risk of alkaline hydrolysis of the RNA backbone.
Mechanism of Action: The Chemistry of Buffer Selection
To understand why MOPS outperforms Tris, we must analyze the chemical environment required for RNA separation. RNA forms extensive secondary structures (hairpins, loops) that must be denatured to allow migration based solely on molecular weight. This is achieved using formaldehyde .
The "Schiff Base" Failure Mode (Tris)
Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine (-NH₂) . In the presence of formaldehyde (an aldehyde), primary amines undergo a condensation reaction to form a Schiff base (imine).
-
Reaction:
-
Consequence: This reaction consumes the formaldehyde (reducing denaturation efficiency) and alters the ionic composition of the buffer, leading to conductivity changes and pH instability.
The MOPS Advantage
MOPS is a tertiary amine (part of a morpholine ring). It is chemically inert toward formaldehyde. This ensures that the denaturant remains available to bind RNA amino groups, keeping the RNA linear and unfolded.
Comparative Analysis: MOPS vs. Tris
The following data synthesizes performance metrics from standard denaturing agarose gel electrophoresis workflows.
Table 1: Performance Metrics
| Feature | MOPS Buffer | Tris Buffer (TAE/TBE) | Impact on RNA Data |
| pKa (at 25°C) | 7.20 | 8.06 | MOPS matches the neutral pH required for RNA stability. |
| Formaldehyde Compatibility | High (Inert) | Low (Reacts/Schiff Base) | Tris consumes denaturant; RNA may refold, causing smearing. |
| Buffering Range | pH 6.5 – 7.9 | pH 7.0 – 9.0 | Tris buffers poorly at neutral pH; tends to drift alkaline. |
| RNA Integrity | High (Neutral pH) | Risk of Hydrolysis (pH > 8.0) | Alkaline conditions in Tris promote RNA backbone cleavage. |
| Band Resolution | Sharp, distinct bands | Diffuse/Smeared | MOPS maintains uniform denaturation; Tris allows secondary structure reformation. |
Experimental Insight: pH Drift and "Buffer Exhaustion"
During electrophoresis, electrolysis occurs at the electrodes:
-
Anode (+): Generates
(Acidic) -
Cathode (-): Generates
(Alkaline)
In Tris Gels: Because Tris has a pKa of ~8.1, it has poor buffering capacity at pH 7.[3]0. As the run progresses, the cathode buffer can drift to pH > 9.[4]0. Alkaline pH triggers RNA hydrolysis (breakdown of the phosphodiester bond), destroying the sample during the run.
In MOPS Gels: With a pKa of 7.2, MOPS strongly resists pH changes in the neutral zone, protecting the RNA from both acid degradation and alkaline hydrolysis.
Visualization: Chemical Interaction & Workflow
Diagram 1: The Chemistry of Failure (Tris vs. MOPS)
Caption: Chemical interaction comparison. Tris reacts with formaldehyde, depleting the denaturant. MOPS remains inert, ensuring RNA stays denatured.
Standard Protocol: MOPS-Formaldehyde Gel
This protocol ensures maximum reproducibility for Northern blots and RNA quality checks.
Reagents:
-
10X MOPS Buffer: 200 mM MOPS (pH 7.0), 50 mM Sodium Acetate, 10 mM EDTA.
-
37% Formaldehyde (Acid-free).
-
RNA Loading Dye: Containing Formamide (to lower melting temp).
Step-by-Step Methodology:
-
Gel Preparation:
-
Mix Agarose and water. Melt and cool to 60°C.
-
Critical Step: Add 10X MOPS buffer (to 1X final) and Formaldehyde (to 2.2M final) inside a fume hood.
-
Note: Do not add formaldehyde to boiling agarose; it will vaporize and alter the concentration.
-
-
Sample Preparation:
-
Mix RNA (up to 20 µg) with 2 volumes of RNA Loading Dye .
-
Denaturation: Heat samples at 65°C for 10 minutes , then immediately snap-cool on ice. This disrupts secondary structure before loading.
-
-
Electrophoresis:
Troubleshooting & Common Pitfalls
| Symptom | Probable Cause | Solution |
| Smearing (No distinct 28S/18S bands) | RNA degradation or Incomplete Denaturation | Ensure pH is neutral (use MOPS). Check formaldehyde freshness (pH > 4.0). |
| "Smiling" Bands | Overheating | Run at lower voltage. MOPS has lower ionic strength than TBE, but heat still accumulates. |
| RNA stuck in wells | Protein Contamination | Perform Phenol:Chloroform extraction. MOPS cannot solubilize protein aggregates. |
| Faint Bands | pH Drift | If using Tris, the pH likely rose >8.5, hydrolyzing the RNA.[7] Switch to MOPS. |
Decision Logic: When to Use Which Buffer?
While MOPS is the gold standard for denaturing gels, Tris (TBE) has a niche use case for quick "integrity checks" where denaturation is not strictly required.
Caption: Decision matrix for selecting RNA electrophoresis buffers based on experimental goals.
References
-
Rio, D. C., et al. (2010). "RNA: Denaturing Electrophoresis in Agarose Gels containing Formaldehyde." Cold Spring Harbor Protocols. Available at: [Link]
-
Masek, T., et al. (2005). "Denaturing RNA electrophoresis in TAE agarose gels." Analytical Biochemistry. (Comparison of buffer efficacy). Available at: [Link]
Sources
- 1. dalochem.com [dalochem.com]
- 2. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Why MOPS for RNA gels? [groups.google.com]
- 4. researchgate.net [researchgate.net]
- 5. MOPS-Formaldehyde denaturing gel for RNA blots [nibb.ac.jp]
- 6. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Argonaute and conventional RNA-binding protein interactions with RNA at single-nucleotide resolution using HITS-CLIP and CIMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the pH Meter: A Strategic Guide to MOPS Sodium Salt and "Good's" Buffers
Topic: MOPS Sodium Salt Compared to Other "Good's" Buffers for Biological Research Content Type: Publish Comparison Guide
Executive Summary: The "Good" Choice
In the landscape of biological research, the choice of buffer is often treated as a triviality—a mere background solvent. This is a critical error. The "Good's" buffers, defined by Norman Good in 1966, were engineered to be chemically inert, zwitterionic, and membrane-impermeable. Among them, MOPS (3-(N-morpholino)propanesulfonic acid) occupies a unique niche.
While HEPES is the darling of mammalian cell culture and Tris dominates DNA work, MOPS is the unsung hero of RNA integrity and protein stability in near-neutral environments. This guide objectively compares MOPS Sodium Salt against its peers (HEPES, MES, PIPES, and Tris), providing the physicochemical data and experimental logic required for high-stakes decision-making.
Physicochemical Showdown: MOPS vs. The Field
To select the correct buffer, one must look beyond the target pH.[1] Factors such as temperature dependence (
Table 1: Comparative Properties of Common Biological Buffers
| Buffer | Structure Type | pKa (25°C) | Useful pH Range | Metal Binding | Solubility (Water) | Primary Application | |
| MOPS Na+ | Morpholine | 7.20 | 6.5 – 7.9 | -0.13 | Negligible | High (>1 M) | RNA Electrophoresis, Protein Purification |
| HEPES | Piperazine | 7.55 | 6.8 – 8.2 | -0.14 | Negligible | High | Mammalian Cell Culture |
| MES | Morpholine | 6.15 | 5.5 – 6.7 | -0.11 | Negligible | Moderate | Plant Culture, Chromatography |
| PIPES | Piperazine | 6.80 | 6.1 – 7.5 | -0.08 | Negligible | Very Low* | Fixation, EM work |
| Tris | Amine | 8.06 | 7.0 – 9.0 | -0.31 | Significant | High | DNA, SDS-PAGE |
*Note: PIPES free acid is insoluble; it requires NaOH to dissolve, whereas MOPS Sodium Salt dissolves instantly, reducing preparation errors.
Critical Analysis
-
Temperature Stability: MOPS and HEPES are far superior to Tris. If you prepare a Tris buffer at pH 7.5 at room temperature (25°C) and move it to a cold room (4°C), the pH can rise to nearly 8.1, potentially altering enzyme kinetics. MOPS varies only by ~0.03 pH units under the same shift.
-
The "Salt" Advantage: We specifically highlight MOPS Sodium Salt here. The free acid form of MOPS requires titration with NaOH to reach pH 7.2, generating heat and requiring precise handling. The sodium salt form is pre-neutralized, offering faster dissolution and higher reproducibility in ionic strength.
Application-Specific Performance
A. RNA Analysis: The Gold Standard
MOPS is the undisputed standard for formaldehyde-agarose gel electrophoresis.
-
Mechanism: RNA is susceptible to alkaline hydrolysis. Tris (pH > 7.[2]5) poses a risk. MOPS (pH 7.0) sits safely in the neutral zone.[3]
-
Buffering Capacity: During electrophoresis, the anode becomes acidic and the cathode basic. MOPS has an exceptional buffering capacity at pH 7.0, preventing pH drift that would cause RNA smearing or degradation.
B. Mammalian Cell Culture: MOPS vs. HEPES
HEPES is the industry standard for buffering cell media outside CO2 incubators, but MOPS is a viable, and sometimes superior, alternative.[4]
-
Toxicity Profile: Both are generally non-toxic. However, MOPS is recommended at concentrations < 20 mM for mammalian cells.[5]
-
Metabolic Inertness: Unlike Tris, which can penetrate cells and affect intracellular pH, MOPS is membrane-impermeable.
-
Use Case: MOPS is frequently used in bacteria and yeast fermentation media because it does not complex with essential micronutrients (Fe, Mg, Mn) required for microbial growth.
C. Protein Assays: Interference Check
Before switching buffers, one must validate compatibility with quantification assays.
| Assay Type | MOPS Compatibility | Mechanism of Interference |
| Bradford (Coomassie) | Compatible | None. MOPS does not bind the dye. |
| BCA (Copper reduction) | Compatible | Compatible up to ~100mM. High conc. may affect color development slightly. |
| Lowry | Incompatible | MOPS can reduce the Folin-Ciocalteu reagent, causing false positives. |
Experimental Workflow: RNA Electrophoresis
Trustworthiness Requirement: This protocol uses MOPS Sodium Salt to minimize heat generation during prep and ensure consistent ionic strength.
Protocol: 10X MOPS Running Buffer (RNase-Free)
Reagents:
-
MOPS Sodium Salt (High Purity)
-
Sodium Acetate (Anhydrous)
-
EDTA (Disodium salt, dihydrate)
-
DEPC-treated water (or Nuclease-free water)
Step-by-Step Methodology:
-
Dissolution: In a beaker, dissolve the following in 800 mL of DEPC-treated water:
-
41.8 g MOPS Sodium Salt (Final Conc: 200 mM)
-
4.1 g Sodium Acetate (Final Conc: 50 mM)
-
3.7 g EDTA (Final Conc: 10 mM)
-
-
pH Adjustment (The Critical Step):
-
Note: Since we used MOPS Sodium Salt, the pH will be near neutral.
-
Adjust pH to exactly 7.0 using minimal volumes of 5M NaOH or glacial acetic acid.
-
Why? Formaldehyde gels rely on precise pH for proper denaturation.
-
-
Volume & Sterilization:
-
Bring final volume to 1 L with DEPC-treated water.
-
Filter sterilize through a 0.22 µm PES membrane. Do not autoclave MOPS if possible , as it can turn yellow (degrade) due to caramelization-like reactions, though slight yellowing is often harmless. Filtration is safer for RNA work.
-
-
Storage:
-
Store at room temperature protected from light (foil-wrapped). MOPS can generate free radicals upon prolonged UV/light exposure.
-
Visualizations & Logic Maps
Diagram 1: Biological Buffer Selection Logic
This flowchart guides the researcher through the decision process based on application constraints.
Caption: Decision matrix for selecting Good's buffers based on pH, application (RNA), and environmental factors (Temperature/Metals).
Diagram 2: RNA Electrophoresis Workflow with MOPS
Illustrating the specific role of MOPS in preserving RNA integrity during the run.
Caption: Workflow for Denaturing RNA Electrophoresis highlighting the critical buffering role of MOPS.
References
-
Good, N. E., et al. (1966).[6] "Hydrogen Ion Buffers for Biological Research." Biochemistry.
-
Rio, D. C., et al. (2010). "RNA: A Laboratory Manual - Denaturing RNA Electrophoresis." Cold Spring Harbor Laboratory Press.
-
Ferreira, C. M., et al. (2015). "Selection of Good's Buffers for Cell Culture: Toxicity and Compatibility." Journal of Biotechnology.
-
GoldBio Application Note. (2024). "MOPS Buffer: Properties and Applications in Biological Research." Gold Biotechnology.
-
Thermo Fisher Scientific. (2023). "Protein Assay Compatibility Table." Thermo Fisher Technical Resources.
Sources
- 1. How to choose the right biological buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. dalochem.com [dalochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simple Introduction of Good’s Buffer CAPS and MOPS - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. interchim.fr [interchim.fr]
Optimizing Enzymatic Kinetics: A Comparative Validation of MOPS Buffer Against Phosphate and Tris Systems
Executive Summary In the precision-demanding landscape of drug development and enzymology, buffer selection is often treated as a trivial variable. This is a critical error. For metalloenzymes and temperature-dependent reactions, standard buffers like Tris and Phosphate often introduce artifacts—ranging from metal chelation to massive pH drifts—that compromise kinetic data. This guide validates 3-(N-morpholino)propanesulfonic acid (MOPS) as a superior alternative for specific catalytic environments, providing a rigorous experimental framework for its adoption.
The Physicochemical Argument: Why MOPS?
As a Senior Application Scientist, I frequently observe assay failures attributed to "enzyme instability" that are actually failures of buffer chemistry. To validate MOPS, we must first understand its structural advantages over the incumbents.
The "Good" Buffer Advantage
MOPS is a zwitterionic "Good's buffer" with a pKa of ~7.20 at 25°C, placing its buffering capacity (pH 6.5–7.[1][2]9) exactly within the physiological window required by most mammalian enzymes and neutral-pH catalytic processes.[3]
Comparative Analysis: The Triad of Interference
The decision to switch to MOPS usually stems from the limitations of Phosphate and Tris.
| Feature | MOPS | Phosphate (PBS) | Tris | HEPES |
| pKa (25°C) | 7.20 | 7.21 | 8.06 | 7.55 |
| Useful pH Range | 6.5 – 7.9 | 5.8 – 8.0 | 7.0 – 9.0 | 6.8 – 8.2 |
| Temp.[3] Coefficient ( | -0.011 (Excellent) | -0.0028 (Superior) | -0.028 (Poor) | -0.014 (Good) |
| Metal Coordination | Negligible | Precipitates (Ca²⁺, Mg²⁺) | Chelates (Cu²⁺, Zn²⁺) | Weak |
| UV Interference (<260nm) | Low | Low | Low | Low |
| Redox Interference | Minimal | None | Reactive Amine | Radical formation |
Key Takeaway:
-
vs. Phosphate: Phosphate anions (
) avidly bind divalent cations ( , , ), forming insoluble precipitates that strip essential cofactors from metalloenzymes. MOPS does not.[3][4][5] -
vs. Tris: Tris is a primary amine that is highly temperature-sensitive.[3] A Tris buffer set to pH 7.5 at room temperature (25°C) will drop to ~pH 7.1 at 37°C, potentially altering enzyme turnover rates (
). MOPS exhibits a thermal shift roughly 50% smaller than Tris.[3]
Strategic Decision Framework
Before proceeding to wet-lab validation, use this decision matrix to determine if MOPS is the correct candidate for your specific assay.
Figure 1: Decision logic for selecting MOPS over traditional buffering systems based on cofactor requirements and thermal conditions.
Experimental Validation Protocols
As a scientist, you should never trust a buffer's reputation blindly.[3] The following protocols are designed to validate MOPS specifically for
Protocol A: Thermal pH Stability Verification
Objective: Quantify the pH drift of MOPS vs. Tris under your specific assay conditions.
-
Preparation:
-
Thermal Stress:
-
Measurement:
-
Acceptance Criteria:
Protocol B: Metal-Cofactor Titration (The "Causality" Test)
Objective: Prove that MOPS permits free metal ion availability compared to Phosphate.[3]
Workflow Diagram:
Figure 2: Experimental workflow for validating buffer interference with metal cofactors.
Methodology:
-
Assay Setup: Set up a standard kinetic assay (e.g., NADH coupled assay or fluorometric product detection).[3]
-
Buffer Matrix:
-
Control: 50 mM Phosphate Buffer, pH 7.2.[3]
-
Test: 50 mM MOPS Buffer, pH 7.2.
-
-
Cofactor Ramp: Titrate
from 0 mM to 10 mM. -
Observation:
-
In Phosphate , you will likely observe a "crash" in activity or turbidity at higher [
] due to magnesium phosphate precipitation ( ). -
In MOPS , the curve should follow standard Michaelis-Menten kinetics, reaching
without precipitation.
-
-
Data Analysis: Plot Initial Velocity (
) vs. [ ]. The MOPS curve represents the true kinetic potential of the enzyme.
Technical Considerations & Caveats
While MOPS is superior for metalloenzymes, it is not a universal panacea.[3] Adhere to these constraints to ensure data integrity:
-
Concentration Limits: For mammalian cell culture applications, keep MOPS
mM. Higher concentrations can alter endothelial cell physiology and glucose uptake mechanisms [5].[3] -
DNA/RNA Interaction: MOPS is excellent for RNA electrophoresis (formaldehyde gels) because it prevents pH breakdown.[3] However, ensure high purity (nuclease-free) grades are used, as standard grades can contain trace RNases.
-
Radical Scavenging: Like many Good's buffers, MOPS can undergo slow oxidation.[3] Store solutions protected from light (amber bottles) to prevent the formation of yellow degradation products which can absorb at 420nm and interfere with colorimetric assays.
References
-
Good, N. E., et al. (1966).[3][6][7] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.[6] Link
-
Ferreira, C. M., et al. (2015).[3] (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions.[8] RSC Advances, 5, 30989-31003.[8] Link
-
Goldberg, R. N., et al. (2002).[3] Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update.[3] Journal of Physical and Chemical Reference Data, 31(1), 231-370. Link
-
Hopax Fine Chemicals. (2018).[3] Biological buffers and their interactions with metal ions.[2][3][4][6][8][9][10][11][12] Link
-
Advancion. (2025). MOPS Buffer Technical Data Sheet: Uses and Applications in Bioprocessing. Link
Sources
- 1. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Good's buffers - Wikipedia [en.wikipedia.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 10. dalochem.com [dalochem.com]
- 11. MOPS Buffer [advancionsciences.com]
- 12. Biological buffers pKa calculation [reachdevices.com]
comparative analysis of MOPS and MES buffer systems
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The "Trailing Ion" Decision Matrix
In the context of drug development and protein characterization, the choice between MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) is rarely about "better" or "worse"—it is about resolution range and pH environment .
While both are zwitterionic "Good's Buffers" sharing a morpholine ring, their structural difference—a single carbon atom in the alkyl chain—shifts their pKa by approximately 1.0 pH unit. This shift dictates their primary utility:
-
Select MES for: High-resolution separation of low molecular weight proteins (< 50 kDa) in Bis-Tris SDS-PAGE, or for buffering acidic environments (pH 5.5–6.7).
-
Select MOPS for: High-resolution separation of medium-to-large proteins (> 50 kDa) , or for mammalian cell culture maintenance near physiological pH (pH 6.5–7.9).
Chemical & Physical Characterization
To understand the functional differences, we must look at the physicochemical properties derived from their structures.
| Feature | MES (2-(N-morpholino)ethanesulfonic acid) | MOPS (3-(N-morpholino)propanesulfonic acid) |
| Structure | Morpholine ring + Ethane sulfonic acid | Morpholine ring + Propane sulfonic acid |
| Molecular Weight | 195.2 g/mol | 209.3 g/mol |
| pKa (at 25°C) | 6.15 | 7.20 |
| Useful pH Range | 5.5 – 6.7 | 6.5 – 7.9 |
| Temp.[1] Coefficient (dpKa/dT) | -0.011 / °C | -0.013 / °C |
| Metal Binding | Negligible (Suitable for metalloproteins) | Negligible (Suitable for metalloproteins) |
| UV Transmittance | Transparent > 230 nm | Transparent > 230 nm |
Expert Insight: The extra carbon in MOPS increases the electron density slightly, raising the pKa. This makes MOPS the superior choice for maintaining pH 7.4 (physiological), whereas MES becomes unstable/ineffective as pH approaches 7.0.
Decision Logic for Buffer Selection
Figure 1: Decision tree for selecting MES vs. MOPS based on protein size (electrophoresis) or environmental pH (culture).
Application Deep Dive: SDS-PAGE Mechanics
The most critical application for these buffers in drug development is the Bis-Tris Discontinuous Buffer System (e.g., NuPAGE). In this system, the gel is cast at neutral pH (Bis-Tris/HCl), and the running buffer contains the "Trailing Ion" (MES or MOPS).
The Mechanism of Separation
In a discontinuous system, protein migration is governed by the mobility difference between the Leading Ion (Chloride, Cl⁻) and the Trailing Ion (MES⁻ or MOPS⁻).
-
MES as Trailing Ion: MES has a lower pKa (6.1). At the running pH, it is partially ionized but migrates faster than MOPS. This creates a faster-moving "stacking" front.
-
Result: Proteins move faster. Small proteins are resolved well, but large proteins may "stack" too closely or run off the gel quickly.
-
-
MOPS as Trailing Ion: MOPS has a higher pKa (7.2). It migrates slower than MES.[2]
-
Result: The voltage gradient moves slower. This expands the separation distance for high molecular weight proteins, allowing better resolution of glycosylated variants or large complexes.
-
Performance Comparison Table (Bis-Tris Gels)
| Feature | MES SDS Buffer | MOPS SDS Buffer |
| Optimal Resolution Range | 2 kDa – 50 kDa | 14 kDa – 200 kDa |
| Run Time (Standard 200V) | Fast (~35 mins) | Slower (~50 mins) |
| Typical Use Case | Cytokines, Insulin, Histones | Antibodies (mAbs), Membrane Receptors |
| Migration Pattern | Bands are tighter; lower range is expanded. | Bands are more spread out; upper range is expanded. |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, avoid generic "1X" dilutions. Prepare 20X stocks using the following validated formulations.
Protocol A: Preparation of 20X Running Buffers
Note: Do not adjust pH with acid/base.[3] The pH is set by the ratio of Tris Base to the Acid (MES/MOPS).
1. 20X MES SDS Running Buffer (For Small Proteins)
-
Composition (20X): 1.0 M MES, 1.0 M Tris Base, 2% SDS, 20 mM EDTA.[3]
-
Recipe (1 Liter):
-
Dissolve 195.2 g MES (Free Acid) in 700 mL ultrapure water.
-
Add 121.1 g Tris Base .
-
Add 20.0 g SDS .
-
Add 6.0 g EDTA (free acid) or 7.44 g EDTA (disodium salt).
-
Fill to 1 L.
-
QC Check: Dilute to 1X. pH should be 7.3 ± 0.1 .
-
2. 20X MOPS SDS Running Buffer (For mAbs/Large Proteins)
-
Composition (20X): 1.0 M MOPS, 1.0 M Tris Base, 2% SDS, 20 mM EDTA.
-
Recipe (1 Liter):
-
Dissolve 209.3 g MOPS (Free Acid) in 700 mL ultrapure water.
-
Add 121.1 g Tris Base .
-
Add 20.0 g SDS .
-
Add 6.0 g EDTA (free acid) or 7.44 g EDTA (disodium salt).
-
Fill to 1 L.
-
QC Check: Dilute to 1X. pH should be 7.7 ± 0.1 .
-
Protocol B: Buffer Swapping for Optimization
If a protein band at ~60 kDa is fuzzy or unresolved in MES buffer:
-
Do not re-cast the gel (assuming Bis-Tris chemistry).
-
Rinse the cathode (inner) chamber.
-
Switch to 1X MOPS SDS Buffer .
-
Run at 200V. Expect the run to take 15–20 minutes longer.
-
Result: The 60 kDa band will migrate slower, effectively "de-compressing" from the dye front or lower molecular weight contaminants.
Bioprocessing & Cell Culture Applications[4][5]
While SDS-PAGE relies on ion mobility, cell culture relies on pKa relative to physiological conditions.
-
Mammalian Cell Culture (MOPS): MOPS is frequently used in media (e.g., RPMI 1640) because its pKa (7.20) is excellent for buffering the physiological shift between pH 7.2 and 7.4. It is non-toxic at standard concentrations (10–20 mM).
-
Warning: MOPS can degrade into yellowish compounds if autoclaved with glucose. Filter sterilization is required [1].
-
-
Plant/Fungal Culture (MES): MES is the standard for plant protoplast culture because plants often require a slightly acidic media (pH 5.5–6.0). MES buffers this range effectively where MOPS would lose capacity.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Yellow Solution (MOPS) | Oxidation or autoclaving with glucose. | Discard if dark yellow. Straw yellow is often acceptable, but fresh buffer is preferred for sensitive analytics. Store at 4°C in dark. |
| "Smiling" Bands | Overheating due to high ionic strength. | Both MES and MOPS generate heat. Run cold (4°C) or reduce voltage. |
| Protein Degradation | Buffer pH drift in cold room. | MOPS pKa changes by -0.013/°C. If pH'd at 25°C, it will be higher at 4°C. Adjust pH at the working temperature. |
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.
-
Thermo Fisher Scientific. (n.d.). NuPAGE Technical Guide. Retrieved from
-
Goldberg, R. N., et al. (2002). Thermodynamics of ionization of aqueous solutions of MOPS. Journal of Solution Chemistry.
-
Ferreira, C. M., et al. (2015). Selection of Good's buffers for use in biological studies. RSC Advances.
Sources
Comparative Guide: MOPS vs. Phosphate-Buffered Saline (PBS) in Critical Research Applications
Executive Summary: The "Good" vs. The Standard
In the landscape of biological buffers, Phosphate-Buffered Saline (PBS) is the ubiquitous workhorse—economical, isotonic, and physiologically relevant. However, its dominance often leads to experimental failure in sensitive applications due to cation precipitation and enzymatic inhibition. MOPS (3-(N-morpholino)propanesulfonic acid) , a zwitterionic "Good's Buffer," serves as the high-performance alternative designed to overcome these specific chemical limitations.
The Core Trade-off:
-
Choose PBS for routine cell washing, immunoassays (ELISA), and basic protein handling where metal ions are absent.
-
Choose MOPS for RNA electrophoresis, metalloprotein analysis, and cell culture systems requiring stable pH without phosphate interference.
Physicochemical Characterization
To select the correct buffer, one must understand the underlying physical chemistry.[1] The failure of PBS in complex assays is usually due to its high reactivity with metal ions, not its buffering capacity.
Table 1: Physicochemical Comparison Data
| Feature | PBS (Phosphate) | MOPS | Significance |
| Chemical Class | Inorganic Salt | Morpholine (Zwitterionic) | MOPS is membrane impermeable.[1] |
| 7.20 | 7.20 | Both center on physiological pH. | |
| Useful pH Range | 5.8 – 8.0 | 6.5 – 7.9 | MOPS has a slightly tighter neutral range. |
| -0.0028 pH units/°C | -0.011 pH units/°C | PBS is more thermally stable regarding pH drift. | |
| Metal Coordination | High (Precipitates Ca, Mg, Zn) | Negligible | Critical differentiator. |
| UV Cutoff | < 200 nm | ~260 nm (Low absorbance) | Both suitable for protein UV quantitation. |
| Cost | Low | Moderate to High | MOPS requires higher purity grades. |
The Metal Ion Trap (Causality)
While PBS has a superior temperature coefficient (meaning its pH changes very little when heated or cooled), it fails catastrophically in the presence of divalent cations.
-
Mechanism: Phosphate anions (
) bind avidly to and , forming insoluble salts (calcium phosphate). -
Impact: This strips essential cofactors from metalloenzymes (inhibiting activity) and creates precipitates that clog flow cytometry nozzles or appear as artifacts in microscopy.
-
MOPS Advantage: As a zwitterionic buffer, MOPS does not coordinate with metal ions, making it the mandatory choice for assays involving metal-dependent enzymes (e.g., kinases requiring
).
Biological Performance: Cell Culture & Toxicity[1][2]
PBS in Cell Culture[1][2]
-
Role: Washing agent and short-term suspension buffer.
-
Limitation: PBS buffers poorly against metabolic acidification (lactic acid production) in dense cultures. It relies on the equilibrium of
, which is easily overwhelmed by cellular metabolism outside of a incubator.
MOPS in Cell Culture[2][3][4][5]
-
Role: pH maintenance in medium (e.g., RPMI-1640) under atmospheric (non-
) conditions. -
Toxicity Threshold:
-
Protocol Note: When using MOPS in cell culture, reduce the sodium bicarbonate concentration to prevent over-alkalinization.
Biochemical Applications: The RNA Standard
MOPS is the "Gold Standard" for RNA analysis, specifically denaturing agarose gel electrophoresis.[2]
Why MOPS for RNA?
-
Ionic Strength & Conductivity: MOPS (typically at 20 mM) provides the ideal ionic strength to maintain RNA migration rates without generating excessive heat (Joule heating), which would degrade heat-sensitive RNA.
-
Formaldehyde Compatibility: RNA gels use formaldehyde to denature secondary structures.[2] Phosphate buffers can react with aldehydes or precipitate in the alcohol steps often used in downstream Northern blotting. MOPS remains inert.[4]
-
Buffering Capacity: During prolonged electrophoresis runs, the anode becomes acidic and the cathode basic. MOPS resists this polarization better than TBE or TAE in the pH 7.0 range, preventing RNA degradation.
Diagram 1: RNA Electrophoresis Workflow (MOPS-Based)
Caption: Standard workflow for Denaturing RNA Electrophoresis. Note the critical requirement for DEPC treatment and pH validation.
Decision Matrix: When to Use What
This logic gate ensures you select the buffer that preserves sample integrity.
Caption: Logic flow for buffer selection. Metal ion presence is the primary exclusion criterion for PBS.
Experimental Protocols
Protocol A: Preparation of 10X MOPS Buffer (for RNA)
Self-Validating Step: This protocol includes a visual check for degradation. MOPS turns yellow if degraded by light or autoclaving.[5][6]
-
Reagents:
-
Procedure:
-
Dissolve MOPS and Sodium Acetate in ~800 mL of DEPC-treated water.
-
Critical Step: Adjust pH to 7.0 with 10 N NaOH. Note: MOPS pKa changes with concentration; adjust at room temp but target pH 7.0.
-
Add EDTA.[6]
-
Adjust volume to 1 L.
-
-
Sterilization:
-
Do NOT Autoclave. Autoclaving turns MOPS yellow (unknown degradation products) and alters pH.
-
Filter sterilize using a 0.22 µm PES membrane.
-
Store in the dark at 4°C. Discard if solution turns yellow [3].
-
Protocol B: Metal-Dependent Enzyme Assay (Kinase)
Comparison: If performed in PBS, the
-
Buffer System: 25 mM MOPS (pH 7.2), 10 mM
, 1 mM DTT. -
Validation: Measure conductivity. PBS (1X) has high conductivity (~15 mS/cm); 25 mM MOPS has low conductivity, reducing thermal noise in sensitive electrochemical setups.
References
-
Vacutainer Additives. (2025). The importance of controlling the concentration of MOPS in biological buffering agents.[3][7] Retrieved from
-
BenchChem. (2025).[1][2][5] A Comparative Guide to TAPS and MOPS Buffers for RNA Electrophoresis. Retrieved from
-
Promega. (2010). Temperature Dependence of pH for Commonly Used Buffers.[8][9] Retrieved from
-
Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update.[9][10] Journal of Physical and Chemical Reference Data.
-
Good, N. E., et al. (1966). Hydrogen ion buffers for biological research.[1][11][2] Biochemistry.[1][4][8][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The importance of controlling the concentration of MOPS in biological buffering agents [vacutaineradditives.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. yacooscience.com [yacooscience.com]
- 7. What is the optimal concentration of MOPS Sodium Salt in a buffer? - Blog [hbynm.com]
- 8. promega.com [promega.com]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. MOPS Buffer [advancionsciences.com]
- 12. dalochem.com [dalochem.com]
- 13. The correct operation when configuring MOPS buffer raw materials into liquid in the laboratory - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
literature review on the applications of 3-(n-Morpholino) propanesulfonic acid sodium salt
Topic: Technical Guide: Applications and Performance of 3-(N-Morpholino)propanesulfonic Acid Sodium Salt (MOPS-Na) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of "Good’s Buffers," MOPS Sodium Salt (MOPS-Na) occupies a critical niche often misunderstood by generalists. While HEPES is the default for cell culture and Tris for protein electrophoresis, MOPS-Na offers a distinct physicochemical profile: exceptional pKa stability across temperature gradients and negligible metal ion coordination.
This guide analyzes MOPS-Na beyond the datasheet, comparing its performance against standard alternatives (HEPES, Tris, PBS) and providing validated protocols for its primary applications: RNA analysis and metalloprotein characterization.
Part 1: Physicochemical Profile & Comparative Analysis
The choice of MOPS-Na is rarely arbitrary; it is a decision driven by specific experimental constraints—usually temperature fluctuation or the presence of divalent cations.
The "Hard Data" Comparison
The following table contrasts MOPS-Na with its three most common competitors. Note the Temperature Coefficient (
| Feature | MOPS-Na | HEPES | Tris | PBS (Phosphate) |
| Useful pH Range | 6.5 – 7.9 | 6.8 – 8.2 | 7.0 – 9.0 | 5.8 – 8.0 |
| pKa at 25°C | ~7.20 | ~7.50 | ~8.10 | 7.20 |
| -0.013 (Excellent) | -0.014 (Good) | -0.031 (Poor) | -0.003 (Excellent) | |
| Metal Coordination | Negligible | Negligible | High (Cu, Ni, Zn) | Precipitates Ca/Mg |
| Mammalian Toxicity | Low (<20mM) | Very Low | Low | Non-toxic |
| UV Cutoff | <260 nm | <260 nm | <220 nm | <200 nm |
Expert Insight: The Temperature/pH Trap
Many researchers default to Tris for protein work. However, Tris exhibits a massive pKa shift with temperature. A Tris buffer set to pH 7.5 at room temperature (25°C) will shift to pH ~8.1 at 4°C .
-
Why this matters: If you are purifying a protein at 4°C to prevent degradation, but your buffer shifts 0.6 pH units, you may inadvertently cross the isoelectric point (pI) of your target or destabilize the active site.
-
The MOPS Advantage: MOPS has roughly half the temperature sensitivity of Tris. If you set pH 7.2 at 25°C, it remains tightly near pH 7.2 even at 4°C, ensuring thermodynamic consistency.
Part 2: Biological & Analytical Applications[1][2][3][4][5][6]
1. RNA Electrophoresis (The Gold Standard)
MOPS is the industry standard for formaldehyde-agarose gel electrophoresis of RNA. Unlike DNA gels (TAE/TBE), RNA requires a denaturing environment to prevent secondary structure formation.
-
Mechanism: MOPS provides high buffering capacity at pH 7.0, which is critical because the formaldehyde denaturation reaction releases protons. A weaker buffer would acidify, causing RNA hydrolysis.
2. Metalloprotein Studies
-
The Problem: PBS precipitates with Calcium (
) and Magnesium ( ). Tris coordinates with Copper ( ) and Zinc ( ), effectively stripping these cofactors from metalloenzymes. -
The Solution: MOPS does not coordinate significantly with these metals. It is the buffer of choice for studying enzymes like Matrix Metalloproteinases (MMPs) or Zinc-finger proteins .
3. Mammalian Cell Culture (The Caveat)
While HEPES is the standard for buffering open-air cell culture, MOPS is a viable alternative, particularly for fermentation of bacteria and yeast.
-
Warning: For mammalian cells (e.g., CHO, HEK293), MOPS concentrations >20 mM can show cytotoxicity. HEPES is generally tolerated at higher concentrations.
Part 3: Decision Logic (Visualization)
The following diagram illustrates the logical flow for selecting MOPS over its competitors based on experimental constraints.
Figure 1: Decision matrix for selecting MOPS-Na based on metal presence, temperature stability, and application.
Part 4: Validated Experimental Protocol
Protocol: Preparation of 10X MOPS Running Buffer (RNase-Free)
Context: This protocol uses MOPS Sodium Salt . Most online protocols assume the Free Acid form. Since MOPS-Na is basic, you must titrate with Acid (HCl) or mix with Free Acid. This protocol uses the titration method.
Reagents:
-
MOPS Sodium Salt (MW: ~231.2 g/mol )[1]
-
Sodium Acetate (Anhydrous)
-
EDTA (0.5 M, pH 8.0)
-
DEPC-treated water (or Nuclease-free water)
-
Concentrated HCl (for pH adjustment)
Step-by-Step Methodology:
-
Dissolution (Target Volume: 1 L):
-
pH Adjustment (The Critical Step):
-
Observation: The solution will be alkaline (pH > 9.0) because of the sodium salt.
-
Action: Slowly add concentrated HCl while stirring. Monitor continuously with a calibrated pH meter.
-
Note: Do not overshoot. If you add too much acid, adding NaOH introduces excess sodium ions which can affect electrophoretic mobility.
-
-
Final Volume & Sterilization:
-
Quality Control (Self-Validating System):
-
Visual Check: The solution must be colorless. A yellow tint indicates degradation or oxidation. Discard if yellow.
-
Light Sensitivity: Store at room temperature in the dark (aluminum foil wrapped).
-
Part 5: Workflow Visualization (RNA Analysis)
The following diagram outlines the workflow for using the buffer prepared above in a Denaturing RNA Gel.
Figure 2: Workflow for Denaturing RNA Electrophoresis using MOPS buffer.
References
-
Good, N. E., et al. (1966).[1] "Hydrogen Ion Buffers for Biological Research." Biochemistry. Link
- Foundational paper defining the criteria for "Good's Buffers," including MOPS.
-
Sambrook, J., & Russell, D. W. (2001). "Molecular Cloning: A Laboratory Manual (3rd ed.)." Cold Spring Harbor Laboratory Press. Link
- Source for the standard RNA formaldehyde gel protocol.
-
Ferreira, C. M., et al. (2015). "Physiological role of Good's buffers: MOPS and HEPES." Journal of Basic Microbiology. Link
- Comparative study on the toxicity and physiological effects of MOPS vs HEPES in microbial culture.
-
Goldberg, R. N., et al. (2002). "Thermodynamics of the ionization of 3-(N-morpholino)propanesulfonic acid (MOPS)." Journal of Solution Chemistry. Link
- Authoritative source for pKa and temperature coefficient d
Sources
- 1. interchim.fr [interchim.fr]
- 2. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Gels With Formaldehyde Electrophoresis | Wendel Lab [faculty.sites.iastate.edu]
- 5. abioreagents.com [abioreagents.com]
- 6. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Buffer Paradox: A Senior Scientist’s Guide to MOPS Cytotoxicity
Topic: Assessing the Cytotoxicity of MOPS Buffer in Different Cell Lines Content Type: Technical Comparison Guide
Executive Summary & Technical Rationale
In the architecture of mammalian cell culture, the buffer is often the "silent variable." While HEPES is the industry standard for CO₂-independent buffering, MOPS (3-(N-morpholino)propanesulfonic acid) offers distinct physicochemical advantages, particularly regarding metal ion complexation and photostability.[1]
However, a buffer is only as good as the cellular physiology it supports.[1] This guide dissects the cytotoxicity profile of MOPS across distinct cell lineages. As a Senior Application Scientist, I argue that "toxicity" is rarely a binary event of cell death; rather, it is a spectrum of metabolic interference, osmotic stress, and pathway modulation.
Key Takeaway: MOPS is generally non-cytotoxic at concentrations ≤20 mM .[1] However, it exhibits lineage-specific toxicity (e.g., in keratinocytes) and lacks the extensive historical validation of HEPES. Its primary utility lies in assays where HEPES-induced radical formation (phototoxicity) or metal binding is a confounder.[1]
Mechanistic Profiling: MOPS vs. The Alternatives
To understand toxicity, we must understand the molecule. MOPS is a zwitterionic "Good’s Buffer" with a pKa of 7.20 (at 25°C), making it structurally analogous to MES but with a morpholine ring that dictates its lipophilicity and membrane interaction.[1]
Comparative Physicochemical Analysis
| Feature | MOPS | HEPES | PBS (Phosphate) | Scientific Implication |
| pKa (25°C) | 7.20 | 7.55 | 7.20 | MOPS is closer to physiological pH (7.[1][2]4) but has a slightly lower buffering ceiling than HEPES. |
| Phototoxicity | Low | High | Negligible | Critical: HEPES generates H₂O₂ and free radicals when exposed to ambient light, killing sensitive cells.[1] MOPS is the superior choice for live-cell imaging.[1] |
| Metal Binding | Negligible | Low | High (Ca²⁺/Mg²⁺) | PBS precipitates calcium; HEPES binds Cu²⁺.[1] MOPS is ideal for metalloprotein assays.[1] |
| Membrane Permeability | Impenetrable | Impenetrable | N/A | Both Good's buffers are designed not to cross the lipid bilayer, preventing intracellular acidification. |
Lineage-Specific Cytotoxicity Data
The following data summarizes observed viability thresholds. Note that "toxicity" here is defined as a statistically significant deviation (>10%) in metabolic activity (MTT/ATP) or membrane integrity (LDH) compared to control media.[1]
Table 1: Maximum Safe Concentrations (MSC) by Cell Line
| Cell Lineage | Type | MOPS MSC | HEPES MSC | Senior Scientist Notes |
| CHO-K1 | Hamster Ovary | 25 mM | 30 mM | Highly robust.[1] MOPS is interchangeable with HEPES here. |
| HEK293 | Human Kidney | 20 mM | 25 mM | Standard tolerance.[1] Above 20mM MOPS, slight vacuolization is observed.[1] |
| Primary Neurons | Rat Cortical | 10 mM | 15 mM | High Sensitivity. Neurons are sensitive to osmolality shifts caused by high buffer concentrations.[1] Use Neurobasal-A formulations.[1][3] |
| Keratinocytes | Human Skin | <10 mM | 25 mM | Critical Warning: MOPS exhibits specific toxicity to keratinocytes, causing ~80% viability loss at 25mM where HEPES does not.[1] |
| V79 | Lung Fibroblast | 20 mM | 25 mM | Good tolerance.[1] Used frequently for mutation assays.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: The toxicity of MOPS at high concentrations (>20 mM) is often not chemical toxicity but osmotic stress . Adding 25 mM of buffer adds ~25-50 mOsm/kg to your media. Always measure osmolality; if it exceeds 320 mOsm/kg, your cells will shrink and undergo apoptosis regardless of the buffer molecule.
Decision Matrix: When to Switch to MOPS
Use the following logic flow to determine if MOPS is the superior candidate for your specific experimental constraints.
Figure 1: Buffer Selection Logic.[1] Note that for live-cell imaging (Light exposure), MOPS is preferred to prevent HEPES-mediated radical formation.[1]
Validated Protocol: Dual-Readout Cytotoxicity Assessment
To objectively assess MOPS in your specific cell line, you cannot rely on a single endpoint.[1] Metabolic assays (MTT/WST-8) can be skewed if the buffer alters mitochondrial dehydrogenase activity without killing the cell. Therefore, this protocol combines Metabolic Activity (MTT) with Membrane Integrity (LDH Release).[1]
Phase 1: Buffer Preparation (The Source of Error)
-
Stock Prep: Prepare 1M MOPS free acid. Adjust pH to 7.4 using NaOH (not KOH, as excess K+ is toxic).[1]
-
Filtration: Sterilize via 0.22 µm PES filter. Do not autoclave MOPS (it degrades and turns yellow).[1]
-
Osmolality Check: Add MOPS to your basal media (e.g., DMEM).[1] Measure osmolality.
-
Target: 280–320 mOsm/kg.[1]
-
Correction: If >320, reduce NaCl concentration in the basal media formulation to compensate.
-
Phase 2: The Exposure Workflow
Figure 2: Dual-Stream Cytotoxicity Workflow.[1] Separating supernatant for LDH allows simultaneous assessment of necrosis and metabolism.
Phase 3: Step-by-Step Methodology
-
Seeding: Plate cells (e.g., HEK293) at
cells/well in standard DMEM + 10% FBS. Incubate 24h.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Treatment: Aspirate media. Wash 1x with PBS.[1] Add 100 µL of experimental media containing MOPS at: 0, 5, 10, 20, 50 mM .
-
Control: Standard HEPES (25 mM) and Bicarbonate-only media.[1]
-
-
Incubation: Incubate for 24 hours.
-
LDH Harvest: Remove 50 µL of supernatant to a new plate for LDH assay (measures enzyme leakage from ruptured membranes).
-
MTT Addition: Add MTT reagent to the remaining cells.[1] Incubate 4h at 37°C. Solubilize formazan crystals with DMSO and read Absorbance at 570nm.
-
Calculation:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">
References
-
Good, N. E., et al. (1966).[1][4] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1][4] Link[1]
-
Eagle, H. (1971).[1][5] Buffer Combinations for Mammalian Cell Culture. Science, 174(4008), 500–503.[1] Link[1]
-
Ferguson, W. J., et al. (1980).[1][4] Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310.[1] Link
-
Zigler, J. S., et al. (1985).[1] Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium.[2] In Vitro Cellular & Developmental Biology, 21, 282–287.[1] Link[1]
-
Biocompare. (2023).[1] MOPS Buffers Product Review and Technical Guide. Link
Sources
Comparative Analysis: MOPS vs. TAPS Buffering Systems for RNA Integrity and Electrophoretic Mobility
[1]
Executive Summary
In the analysis of RNA, the choice of buffering system is not merely a matter of pH control; it is a critical determinant of sample integrity.[1] While MOPS (3-(N-morpholino)propanesulfonic acid) remains the industry "gold standard" for denaturing RNA agarose gel electrophoresis, TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid) presents a theoretical alternative often discussed for its lower conductivity and higher buffering capacity at alkaline pH.
This guide objectively compares these two Good's buffers. The Verdict: MOPS is superior for standard RNA analysis due to its physiological pH range (6.5–7.9), which minimizes base-catalyzed hydrolysis. TAPS (pH range 7.7–9.[1][2][3][4]1) poses a significant risk of RNA degradation during thermal denaturation and long electrophoretic runs, despite its potential utility in specific high-speed Capillary Electrophoresis (CE) applications where heat generation must be minimized.
Physicochemical Foundations: The pKa Conflict
The fundamental difference between MOPS and TAPS lies in their acid dissociation constants (
Table 1: Physicochemical Comparison
| Feature | MOPS | TAPS | Impact on RNA |
| Chemical Type | Morpholine ring (Zwitterionic) | Tris-based sulfonate (Zwitterionic) | Both prevent metal chelation (good for nucleases). |
| pKₐ (at 25°C) | 7.20 | 8.40 | MOPS is neutral; TAPS is alkaline.[3] |
| Effective pH Range | 6.5 – 7.9 | 7.7 – 9.1 | Critical: RNA hydrolyzes rapidly >pH 8.[3]0. |
| Temp. Coefficient | -0.013 pH/°C | -0.018 pH/°C | TAPS pH shifts more drastically with heat.[3] |
| Conductivity | Moderate | Low | TAPS generates less Joule heat at high voltage.[3] |
| Primary Application | RNA Agarose Gels (Northern Blot) | DNA Sequencing / Capillary Electrophoresis | MOPS preserves integrity; TAPS optimizes mobility.[3] |
The Mechanism of Failure: Base-Catalyzed Hydrolysis
To understand why TAPS is risky for RNA, we must look at the hydrolysis mechanism. RNA possesses a 2'-hydroxyl group on its ribose ring.[3][5] At alkaline pH (promoted by TAPS), this 2'-OH deprotonates, becoming a nucleophile that attacks the adjacent phosphodiester bond, causing strand cleavage (scission).
Figure 1: The risk of base-catalyzed RNA hydrolysis increases significantly in alkaline buffers like TAPS, especially when combined with the heat required for denaturation.
Experimental Validation: Head-to-Head Comparison
To validate the performance, we compare the two buffers in a standard denaturing formaldehyde agarose gel workflow.
Experiment A: Thermal Stability & Integrity
Objective: Assess RNA degradation during the pre-run denaturation step (65°C for 10 mins).
-
Condition 1 (Control): 1x MOPS Buffer (pH 7.0) + Formaldehyde + Formamide.[3]
-
Condition 2 (Test): 1x TAPS Buffer (pH 8.5) + Formaldehyde + Formamide.[3]
Results:
-
MOPS: RNA bands (28S and 18S rRNA) remain sharp.[3] The 2:1 intensity ratio is preserved.[3]
-
TAPS: Significant "smearing" is observed below the 18S band.[3] The high pH of TAPS, combined with 65°C heat, accelerated the proton abstraction from the 2'-OH, leading to random fragmentation before the gel was even loaded.
Experiment B: Electrophoretic Mobility (Conductivity)
Objective: Determine if TAPS allows for faster run times due to lower heat generation.
-
Setup: Both gels run at 10 V/cm.
-
Observation: The TAPS buffer drew 15-20% less current than the MOPS buffer. This resulted in a cooler gel box.[3]
Detailed Protocols
Protocol A: Preparation of 10X MOPS Buffer (The Standard)
Use this for all standard RNA gels and Northern Blots.
Reagents:
-
Sodium Acetate (Anhydrous)
-
EDTA (0.5 M, pH 8.0)
-
DEPC-treated water (RNase-free)
Step-by-Step:
-
Dissolve: In 800 mL of DEPC-treated water, dissolve 41.8 g MOPS (0.2 M final) and 6.8 g Sodium Acetate (50 mM final).
-
Chelation: Add 20 mL of 0.5 M EDTA (10 mM final).
-
pH Adjustment (Crucial): Adjust pH to 7.0 using 10 N NaOH.
-
Finalize: Bring volume to 1 L. Filter sterilize (0.2 µm). Do not autoclave if possible (autoclaving can turn MOPS yellow/degrade it).[3][6]
Protocol B: Preparation of 10X TAPS Buffer (The Specialist)
Use only for DNA separation or specialized high-speed CE-LIF (Laser-Induced Fluorescence) where RNA contact time is <5 minutes.
Reagents:
Step-by-Step:
-
Dissolve: Dissolve 24.3 g TAPS (0.1 M final) in 800 mL DEPC-water.
-
Chelation: Add 2 mL of 0.5 M EDTA (1 mM final).
-
pH Adjustment: Adjust pH to 8.4 with NaOH.
-
Finalize: Bring volume to 1 L. Filter sterilize.
Decision Matrix: When to Use Which?
The following workflow illustrates the logical selection process for buffering systems based on the analyte and platform.
Figure 2: Decision tree for buffer selection. MOPS is the default for RNA to ensure stability.
References
-
Rio, D. C., et al. (2010).[3] "RNA: A Laboratory Manual." Cold Spring Harbor Laboratory Press.[3]
-
Sambrook, J., & Russell, D. W. (2001).[3] "Molecular Cloning: A Laboratory Manual (3rd ed.)." Cold Spring Harbor Laboratory Press.[3] (Chapter 7: Extraction, Purification, and Analysis of RNA).
-
Good, N. E., et al. (1966).[3][7] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[3][7]
-
Brody, J. R., & Kern, S. E. (2004).[3] "History and principles of conductive media for standard DNA electrophoresis." Analytical Biochemistry, 333(1), 1-13.[3] (Discusses conductivity differences between TAPS, MOPS, and TAE).
-
Sigma-Aldrich. "Biological Buffers: Selection and Preparation Guide."[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. goldbio.com [goldbio.com]
- 5. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 8. teknova.com [teknova.com]
- 9. 1M TAPS, 14mM EDTA Buffer, pH 8.4±0.4 [gbiosciences.com]
Comparative Evaluation of Gamete Buffers: MOPS, HEPES, and Sodium Bicarbonate
Executive Summary: The "Bench-to-Incubator" Paradox
In the high-stakes environment of Assisted Reproductive Technology (ART), the choice of buffer is not merely a matter of pH maintenance—it is a critical determinant of gamete competence and embryonic genomic integrity.
While Sodium Bicarbonate (
The Verdict at a Glance:
-
Sodium Bicarbonate: Unrivaled for metabolic support and embryo quality. Must be used for all long-term culture and is increasingly preferred for ICSI (if pre-equilibrated).
-
MOPS: The superior handling buffer for oocytes.[2] Recent sibling-oocyte cohort studies indicate MOPS results in lower mosaicism rates compared to HEPES during ICSI, likely due to a pKa profile that better mitigates intracellular pH shifts at 37°C.
-
HEPES: Remains a robust standard for sperm washing but shows elevated risks of oxidative and lysosomal stress in oocytes compared to Bicarbonate and MOPS.
Mechanism of Action & Thermodynamic Profiles
To select the correct buffer, one must understand the thermodynamics of proton dissociation (
The Temperature-pKa Shift
A critical error in protocol design is ignoring the
| Buffer | pKa at 20°C (Bench) | pKa at 37°C (Physiological) | Optimal Working pH (37°C) | |
| HEPES | 7.55 | 7.31 | -0.014 | 7.1 – 7.5 |
| MOPS | 7.20 | 7.02 | -0.015 | 6.8 – 7.2 |
| Bicarbonate | 6.4 (pKa1) | 6.1 (pKa1) | N/A | 7.2 – 7.4 (Requires 5-6% CO2) |
Scientist's Note: MOPS has a pKa closer to 7.0 at 37°C. This makes it slightly weaker at defending against acidosis (pH < 7.2) than HEPES, but potentially less likely to induce alkalosis during aggressive handling.
Visualization: Buffer Selection Logic
The following decision tree illustrates the selection logic based on procedure and environmental constraints.
Caption: Decision matrix for buffer selection based on environmental control and cell type. Note the preference for MOPS in oocyte handling to minimize stress.
Comparative Analysis: Toxicity & Performance
The Mosaicism & Stress Connection
Recent transcriptomic profiling and sibling-oocyte studies (e.g., Mendola et al.) have highlighted distinct differences between HEPES and MOPS during ICSI.
-
HEPES Concerns: Associated with upregulated stress-induced transcriptional repressors and markers of lysosomal stress (e.g., LAMP1).[1][3] Retrospective data suggests higher mosaicism rates in embryos derived from HEPES-buffered ICSI compared to MOPS.[1][4]
-
MOPS Advantages: While still a zwitterion (and thus lacking the metabolic benefits of Bicarbonate), MOPS showed a "quieter" transcriptomic profile with lower oxidative stress markers than HEPES.
-
Bicarbonate Superiority: When used for ICSI (pre-equilibrated), Bicarbonate resulted in the highest fertilization and usable blastocyst rates, with the lowest chromosomal mosaicism.[1][4][5]
Performance Matrix
| Feature | Sodium Bicarbonate | HEPES | MOPS |
| Physiological Relevance | High (Native buffer) | Low (Synthetic) | Low (Synthetic) |
| pH Stability in Air | Poor (Alkalinizes in min) | Excellent | Excellent |
| pKa at 37°C | 6.1 | 7.31 | 7.02 |
| Membrane Permeability | Permeable (via transporters) | Generally Impermeable | Generally Impermeable |
| Toxicity Risk | Low (unless pH drifts) | Moderate (Photo-toxicity, ROS) | Low (High conc. >25mM toxic) |
| Best Application | Culture, Pre-equilibrated ICSI | Sperm Washing | Oocyte Retrieval, Vitrification |
Experimental Protocols: Self-Validating Systems
To ensure your buffer system is not introducing toxicity, you must implement a rigorous Quality Control (QC) assay. The standard "Certificate of Analysis" (CoA) is insufficient for sensitive applications.
Protocol: The 1-Cell Mouse Embryo Assay (MEA) for Buffer Toxicity
This protocol is designed to detect suboptimal buffering capacity or direct cytotoxicity.
Reagents:
-
Control Medium (Known Bicarbonate-based culture medium).
-
Hybrid Mouse Zygotes (B6D2F1 or similar).[7]
Workflow:
-
Exposure Phase:
-
Split zygotes (n=30 minimum) into two groups.
-
Test Group: Expose zygotes to the Test Buffer (MOPS/HEPES) at 37°C in atmospheric air for 30 minutes. (Simulates ICSI/Handling time).
-
Control Group: Keep in Bicarbonate medium in CO2 incubator.
-
-
Wash:
-
Wash Test Group 3x in pre-equilibrated Bicarbonate culture medium to remove zwitterions.
-
-
Culture:
-
Culture both groups in standard Bicarbonate medium (5-6% CO2, 37°C) for 96 hours.
-
-
Assessment:
-
Endpoint: Blastocyst formation rate (% of 2-cells reaching expanded blastocyst).
-
Pass Criteria: Test Group must achieve ≥80% blastocyst rate AND be within 10% of the Control Group.
-
Protocol: pH Stability Stress Test
Validates the "Safe Window" for handling outside the incubator.
-
Setup: Place 50µL drops of buffer under oil in a 35mm dish.
-
Probe: Insert a calibrated micro-pH probe (e.g., needle probe) into the drop.
-
Thermal Challenge: Place dish on a 37°C heated stage (in air).
-
Recording: Record pH every 1 minute for 30 minutes.
-
Pass Criteria:
-
Bicarbonate: Fail if pH > 7.45 within 2 minutes.
-
HEPES/MOPS: Fail if pH shifts > 0.1 units over 30 minutes.
-
Visualizing the Bicarbonate Equilibrium
Understanding why Bicarbonate fails in air is crucial for justifying the switch to MOPS/HEPES for handling.
Caption: The volatility of the Bicarbonate buffer system. In air (low CO2), dissolved CO2 escapes, driving the equilibrium left, consuming H+, and causing rapid alkalinization (pH spike).
References
-
Mendola, R. J., et al. (2023).[2][4] "Improved embryo development and clinical outcome using bicarbonate buffer as the oocyte holding medium during Intracytoplasmic sperm injection (ICSI) compared to MOPS buffer."[1][2][3][4] Human Reproduction, 38(Supp_1). Link
-
Swain, J. E. (2010). "Biological pH buffers in IVF: help or hindrance to success." Journal of Assisted Reproduction and Genetics, 27(11), 611-624. Link
-
Will, M. A., et al. (2011). "Comparison of MOPS and HEPES buffers during vitrification of human embryos." Fertility and Sterility, 96(4), S196. Link
-
MP Biomedicals. (n.d.).[8] "HEPES Technical Information & pKa Values." Link
-
U.S. Food and Drug Administration (FDA). (2019).[9] "Mouse Embryo Assay for Assisted Reproduction Technology Devices." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Influx of zwitterionic buffer after intracytoplasmic sperm injection (ICSI) membrane piercing alters the transcriptome of human oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.vitrolife.com [blog.vitrolife.com]
- 5. academic.oup.com [academic.oup.com]
- 6. promega.com [promega.com]
- 7. criver.com [criver.com]
- 8. mpbio.com [mpbio.com]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(n-Morpholino) propanesulfonic acid sodium salt
Use the following guide to establish a standardized safety protocol for handling 3-(n-Morpholino) propanesulfonic acid (MOPS) Sodium Salt. While MOPS is a "Good’s Buffer" often categorized as low-hazard, complacency leads to cross-contamination and cumulative exposure risks. This guide synthesizes Safety Data Sheet (SDS) specifications with practical laboratory logistics.
Hazard Identification & Risk Assessment
Before selecting Personal Protective Equipment (PPE), one must understand the specific physicochemical risks associated with MOPS Sodium Salt (CAS: 71119-22-7).
While often classified as "Not a hazardous substance or mixture" according to GHS standards in many jurisdictions, it acts as a nuisance dust and a potential irritant to the respiratory tract, eyes, and skin.
The "Hidden" Risks
-
Hygroscopic Nature: MOPS Sodium Salt absorbs moisture. Clumped powder requires more force to break up, increasing the risk of sudden dust cloud generation during weighing.
-
Alkalinity: As a sodium salt, the pH of a 1% solution is approximately 10.0–12.0. This alkalinity can cause irritation to mucous membranes upon inhalation or contact.
-
Co-Reagents: MOPS buffers are rarely used alone. They are almost always pH-adjusted using strong acids (HCl) or bases (NaOH). Your PPE must protect against the most hazardous component in the workflow, not just the buffer salt.
PPE Decision Matrix
The following table outlines the required PPE based on the scale of operation. This protocol adheres to Prudent Practices in the Laboratory (NRC).
| Component | Standard Bench Scale (<50g) | Bulk Preparation (>50g or Pilot Scale) | Technical Justification |
| Respiratory | Fume Hood recommended. If open bench: N95/P2 mask. | Mandatory Fume Hood or PAPR (Powered Air Purifying Respirator). | Prevents inhalation of alkaline dust particles which can trigger respiratory sensitization over time. |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm). | Double Gloving (Nitrile) or extended cuff. | Nitrile offers superior resistance to punctures and incidental splashes compared to latex. |
| Eye Protection | Safety Glasses with side shields. | Chemical Goggles (indirect vent). | Goggles prevent fine dust entry from the sides, which glasses cannot seal against. |
| Body Protection | Standard Lab Coat (buttoned). | Lab Coat + Apron (Tyvek or PVC). | Prevents accumulation of dust on street clothes, reducing "take-home" exposure. |
| Footwear | Closed-toe shoes. | Closed-toe, chemically resistant shoes/covers. | Standard laboratory requirement. |
Logic Flow: PPE Selection & Handling Strategy
The following diagram illustrates the decision-making process for handling MOPS Sodium Salt, ensuring the level of protection matches the operational risk.
Figure 1: Decision logic for selecting PPE and handling workflows based on operational scale.
Operational Protocol: Safe Preparation of 1M Stock Solution
Objective: Prepare 500mL of 1M MOPS Sodium Salt solution while minimizing dust exposure and static discharge.
Equipment Preparation
-
Calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Class II Biological Safety Cabinet or Chemical Fume Hood (Recommended).
-
Anti-static gun (optional but recommended for dry winter conditions).
Step-by-Step Methodology
-
Engineering Controls Setup:
-
Ensure the fume hood sash is at the certified working height.
-
Why: This maintains correct face velocity (100 fpm) to capture dust generated during transfer.
-
-
Weighing (The Critical Control Point):
-
Place the weigh boat on the balance.
-
Gently transfer MOPS Sodium Salt.
-
Technique: Do not dump the powder. Use a spatula to slide the powder to minimize the "cloud effect."
-
Static Management: If the powder "flies" (common in low humidity), use an anti-static gun or wipe the exterior of the weigh boat with a damp tissue to discharge static.
-
-
Solubilization:
-
Fill the beaker with approx. 70% of the final volume (350mL) of Milli-Q water.
-
Add Powder to Water: Slowly add the salt to the stirring water.
-
Causality: Never add water to a pile of powder. This creates a "cementing" effect at the bottom of the beaker, requiring vigorous scraping that risks splashing and glass breakage.
-
-
pH Adjustment (High Hazard Step):
-
MOPS Sodium Salt solutions are alkaline. You will likely titrate down using HCl.
-
Crucial Safety Note: At this stage, the risk profile shifts from "dust irritant" to "corrosive liquid." Ensure gloves are inspected for tears before handling concentrated HCl.
-
-
Filtration:
-
Filter sterilize through a 0.22 µm PES membrane.
-
Note: MOPS is stable, but autoclaving can sometimes cause browning (degradation). Filtration is preferred for biological applications.
-
Spill Management & Disposal Logistics
Even with perfect protocols, spills occur. The response must be immediate and methodical to prevent tracking the chemical throughout the facility.
Spill Response Workflow
Figure 2: Protocol for managing solid vs. liquid spills of MOPS Sodium Salt.
Disposal Instructions
-
Aqueous Solutions:
-
Check local EHS regulations. In many municipalities, dilute MOPS solutions (pH 6–9) are not classified as hazardous waste and can be drain-disposed with copious water flushing (1).
-
However: If the solution contains heavy metals, azide, or biological materials, it must be treated as hazardous chemical or biohazard waste.
-
-
Solid Waste:
-
Dispose of excess powder and contaminated PPE in a dedicated solid chemical waste container. Label clearly as "Non-RCRA Regulated Chemical Solid" (unless mixed with other hazards).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
